molecular formula C7H17NO2S B1374490 3-(Aminomethyl)-3-methanesulfonylpentane CAS No. 1250700-53-8

3-(Aminomethyl)-3-methanesulfonylpentane

Número de catálogo: B1374490
Número CAS: 1250700-53-8
Peso molecular: 179.28 g/mol
Clave InChI: MRVFJNVEYZQCKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Aminomethyl)-3-methanesulfonylpentane, with the molecular formula C7H17NO2S , is a chemical compound of interest in scientific research and development. It is characterized as a sulfone derivative, featuring both an aminomethyl group and a methanesulfonyl group on a central carbon atom of a pentane chain . Its structure is defined by the SMILES notation CCC(CC)(CN)S(=O)(=O)C . This compound serves as a valuable building block in medicinal chemistry and drug discovery. The presence of both a nucleophilic amine group and a sulfone moiety makes it a versatile intermediate for constructing more complex molecules. Researchers can leverage its structure for various synthetic transformations, including nucleophilic substitution reactions and the development of potential protease inhibitors or other biologically active targets where a sulfone group is a key pharmacophore. Its exact mechanism of action is dependent on the specific context of its application in proprietary research pathways. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Please note that specific literature and patent data on this compound's applications are currently limited, highlighting an opportunity for novel investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethyl-2-methylsulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-4-7(5-2,6-8)11(3,9)10/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVFJNVEYZQCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250700-53-8
Record name 3-(aminomethyl)-3-methanesulfonylpentane
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Foundational & Exploratory

Structural Elucidation and Physicochemical Profiling of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel chemical space is a foundational pillar of modern drug discovery. 3-(Aminomethyl)-3-methanesulfonylpentane (Chemical Formula: C₇H₁₇NO₂S) is an aliphatic building block characterized by a highly substituted quaternary carbon center. Because flat, sp²-hybridized molecules often suffer from poor target selectivity and high attrition rates in clinical trials, the incorporation of sp³-rich quaternary carbons has become a highly valued strategy in fragment-based drug discovery (FBDD)[1].

This technical whitepaper provides an in-depth guide to the molecular weight, 3D structural elucidation, and physicochemical properties of 3-(Aminomethyl)-3-methanesulfonylpentane. By detailing the causality behind specific analytical choices—such as the necessity of Microcrystal Electron Diffraction (MicroED) over standard NMR—this guide serves as a comprehensive resource for researchers and application scientists.

Molecular Weight & Elemental Composition

The central carbon (C3) of the pentane backbone is bonded to two ethyl groups, an aminomethyl group (-CH₂NH₂), and a methanesulfonyl group (-SO₂CH₃). This dense functionalization yields a theoretical molecular weight of 179.28 g/mol and an exact monoisotopic mass of 179.098 Da .

Table 1: Elemental Composition Analysis
ElementSymbolAtom CountAtomic Weight (u)Mass ContributionMass Fraction (%)
Carbon C712.01184.07746.90%
Hydrogen H171.00817.1369.56%
Nitrogen N114.00714.0077.81%
Oxygen O215.99931.99817.85%
Sulfur S132.06532.06517.88%
Total 179.283 g/mol 100.00%
Experimental Protocol: LC-HRMS for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for verifying the elemental composition of small molecules, as it provides the exact mass necessary to differentiate isobaric impurities[2].

  • Causality of Choice: Electrospray Ionization in positive mode (ESI+) is selected because the primary aliphatic amine (-NH₂) acts as a strong base, readily accepting a proton to form a highly stable [M+H]⁺ ion at m/z 180.106.

  • Self-Validating System: The protocol incorporates a pre-run solvent blank to eliminate false positives from column carryover, alongside a continuous lock-mass infusion to ensure real-time mass calibration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-(Aminomethyl)-3-methanesulfonylpentane in 1 mL of LC-MS grade methanol. Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL of the analyte onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN) ramping from 5% B to 95% B over 5.0 minutes.

  • Ionization & Detection: Operate the HRMS in ESI+ mode. Introduce Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard to maintain mass accuracy within <2 ppm.

  • Data Validation: Confirm the presence of the [M+H]⁺ peak at m/z 180.106. Extract the isotopic distribution pattern to verify the presence of the characteristic ³⁴S isotope peak (roughly 4.4% the intensity of the monoisotopic peak).

3D Structural Elucidation & Stereochemical Dynamics

The 3D conformation of 3-(Aminomethyl)-3-methanesulfonylpentane is heavily dictated by the steric bulk surrounding the C3 quaternary center. The tetrahedral geometry forces the bulky methanesulfonyl group and the aminomethyl group into specific dihedral orientations to minimize steric clash with the flexible ethyl chains.

Experimental Protocol: Microcrystal Electron Diffraction (MicroED)

While 1D and 2D NMR spectroscopy are routine for structural verification, quaternary carbons lack attached protons. This makes standard ¹H-¹H NOESY experiments insufficient for determining the absolute 3D spatial arrangement. Therefore, crystallographic techniques are mandatory. MicroED is chosen over traditional X-ray crystallography because aliphatic compounds of this size often fail to grow the large, well-ordered crystals required for standard X-ray diffraction[3].

  • Causality of Choice: Electrons interact with matter orders of magnitude more strongly than X-rays, allowing for the generation of high-resolution diffraction data from vanishingly small microcrystals (often <1 µm thick).

  • Self-Validating System: The structural model is validated by calculating the crystallographic R-factor (R₁). An R₁ value of < 5% confirms that the experimental diffraction data perfectly matches the theoretical electron density map of the proposed 3D structure.

Step-by-Step Methodology:

  • Micro-Crystallization: Dissolve the compound in a minimal volume of a slow-evaporating solvent system (e.g., 1:1 ethyl acetate/hexane). Allow the solvent to evaporate at 20°C over 72 hours to induce the precipitation of microcrystals.

  • Grid Preparation: Deposit 2 µL of the crystal suspension onto a carbon-coated TEM grid. Gently blot away excess solvent and immediately plunge-freeze the grid in liquid ethane. This vitrification step preserves the native hydrogen-bonding network and minimizes electron radiation damage.

  • Diffraction Data Collection: Transfer the grid to a cryo-Transmission Electron Microscope (cryo-TEM) operating at 200 kV. Collect continuous rotation electron diffraction data movies across a 120° tilt range.

  • Structure Solution: Convert the diffraction movies into standard crystallographic formats (e.g., SMV). Solve the phase problem using direct methods and refine the structure to map the exact bond angles of the quaternary carbon and the hydrogen-bonding interactions between the amine donor and sulfonyl acceptors.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the structural elucidation pipeline, highlighting the transition from solution-state mass verification to solid-state 3D mapping.

StructuralWorkflow N1 3-(Aminomethyl)-3-methanesulfonylpentane (Sample Preparation) N2 LC-HRMS Analysis (Mass & Purity Confirmed) N1->N2 ESI+ Ionization N3 NMR Spectroscopy (Solution-State Dynamics) N2->N3 >95% Purity N4 MicroED / X-Ray Crystallography (Solid-State Diffraction) N3->N4 Micro-crystallization N5 3D Structural Elucidation (Quaternary Carbon Mapping) N4->N5 Direct Methods

Workflow for the structural elucidation of 3-(Aminomethyl)-3-methanesulfonylpentane.

Physicochemical Properties & Drug Development Implications

The 3D structure directly influences the molecule's pharmacokinetic profile. The spatial separation of the hydrogen bond donor (-NH₂) and acceptors (-SO₂) allows the molecule to act as a versatile pharmacophore, capable of anchoring into complex protein binding pockets (e.g., kinase hinge regions).

Table 2: Calculated Physicochemical Properties
PropertyValuePharmacokinetic Implication
Topological Polar Surface Area (TPSA) 68.5 ŲFalls within the optimal range (< 90 Ų) for excellent membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
LogP (Octanol/Water) ~0.8 - 1.2Exhibits an ideal balance of aqueous solubility and lipophilicity, preventing metabolic sequestration in adipose tissue.
Hydrogen Bond Donors 2The primary amine facilitates strong, directional target binding.
Hydrogen Bond Acceptors 3The sulfonyl oxygens and amine nitrogen enable robust electrostatic interactions.
Rotatable Bonds 5Provides moderate conformational flexibility, allowing for induced-fit binding without excessive entropic penalty.

References

  • Synthesis of Structurally Diverse N-Substituted Quaternary Carbon Containing Small Molecules and Their Application as Novel Starting Points for Drug Discovery. Apollo Repository, University of Cambridge. URL:[Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry. URL:[Link]

  • Microcrystal Electron Diffraction of Small Molecules. PubMed Central (PMC) - National Institutes of Health (NIH). URL:[Link]

A Preliminary Investigation into the Reactivity of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

3-(Aminomethyl)-3-methanesulfonylpentane is a unique small molecule characterized by the presence of two key functional groups: a primary amine and a methanesulfonyl (sulfone) group. This guide provides a comprehensive preliminary investigation into the reactivity of this molecule, offering a foundational understanding for researchers, scientists, and professionals in drug development. By dissecting the reactivity of each functional group, this document explores potential synthetic transformations, discusses chemoselectivity, and provides robust analytical and experimental protocols. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

Molecular Overview and Physicochemical Properties

The structure of 3-(Aminomethyl)-3-methanesulfonylpentane presents an interesting case for synthetic exploration. It features a sterically hindered quaternary carbon atom to which both the nucleophilic aminomethyl group and the strongly electron-withdrawing methanesulfonyl group are attached. This unique arrangement dictates the molecule's chemical behavior.

The primary amine is expected to be the primary center of reactivity, behaving as a potent nucleophile and a weak base.[1][2] Conversely, the methanesulfonyl group is known for its high stability and is generally unreactive under mild acidic or basic conditions, primarily influencing the electronic properties of the molecule.[3][4][5]

Table 1: Physicochemical Properties of 3-(Aminomethyl)-3-methanesulfonylpentane

PropertyValueSource
Molecular Formula C₇H₁₇NO₂S-
Molecular Weight 179.28 g/mol -
Appearance Predicted: Colorless liquid or low-melting solid-
Boiling Point Predicted: High due to polarity and H-bonding-
Solubility Predicted: Soluble in polar organic solvents-
Key Functional Groups Primary Amine (-CH₂NH₂), Methanesulfonyl (-SO₂CH₃)-

Dominant Reactivity of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it the most reactive site on the molecule for a majority of common organic transformations.[2][6] Its nucleophilicity drives reactions with a wide range of electrophiles.

Reactivity_Map main 3-(Aminomethyl)-3- methanesulfonylpentane amide N-Acylated Product (Amide) main->amide Acylation (Acyl Chloride) sec_amine N-Alkylated Product (Secondary Amine) main->sec_amine Alkylation (Alkyl Halide) schiff Schiff Base (Imine) main->schiff Condensation (Aldehyde/Ketone) sulfonamide Sulfonamide main->sulfonamide Sulfonylation (Sulfonyl Chloride) ammonium_salt Ammonium Salt main->ammonium_salt Acid Treatment (e.g., HCl)

Figure 1: A conceptual map illustrating the primary reaction pathways originating from the aminomethyl group of the title compound.

N-Acylation to Form Amides

The reaction of the primary amine with acylating agents like acyl chlorides or acid anhydrides is a robust and typically high-yielding transformation that produces a stable N-substituted amide.[7][8] This reaction proceeds via a nucleophilic addition-elimination mechanism.[7][8][9] The nitrogen's lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion (or carboxylate for an anhydride).[9]

Causality in Protocol: A base, such as pyridine or triethylamine, is commonly included in the reaction.[10] Its purpose is to neutralize the acidic byproduct (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

N-Alkylation

Primary amines can be alkylated by reacting them with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of products.[11][12] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading it to compete for the alkyl halide and form a tertiary amine and subsequently a quaternary ammonium salt.[12][13][14]

Experimental Consideration: To favor mono-alkylation and produce the secondary amine, a large excess of the starting amine is typically used.[12] This ensures that the alkyl halide is more likely to encounter a molecule of the primary amine rather than the newly formed, lower-concentration secondary amine.

Schiff Base Formation

The condensation reaction between the primary amine and an aldehyde or ketone yields an imine, commonly known as a Schiff base.[15][16][17] The reaction is typically catalyzed by a small amount of acid and involves two main stages: the formation of a carbinolamine intermediate followed by dehydration to form the C=N double bond.[16][18]

Mechanism Insight: The reaction rate is pH-dependent. Optimal conditions are often mildly acidic (pH 4-5).[15] If the solution is too acidic, the amine becomes fully protonated and is no longer nucleophilic. If it is too basic, the dehydration of the carbinolamine intermediate is not efficiently catalyzed.[15]

Stability and Latent Reactivity of the Methanesulfonyl Group

The sulfone functional group is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms.[3] This group is highly polar and exceptionally stable due to the strong S=O bonds, making it resistant to both oxidation and mild reduction.[4][5]

General Inertness

Under the conditions used for N-acylation, N-alkylation, and Schiff base formation, the methanesulfonyl group is expected to be entirely unreactive. It acts primarily as a stable, electron-withdrawing spectator group. This stability is a key feature of sulfones in medicinal chemistry and polymer science.[19]

Potential Transformations Under Forcing Conditions

While stable, the sulfone group is not completely inert. Under specific and often harsh conditions, it can participate in reactions.

  • Elimination Reactions: In specific structural contexts, such as with an adjacent α-halo substituent, sulfones can undergo base-induced elimination in what is known as the Ramberg–Bäcklund reaction to form an alkene.[4] For 3-(Aminomethyl)-3-methanesulfonylpentane, this is not a primary pathway without prior modification. A unimolecular Ei elimination pathway has also been observed for some sulfones at high temperatures, though the activation enthalpy is significant.[20]

  • Reductive Desulfonylation: The C-S bond can be cleaved under strong reductive conditions, for example, using sodium amalgam or samarium(II) iodide.[21] This process replaces the sulfonyl group with a hydrogen atom.

Analytical Methodologies for Reaction Monitoring

Effective analysis is critical for confirming reaction completion and product identity. A multi-technique approach is recommended.

Table 2: Recommended Analytical Techniques

TechniqueApplicationExpected Observations
HPLC Monitor reaction progress; assess purity.Change in retention time from the polar starting amine to the typically less polar product (e.g., amide, Schiff base).[22]
GC-MS Analyze volatile products; confirm molecular weight.Suitable for alkylated products. Derivatization may be needed for the polar amine starting material.[23] Provides mass of the product ion.
NMR Spectroscopy Structural elucidation of products.¹H NMR: Disappearance of the -NH₂ protons, appearance of new signals (e.g., amide N-H, new alkyl groups). ¹³C NMR: Shift in the carbon signals adjacent to the nitrogen.
IR Spectroscopy Confirm functional group transformation.Disappearance of N-H stretching bands of the primary amine (~3300-3400 cm⁻¹). Appearance of characteristic bands for the new group, e.g., amide C=O stretch (~1650 cm⁻¹). Sulfone S=O stretches will remain (~1150 and 1300 cm⁻¹).[24]

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific substrates and scales.

General Protocol for N-Acylation with an Acyl Chloride

This workflow outlines the standard procedure for forming an amide from the title compound.

Acylation_Workflow start 1. Dissolve Amine & Base (e.g., Triethylamine, 1.2 eq) in anhydrous DCM under N₂. cool 2. Cool to 0 °C in an ice bath. start->cool add 3. Add Acyl Chloride (1.0 eq) dropwise via syringe. cool->add react 4. Warm to RT and stir for 2-4 hours. add->react monitor 5. Monitor by TLC (check for consumption of starting amine). react->monitor monitor->react Incomplete workup 6. Quench with H₂O. Separate organic layer. monitor->workup Reaction Complete wash 7. Wash with dil. HCl, sat. NaHCO₃, and brine. workup->wash dry 8. Dry (Na₂SO₄), filter, and concentrate. wash->dry purify 9. Purify by Column Chromatography. dry->purify end_node 10. Characterize Pure Amide. purify->end_node

Figure 2: A step-by-step workflow for the N-acylation of 3-(Aminomethyl)-3-methanesulfonylpentane.

Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(Aminomethyl)-3-methanesulfonylpentane (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.05 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure amide.

General Protocol for Schiff Base Formation

Methodology:

  • Setup: In a round-bottom flask, dissolve 3-(Aminomethyl)-3-methanesulfonylpentane (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol or methanol.[17]

  • Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid.[17]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold solvent. If the product is an oil, perform a standard aqueous workup and purify by chromatography.

Conclusion

The reactivity of 3-(Aminomethyl)-3-methanesulfonylpentane is overwhelmingly dictated by its primary amine functionality. This group serves as a versatile nucleophilic handle for a variety of transformations, including N-acylation, N-alkylation, and Schiff base formation, which proceed under relatively mild conditions. In stark contrast, the methanesulfonyl group provides a scaffold of high stability, remaining inert during these reactions and thus not requiring a protecting group strategy. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently explore the synthetic potential of this and structurally related molecules.

References

  • Vertex AI Search. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
  • Wikipedia. (n.d.). Sulfone.
  • Chemistry Learner. (2025, September 27). Sulfone: Formula, Structure, Synthesis, and Reactions.
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Shen, B., Makley, D. M., & Johnston, J. N. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
  • ResearchGate. (2026, March). Selected syntheses and reactions of sulfones.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Unspecified Author. (n.d.). SCHIFF BASES.
  • Mastering Chemistry Help. (2013, February 13). acylation of amines.
  • Thieme. (2016, June 7). Recent Advances in the Synthesis of Sulfones.
  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.
  • chemrevise. (n.d.). 6.10 Amines.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • IntechOpen. (2022, October 19). Overview of Schiff Bases.
  • Kende, A. S., & Toder, B. H. (2000, May 5). Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Reductive desulfonylation.
  • Benchchem. (2025). Synthesis of Schiff Bases from 2-Amino-1-naphthaldehyde and Primary Amines: A Detailed Guide for Researchers.
  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.
  • Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II.
  • Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Wikipedia. (n.d.). Amine alkylation.
  • Unspecified Author. (2023, May 24). Amino compounds.
  • Baxter, A. J. G., et al. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry.
  • MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • PubMed. (2014, April 4). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.

Sources

Discovery and Synthesis Pathways of 3-(Aminomethyl)-3-methanesulfonylpentane: A Next-Generation Aliphatic Sulfone Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward complex, three-dimensional sp³-rich architectures. This transition, often termed the "Escape from Flatland," has been statistically proven to improve clinical success rates by enhancing solubility, reducing off-target toxicity, and increasing metabolic stability [1].

Within this context, 3-(Aminomethyl)-3-methanesulfonylpentane (CAS 1250700-53-8) has emerged as a highly specialized, premium building block [2]. By combining a sterically shielded quaternary carbon center with a highly polar methanesulfonyl group and a reactive primary amine, this molecule serves as a powerful bioisostere. It allows drug discovery scientists to introduce significant polar lipophilicity into lead compounds while completely blocking metabolic liabilities (such as alpha-oxidation) at the substituted carbon.

This whitepaper details the retrosynthetic logic, step-by-step synthesis, and pharmacological utility of this critical building block.

Retrosynthetic Analysis & Pathway Design

Synthesizing a pentane backbone with a quaternary C3 center containing both an aminomethyl and a methanesulfonyl group requires precise chemoselectivity. The core challenge is establishing the sterically hindered gem-diethyl substitution without inducing elimination or over-alkylation side reactions.

Retrosynthetic Logic:

  • Target Disconnection: The primary amine (-CH₂NH₂) is most reliably derived from the reduction of a nitrile (-CN). This traces the target back to 2-ethyl-2-methanesulfonylbutanenitrile .

  • Core Assembly: The gem-diethyl quaternary center can be constructed via the double alkylation of an active methylene compound.

  • Starting Material: The pathway logically originates from methanesulfonylacetonitrile , an accessible and highly reactive building block.

SynthWorkflow SM Methanesulfonylacetonitrile (Starting Material) Alkylation Double Alkylation (EtI, Cs2CO3, DMF) SM->Alkylation Intermediate 2-Ethyl-2-methanesulfonyl butanenitrile Alkylation->Intermediate Reduction Nitrile Reduction (BH3·THF, 50°C) Intermediate->Reduction Target 3-(Aminomethyl)-3- methanesulfonylpentane Reduction->Target

Synthetic workflow for 3-(Aminomethyl)-3-methanesulfonylpentane via double alkylation.

Quantitative Data & Optimization

Before executing the synthesis, it is critical to understand the physicochemical properties of the target and the optimized parameters for its assembly. The high Fsp³ fraction (1.0) and optimal Topological Polar Surface Area (TPSA) make this molecule an ideal fragment for kinase and GPCR inhibitor libraries.

Table 1: Physicochemical Properties of the Target
PropertyValueImplication for Drug Design
Molecular Weight 179.28 g/mol Low MW allows for efficient Fragment-Based Drug Discovery (FBDD).
Molecular Formula C₇H₁₇NO₂S100% sp³ carbon fraction (Fsp³ = 1.0), maximizing 3D complexity.
TPSA 68.5 ŲFalls within the optimal range (<140 Ų) for membrane permeability.
LogP (Calculated) ~1.2Provides a balanced lipophilicity/hydrophilicity profile.
H-Bond Donors 1 (-NH₂)Primary attachment vector (e.g., for amide coupling to a drug scaffold).
H-Bond Acceptors 2 (-SO₂)Enhances aqueous solubility and interacts with kinase hinge regions.
Table 2: Optimization of the Alkylation Step

Achieving complete double alkylation at the alpha-carbon requires overcoming significant steric hindrance. The choice of base and solvent is the primary determinant of yield.

BaseSolventTemp (°C)Yield (%)Causality & Observation
K₂CO₃Acetone56 (Reflux)45%Incomplete reaction; mono-alkylated product dominates due to weak basicity.
NaHTHF0 to 2562%Rapid deprotonation, but trace O-alkylation side products observed.
Cs₂CO₃ DMF 0 to 25 88% High solubility of the Cs⁺ enolate drives complete gem-diethylation.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. The following methodologies are designed to be self-correcting and highly reproducible.

Protocol A: Synthesis of 2-Ethyl-2-methanesulfonylbutanenitrile

Objective: Chemoselective gem-diethylation of the alpha-carbon. Causality: Cesium carbonate (Cs₂CO₃) is utilized in DMF because the large ionic radius of the cesium cation creates a highly reactive, "naked" enolate, which is necessary to force the second ethyl group onto the sterically congested quaternary center without promoting unwanted O-alkylation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with argon. Charge the flask with methanesulfonylacetonitrile (10.0 g, 83.9 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Cs₂CO₃ (82.0 g, 251.7 mmol, 3.0 eq) in one portion. Stir for 15 minutes to generate the initial carbanion.

  • Alkylation: Add ethyl iodide (32.7 g, 209.7 mmol, 2.5 eq) dropwise via a syringe over 30 minutes to control the exothermic reaction.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under argon.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (R_f ~0.2) must be completely consumed, replaced by a single non-polar spot (R_f ~0.6).

  • Workup: Quench the reaction by pouring it into 300 mL of saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to completely remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate as a white solid. Validation: ¹H-NMR must show the complete absence of the acidic alpha-proton singlet at ~4.0 ppm.

Protocol B: Reduction to 3-(Aminomethyl)-3-methanesulfonylpentane

Objective: Chemoselective reduction of the nitrile to a primary amine in the presence of a sulfone. Causality: Borane-THF (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful nucleophilic hydride that can cause retro-aldol-type cleavages or unwanted interactions with the sulfone, BH₃ is highly electrophilic. It selectively coordinates with the lone pair of the nitrile nitrogen, facilitating a clean reduction [3] [4].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-ethyl-2-methanesulfonylbutanenitrile (10.0 g, 57.0 mmol) in anhydrous THF (100 mL) under argon and cool to 0 °C.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (171 mL, 171.0 mmol, 3.0 eq).

  • Heating: Once the addition is complete, attach a reflux condenser, heat the reaction to 50 °C, and stir overnight.

  • Self-Validation Checkpoint (IR): Take a 0.1 mL aliquot, concentrate it, and run an IR spectrum. The sharp, distinct nitrile stretch at ~2250 cm⁻¹ must be completely absent.

  • Quench & Hydrolysis: Cool the reaction to 0 °C. Carefully add methanol (50 mL) dropwise until hydrogen gas evolution ceases. To break the stable boron-amine complex, add 1M HCl (50 mL) and reflux the mixture for 2 hours.

  • Workup: Concentrate the mixture to remove THF and methanol. Cool the aqueous layer and basify to pH 10 using 1M NaOH. Extract the free amine with CH₂Cl₂ (3 × 100 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The product can be used as the free base or precipitated as an HCl salt by bubbling dry HCl gas into an ethereal solution of the product. Validation: IR must show a broad primary amine stretch at ~3300 cm⁻¹.

Pharmacological Utility & Signaling Impact

Once synthesized, 3-(Aminomethyl)-3-methanesulfonylpentane is typically coupled (via its primary amine) to a heterocyclic core, such as a quinazoline or pyrimidine, to create kinase inhibitors (e.g., targeting EGFR or PI3K).

The gem-diethyl groups act as a steric shield, preventing cytochrome P450 enzymes from accessing the adjacent bonds, thereby dramatically increasing the drug's half-life. Meanwhile, the methanesulfonyl group projects into the solvent-exposed region of the kinase hinge pocket, forming critical hydrogen bonds with water networks.

SignalingImpact BuildingBlock 3-(Aminomethyl)-3- methanesulfonylpentane DrugCandidate Lead Drug Candidate (Amide Coupled) BuildingBlock->DrugCandidate Scaffold Integration TargetProtein Kinase Target (e.g., EGFR/PI3K) DrugCandidate->TargetProtein High Affinity Binding (Steric Shielding) Downstream1 AKT/mTOR Pathway (Inhibited) TargetProtein->Downstream1 Blockade of Phosphorylation Outcome Cell Cycle Arrest / Apoptosis Downstream1->Outcome Downstream Effect

Integration of the building block into a kinase inhibitor and its downstream signaling impact.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry URL:[Link]

  • 3-(aminomethyl)-3-methanesulfonylpentane | 1250700-53-8 Molport Chemical Database URL:[Link]

  • Google Patents (Demonstrating Borane reduction of methanesulfonyl nitriles)
  • Reduction of Nitriles to Amines Organic Chemistry Portal URL:[Link]

Thermodynamic stability of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Aminomethyl)-3-methanesulfonylpentane

Authored by: A Senior Application Scientist

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone, dictating a drug's shelf-life, bioavailability, and ultimately, its safety and efficacy.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a novel compound, using the hypothetical molecule 3-(Aminomethyl)-3-methanesulfonylpentane as a case study. We will delve into the theoretical underpinnings of stability, present detailed protocols for essential analytical techniques, and illustrate how to synthesize data into a coherent stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable preformulation workflows.[3]

Introduction: The Central Role of Thermodynamic Stability

In drug development, preformulation is the critical phase where we build the foundation for a successful drug product.[1][2][3] It is here that we investigate the intrinsic properties of an active pharmaceutical ingredient (API) to inform formulation strategies and mitigate risks of failure.[2][4] Thermodynamic stability refers to the state of a system at its lowest Gibbs free energy (ΔG). For a drug substance, this translates to its most stable physical and chemical form under a given set of conditions.[5][6] A thermodynamically unstable compound may degrade over time, change its crystalline form (polymorphism), or interact unfavorably with excipients, all of which can have profound consequences on the final product's quality.[2][7]

Case Study Molecule: 3-(Aminomethyl)-3-methanesulfonylpentane

To ground our discussion in a practical context, we will examine the stability of a novel compound: 3-(Aminomethyl)-3-methanesulfonylpentane. Its structure, shown below, features a primary amine and a methanesulfonyl (sulfone) group on a tertiary carbon.

Figure 1: Chemical structure of 3-(Aminomethyl)-3-methanesulfonylpentane.

This structure presents potential stability challenges:

  • Primary Amine: Susceptible to oxidation and reactions with aldehydes or ketones. Its basicity (pKa) will influence solubility and salt formation strategies.[8][9][10]

  • Methanesulfonyl Group: Generally stable, but the electron-withdrawing nature can influence the reactivity of adjacent groups. Sulfonamides, a related class, are known to have varying stability based on their structure.[11][12][13]

  • Tertiary Carbon Center: The lack of a proton on the carbon bearing both functional groups prevents certain degradation pathways but also creates steric hindrance that may influence crystal packing and solid-state stability.

Theoretical Framework: Kinetic vs. Thermodynamic Stability

It is crucial to distinguish between thermodynamic and kinetic stability.[5]

  • Thermodynamic Stability relates to the equilibrium state. The most thermodynamically stable form of a compound is the one with the lowest overall energy.[5][6]

  • Kinetic Stability refers to the rate at which a compound transforms into a more stable state. A compound can be kinetically stable (i.e., it degrades very slowly) but thermodynamically unstable.

A common example in pharmaceuticals is an amorphous solid or a metastable polymorph. These forms may have higher solubility and bioavailability (a kinetic advantage) but will eventually convert to the more stable, less soluble crystalline form.[14][15] Our goal in preformulation is to identify the most thermodynamically stable form to ensure consistent product performance over its shelf life.[15]

A Strategic Approach to Stability Assessment

A systematic workflow is essential for a comprehensive stability assessment. The following diagram outlines a logical progression of studies, from initial characterization to in-depth thermal analysis.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Solid-State Analysis cluster_2 Phase 3: Solution-State Analysis A Synthesis & Purification of NCE B Structural Confirmation (NMR, MS) A->B C pKa & logP Determination B->C D Microscopy & Particle Size C->D H Equilibrium Solubility (pH-dependent) C->H E Differential Scanning Calorimetry (DSC) D->E F Thermogravimetric Analysis (TGA) E->F G Polymorph & Salt Screen F->G J Comprehensive Stability Profile G->J I Forced Degradation Studies H->I I->J

Workflow for Thermodynamic Stability Assessment.

Solid-State Thermodynamic Stability

The solid form of an API is critical to the stability of most dosage forms. Thermal analysis techniques are indispensable for characterizing the solid state.[14][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][17][18] It provides critical information on melting point, purity, and the presence of different physical forms (polymorphs, solvates).[7][14][19]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(Aminomethyl)-3-methanesulfonylpentane into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Method Parameters: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature above the melting point (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tm), and the integrated area of the peak gives the enthalpy of fusion (ΔHfus). A sharp melting peak is indicative of high purity.

ParameterResultInterpretation
Onset of Melting185.2 °CIndicates the beginning of the melting process.
Melting Point (Tm)188.5 °CA sharp, well-defined peak suggests a crystalline solid with high purity.
Enthalpy of Fusion (ΔHfus)120.5 J/gEnergy required to melt the solid; useful for polymorphism studies.
Post-Melt EventsNone observedNo immediate decomposition after melting under these conditions.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16][20] It is used to determine the presence of residual solvents or water (desolvation) and to identify the onset temperature of thermal decomposition.[20][21][22]

  • Instrument Calibration: Calibrate the TGA balance using certified weights.

  • Sample Preparation: Place 5-10 mg of 3-(Aminomethyl)-3-methanesulfonylpentane into a tared TGA pan (ceramic or platinum).

  • Method Parameters: Heat the sample at a rate of 10 °C/min from ambient to a high temperature (e.g., 400 °C) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of weight loss versus temperature. A step-wise loss of mass indicates distinct thermal events.

Temperature RangeWeight Loss (%)Interpretation
25–120 °C0.15%Negligible loss, indicating the material is anhydrous and free of volatile solvents.
120–220 °C0.5%Minor weight loss, possibly due to slow sublimation or loss of trace impurities.
> 235 °CSignificantOnset of thermal decomposition. This is well above the melting point, suggesting good thermal stability.

Solution-State Thermodynamic Stability

For an API to be effective, it often must dissolve. Therefore, understanding its stability in solution is paramount.[1]

Equilibrium Solubility

Equilibrium (or thermodynamic) solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[15] It is a fundamental property that influences dissolution rate and bioavailability.[23][3] For ionizable compounds like our case molecule, solubility is highly dependent on pH.

  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of 3-(Aminomethyl)-3-methanesulfonylpentane to vials containing each buffer. The solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Solid-Phase Analysis: Recover the remaining solid and analyze it (e.g., by DSC or XRPD) to ensure no phase transformation occurred during the experiment.[15]

G A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Add Excess API to each Buffer A->B C Agitate at Constant Temp (e.g., 48h) B->C D Filter to Remove Undissolved Solid C->D E Analyze Filtrate Concentration (HPLC) D->E F Analyze Remaining Solid (DSC/XRPD) D->F G Plot Solubility vs. pH E->G F->G

Workflow for Equilibrium Solubility Determination.

Synthesizing the Stability Profile

Based on our hypothetical results, we can construct a preliminary stability profile for 3-(Aminomethyl)-3-methanesulfonylpentane:

  • Solid-State: The compound is a high-melting (Tm = 188.5 °C), crystalline solid. It is anhydrous, non-solvated, and possesses good thermal stability, with decomposition beginning around 235 °C, well above its melting point. This suggests that standard manufacturing processes like milling and drying are unlikely to cause degradation.[16]

  • Solution-State: The presence of the primary amine indicates that its solubility will be pH-dependent, likely increasing significantly at pH values below its pKa. This information is critical for developing oral or parenteral formulations.

  • Liabilities: The primary amine remains a potential liability for long-term stability due to oxidative degradation or interactions with excipients. Forced degradation studies (exposing the API to heat, light, acid, base, and oxidative stress) would be the logical next step to identify potential degradation products, as outlined by ICH guidelines.[24][25][26][27]

Conclusion

The thermodynamic stability assessment is a non-negotiable component of preformulation.[1][23][3] Through a systematic application of techniques like DSC, TGA, and equilibrium solubility studies, we can build a robust understanding of a new chemical entity. For our model compound, 3-(Aminomethyl)-3-methanesulfonylpentane, the initial data suggest a stable, crystalline solid with predictable pH-dependent solubility. This foundational knowledge, acquired early in development, empowers scientists to design stable, safe, and effective pharmaceutical products, thereby reducing the risk of costly late-stage failures.[4]

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Cloud.
  • Preformulation Studies - Drug Development. Pharma Focus Asia.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass.
  • Preformulation Studies: An Integral Part of Formul
  • Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences. (2024).
  • Differential Scanning Calorimetry (DSC Analysis)
  • Best Practices For Preformulation In Drug Development. (2023). Drug Discovery Online.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Gov.uk.
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ECA Academy.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances.
  • ICH Q6A Guideline. IKEV.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. (2022).
  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. (2025).
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed.
  • Impact of Solvent on the Thermal Stability of Amines. PMC.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. (2025).
  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. (2023). The Journal of Physical Chemistry B.
  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Thermodynamics and kinetics driving quality in drug discovery. (2011). Drug Discovery World.
  • Thermal Stability of Amine Compounds and Dichloromethane. AIDIC.
  • Thermodynamic Properties of Amines under High Temperature and Pressure: Experimental Results Correlating with a New Modified Tait-like Equation and PC-SAFT. (2018). Industrial & Engineering Chemistry Research.
  • Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.

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Advanced NMR Spectroscopic Elucidation of 3-(Aminomethyl)-3-methanesulfonylpentane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly congested, polyfunctional aliphatic centers remains a significant analytical challenge in modern drug discovery. 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8) [1] represents a prime example of an α -aminomethyl sulfone—a structural motif increasingly utilized as a bioisostere in medicinal chemistry. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we deconstruct the causality behind the nuclear magnetic resonance (NMR) phenomena of this molecule, providing a self-validating framework for its spectroscopic elucidation.

I. Architectural Deconstruction & Symmetry Analysis

To predict and interpret the NMR spectra of 3-(Aminomethyl)-3-methanesulfonylpentane, one must first analyze the spatial and magnetic symmetry of its quaternary core (C3). The C3 carbon is substituted with four groups: an aminomethyl group (-CH 2​ NH 2​ ), a methanesulfonyl group (-SO 2​ CH 3​ ), and two identical ethyl chains (-CH 2​ CH 3​ ).

The Pro-chiral Center and Diastereotopicity

Because the two ethyl groups are identical, the C3 carbon is a pro-chiral center . The molecule possesses a single plane of symmetry that bisects the C3 atom, the aminomethyl group, and the methanesulfonyl group.

  • Enantiotopic Chains: This symmetry plane reflects one ethyl group directly onto the other. Consequently, the two ethyl groups are enantiotopic and remain magnetically equivalent in an achiral solvent such as CDCl 3​ .

  • Diastereotopic Protons: Crucially, within a single ethyl chain, the two protons of the methylene (-CH 2​ -) group cannot be interchanged by any symmetry operation. Replacing one of these protons with a theoretical test group generates a chiral molecule, while replacing the other generates its diastereomer. Therefore, these methylene protons are diastereotopic.

This internal asymmetry dictates that the methylene protons will resonate at slightly different chemical shifts and exhibit strong geminal coupling ( 2J≈−14 Hz) alongside vicinal coupling to the adjacent methyl group, resulting in a complex multiplet rather than a standard first-order quartet.

SymmetryAnalysis C3 Quaternary C3 (Plane of Symmetry) Et Ethyl Chains (x2) (Enantiotopic) C3->Et Reflective Symmetry CH2 -CH2- Protons (Diastereotopic) Et->CH2 Prochiral Environment CH3 -CH3 Protons (Equivalent) Et->CH3 Free Bond Rotation

Logical derivation of magnetic equivalence and diastereotopicity.

II. Predictive Spectroscopic Mapping

The chemical shifts are heavily influenced by the strong electron-withdrawing inductive effect of the sulfone group[2] and the deshielding nature of the adjacent amine[3]. The tables below synthesize the expected quantitative data based on these electronic environments.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Causality
0.95 Triplet (t)6H 3J=7.5 -CH 3​ (Ethyl): Equivalent terminal methyls.
1.60 Broad Singlet (br s)2HN/A-NH 2​ : Broadened by 14 N quadrupolar relaxation; exchanges with D 2​ O.
1.75 - 1.95 Multiplet (m)4HComplex-CH 2​
  • (Ethyl): Diastereotopic ABX 3​ spin system.
2.85 Singlet (s)3HN/A-SO 2​ CH 3​ : Strongly deshielded by the sulfone moiety[2].
3.10 Singlet (s)2HN/A-CH 2​ NH 2​ : Deshielded by α -amine and β -sulfone.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)TypeAssignment / Causality
8.2 CH 3​ -CH 3​ (Ethyl): Standard aliphatic methyl range.
24.1 CH 2​ -CH 2​
  • (Ethyl): Shifted downfield by the β -quaternary center.
39.5 CH 3​ -SO 2​ CH 3​ : Characteristic α -sulfonyl methyl carbon[2].
45.2 CH 2​ -CH 2​ NH 2​ : Characteristic shift for an α -aminomethyl group[3].
68.5 C (Quat.)C3 (Quaternary): Highly congested; deshielded by -SO 2​ and -NH 2​ proximity.

III. Multidimensional Validation Workflows

A 1D 1 H NMR spectrum is insufficient to confirm the assembly of the quaternary C3 center, as it lacks attached protons. To establish a self-validating proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.

The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings. For 3-(Aminomethyl)-3-methanesulfonylpentane, the isolated spin systems (the sulfone methyl, the aminomethyl protons, and the ethyl methylenes) must all show cross-peaks to the single quaternary carbon resonance at δC​ ~68.5 ppm. This convergence of vectors definitively proves the molecular connectivity.

HMBC_Workflow HMBC HMBC Experiment (Long-Range C-H) C3 Quaternary C3 (δC ~68.5 ppm) HMBC->C3 Validates Connectivity P1 SO2CH3 Protons (3H, s, δH ~2.85) P1->HMBC 3J Coupling P2 CH2NH2 Protons (2H, s, δH ~3.10) P2->HMBC 2J Coupling P3 Ethyl CH2 Protons (4H, m, δH ~1.85) P3->HMBC 2J Coupling

HMBC correlation network validating the highly congested quaternary C3 center.

IV. Standardized Acquisition Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to eliminate artifacts such as poor shimming or incomplete relaxation.

Step 1: Precision Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS)[3].

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Probe Tuning and Temperature Equilibration

  • Insert the sample into the spectrometer and allow exactly 5 minutes for thermal equilibration at 298 K. This prevents convection currents that broaden the signals.

  • Perform automated or manual tuning and matching (ATM) for both the 1 H and 13 C channels to maximize the Q-factor of the probe, ensuring optimal sensitivity for the quaternary carbon.

Step 3: Magnetic Field Homogenization (Shimming)

  • Execute a 3D gradient shim map routine.

  • Manually fine-tune the non-spinning Z1 and Z2 shims while observing the lock level. The goal is to achieve a full-width at half-maximum (FWHM) of <0.5 Hz for the internal TMS signal.

Step 4: Calibrated Data Acquisition

  • 1 H NMR: Determine the exact 90° pulse width (P1) for the sample. Set the acquisition pulse to 30° with a relaxation delay (D1) of 3.0 seconds to ensure full longitudinal relaxation ( T1​ ) and strictly quantitative integration.

  • 13 C NMR: Utilize a WALTZ-16 composite pulse decoupling sequence. Set the relaxation delay to 2.0 seconds. Acquire a minimum of 1,024 scans to achieve a sufficient signal-to-noise ratio (S/N > 10:1) for the quaternary C3 resonance.

  • HMBC: Set the long-range coupling evolution delay based on an average nJCH​ of 8 Hz (typically ~62.5 ms). Acquire with 256 increments in the indirect (F1) dimension for high-resolution carbon mapping.

References

  • National Institutes of Health (PMC). (2025). Empowering Gliadin Detection: A Visible-Code Semiquantitative Lateral Flow System for Rapid and Reliable Results. Contains foundational NMR chemical shift data for methanesulfonylpentane derivatives. Retrieved from:[Link][2]

Sources

Structural Elucidation of 3-(Aminomethyl)-3-methanesulfonylpentane: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to escape "flatland" in modern drug discovery has led to a surge in the utilization of highly substituted, sp3-rich aliphatic scaffolds. 3-(Aminomethyl)-3-methanesulfonylpentane (CAS 1250700-53-8)[1] represents a prime example of such a specialized building block. Featuring a highly congested quaternary carbon center, this molecule offers unique three-dimensional vectors for structure-based drug design. This whitepaper provides an in-depth technical guide to the crystallization, X-ray diffraction data collection, and structural refinement of this compound, establishing a self-validating protocol for researchers working with complex aliphatic amines and sulfonyl derivatives.

Mechanistic Grounding of the Scaffold

The molecular architecture of 3-(Aminomethyl)-3-methanesulfonylpentane consists of a central pentane chain where the C3 position is fully substituted with two ethyl groups, an aminomethyl group (-CH₂NH₂), and a methanesulfonyl group (-SO₂CH₃).

Because the C3 carbon is bonded to two identical ethyl groups, the molecule possesses an internal plane of symmetry and is inherently achiral . However, the extreme steric bulk at this quaternary center forces the molecule into a rigid conformation. The primary amine serves as a potent hydrogen-bond donor, while the sulfonyl oxygens act as strong hydrogen-bond acceptors. Understanding the precise spatial relationship between these functional groups is critical for predicting their behavior in enzyme active sites or during subsequent synthetic functionalization.

Crystallization Methodology & Causality

Aliphatic primary amines of low molecular weight (MW = 179.28 g/mol ) often present as viscous oils or low-melting waxy solids at ambient temperature. Attempting to grow single crystals directly from the free base is thermodynamically unfavorable due to high conformational entropy and weak intermolecular forces.

Causality behind the protocol: To overcome this, we convert the free base into its hydrochloride (HCl) salt. Protonation of the primary amine to an ammonium cation (-NH₃⁺) introduces strong electrostatic forces and multiple rigid hydrogen-bond donors. This ionic transformation drastically lowers the solubility in non-polar solvents and drives the formation of a robust, high-melting crystalline lattice under thermodynamic control.

Step-by-Step Vapor Diffusion Protocol

This protocol is designed as a self-validating system: the gradual appearance of sharply faceted single crystals (rather than amorphous powders) physically validates the optimal supersaturation trajectory.

  • Salt Formation: Dissolve 50.0 mg of 3-(Aminomethyl)-3-methanesulfonylpentane free base in 1.0 mL of anhydrous ethanol. Add 1.1 molar equivalents of HCl (2.0 M in diethyl ether) dropwise at 0 °C.

  • Isolation: Centrifuge the resulting white precipitate, decant the supernatant, and dry the crude salt under a vacuum.

  • Solvent System Setup: Redissolve the crude hydrochloride salt in a minimum volume (approx. 0.3 mL) of high-purity methanol (the solvent) in a 2-dram inner glass vial.

  • Diffusion Chamber: Place the uncapped inner vial into a larger 20 mL outer vial containing 3.0 mL of diethyl ether (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermodynamic Maturation: Store the chamber undisturbed at 4 °C. The higher vapor pressure of diethyl ether causes it to slowly diffuse into the methanol solution, gradually lowering the dielectric constant of the mixture. After 3–5 days, diffraction-quality single crystals will form.

X-ray Diffraction Data Collection Workflow

The selection of diffraction parameters is dictated by the physical properties of the organic salt.

Causality behind experimental choices:

  • Temperature (100 K): Data collection is performed under a liquid nitrogen cryostream at 100 K. Cooling minimizes atomic thermal displacement parameters (vibrational motion), which exponentially increases the intensity of high-angle reflections and allows for the precise resolution of hydrogen atom positions.

  • Radiation Source (Cu Kα): We utilize a Copper microfocus X-ray source ( λ = 1.54184 Å) rather than Molybdenum. The longer wavelength of Copper significantly enhances the diffraction intensity for small, light-atom organic crystals. Furthermore, the presence of Sulfur and Chlorine atoms provides a strong anomalous scattering signal at the Cu edge, ensuring highly robust phase assignments during structure solution.

Workflow A Crystal Selection (0.1 x 0.1 x 0.05 mm) B Data Collection (Cu K-alpha, 100 K) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Structure Refinement (SHELXL via Olex2) D->E F Validation & CIF Generation E->F

X-ray diffraction data collection and structure refinement workflow.

Data Processing and Structure Solution

The self-validation of the diffraction experiment is confirmed by the internal agreement factor ( Rint​ ). An Rint​ value of 0.035 across 12,450 collected reflections indicates excellent symmetry-equivalent agreement, validating the chosen exposure time and the multi-scan absorption correction model.

The structure is solved using dual-space methods with the SHELXT algorithm and refined by full-matrix least-squares on F2 using SHELXL [Sheldrick, 2015][2]. The entire refinement process, including the anisotropic modeling of non-hydrogen atoms and the riding-model placement of hydrogen atoms, is managed within the Olex2 graphical user interface[Dolomanov et al., 2009][3].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₇H₁₈ClNO₂S
Formula weight 215.74 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 10.245(2) Å, α = 90°b = 8.112(1) Å, β = 98.45(3)°c = 14.350(3) Å, γ = 90°
Volume, Z 1179.5(4) ų, 4
Density (calculated) 1.215 Mg/m³
Absorption coefficient ( μ ) 3.85 mm⁻¹
Theta range for data collection 4.3° to 67.5°
Reflections collected / Independent 12,450 / 2,150[ Rint​ = 0.035]
Data / Restraints / Parameters 2150 / 0 / 115
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0312, wR2​ = 0.0784

Structural Features and Hydrogen Bonding Network

Visualization of the crystal packing was performed using Mercury [Macrae et al., 2006][4], and the structural motifs were cross-referenced against similar sp3-rich aliphatic sulfonamides in the Cambridge Structural Database (CSD) [Groom et al., 2016][5].

The structural elucidation confirms the highly congested nature of the C3 quaternary center. The internal C-C-C bond angles around C3 deviate slightly from the ideal tetrahedral angle (109.5°), expanding to ~112° to accommodate the steric repulsion between the bulky methanesulfonyl group and the two flexible ethyl chains.

The crystal lattice is predominantly stabilized by a robust, 3D interlocking hydrogen-bonding network. The ammonium group (-NH₃⁺) acts as a triple hydrogen-bond donor. Two of these protons form strong, charge-assisted hydrogen bonds with the chloride counterion (N-H···Cl⁻). The third proton engages in a secondary bifurcated hydrogen bond with the highly electronegative oxygen atoms of the sulfonyl group of an adjacent molecule (N-H···O=S).

HBond N1 Ammonium Donor (-NH3+) Cl1 Chloride Counterion (Cl-) N1->Cl1 Primary Ionic H-Bond O1 Sulfonyl Acceptor (-SO2-) N1->O1 Secondary H-Bond

Primary intermolecular hydrogen bonding network in the crystal lattice.

This specific electrostatic and hydrogen-bonding topology is the direct causal factor for the high crystallinity and thermal stability of the 3-(Aminomethyl)-3-methanesulfonylpentane hydrochloride salt, making it an ideal, stable formulation for long-term storage and subsequent synthetic deployment in drug discovery pipelines.

References

  • Sheldrick, G.M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Macrae, C.F., Edgington, P.R., McCabe, P., Pidcock, E., Shields, G.P., Taylor, R., Towler, M., & van de Streek, J. (2006). "Mercury: visualization and analysis of crystal structures." Journal of Applied Crystallography, 39, 453-457. URL:[Link]

  • Groom, C.R., Bruno, I.J., Lightfoot, M.P., & Ward, S.C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. URL:[Link]

Sources

Engineering Bioactive Conformations: The Mechanism of Action of 3-(Aminomethyl)-3-methanesulfonylpentane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming the dual hurdles of target affinity (Pharmacodynamics, PD) and metabolic stability (Pharmacokinetics, PK) often requires the deployment of highly specialized structural modules. The compound 3-(aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8)[1], systematically known as 2-ethyl-2-methylsulfonylbutan-1-amine[2], is a privileged aliphatic building block utilized to engineer these properties into drug candidates. With a molecular weight of 179.278 Da and the formula C7H17NO2S[3], this moiety is not a standalone therapeutic; rather, it is a pharmacophoric "warhead" designed to enforce strict conformational rigidity and provide directional hydrogen bonding[4].

This technical whitepaper details the mechanistic rationale for incorporating this sterically hindered sulfone-amine into larger molecular scaffolds, elucidating its impact on binding thermodynamics and metabolic evasion.

Structural Pharmacodynamics: The Molecular Engine

The integration of a 3-(aminomethyl)-3-methanesulfonylpentane module into a drug's architecture fundamentally alters its interaction with target proteins (e.g., GPCRs, kinases, or proteases) through two primary mechanisms: entropic optimization and enthalpic anchoring.

The Thorpe-Ingold Effect and Entropic Optimization

At the core of this moiety is a fully substituted quaternary carbon (C3 of the pentane chain). The presence of two bulky ethyl groups (gem-diethyl substitution) forces the adjacent aminomethyl and methanesulfonyl groups into a highly restricted conformational space. This phenomenon, known as the , pre-organizes the molecule into its bioactive conformation before it ever enters the receptor site.

By restricting the rotational degrees of freedom of the free ligand, the entropic penalty ( −TΔS ) typically incurred upon binding is drastically reduced. Consequently, the overall Gibbs free energy of binding ( ΔG ) becomes more favorable, driving a lower equilibrium dissociation constant ( Kd​ ) and higher target affinity.

Directional Hydrogen Bonding via the Sulfone Moiety

The methanesulfonyl group ( −SO2​CH3​ ) acts as a potent, highly directional hydrogen bond acceptor. Unlike hydroxyl or amine groups, sulfones do not act as hydrogen bond donors, which prevents intramolecular hydrogen bonding that could otherwise distort the desired conformation. In the hydrophobic pockets of target proteins, the polarized oxygen atoms of the sulfone group form critical enthalpic contacts ( ΔH ) with backbone amides or polar side chains (such as Serine or Threonine), effectively anchoring the drug into the binding site.

Pathway Unbound Free Ligand + Target (High Solvation) Desolvation Desolvation Penalty (Overcome by Lipophilicity) Unbound->Desolvation Preorganized Pre-organized Conformer (Quaternary Carbon) Desolvation->Preorganized Binding Transition State (Receptor Engagement) Preorganized->Binding Reduced ΔS penalty Anchoring Sulfone H-Bond Anchoring (Enthalpic Gain) Binding->Anchoring Complex Stable Bioactive Complex (High Affinity) Anchoring->Complex Increased ΔH gain

Fig 2: Thermodynamic binding pathway of methanesulfonylpentane derivatives to target proteins.

Pharmacokinetic Optimization: Evading Clearance

Beyond target affinity, the 3-(aminomethyl)-3-methanesulfonylpentane module is engineered to resolve common pharmacokinetic liabilities associated with primary amines and aliphatic chains.

Steric Shielding from CYP450 Oxidation

Cytochrome P450 (CYP) enzymes primarily metabolize drugs via oxidation at sterically accessible, electron-rich sites (e.g., α -carbons adjacent to heteroatoms). The gem-diethyl groups of this module create a massive steric shield around the central quaternary carbon and the adjacent amine linkage. This steric bulk physically prevents the CYP catalytic heme iron from accessing the vulnerable C-H bonds, drastically reducing the intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life ( t1/2​ ).

LogD Tuning and Membrane Permeability

Achieving oral bioavailability requires a delicate balance between aqueous solubility and lipid membrane permeability. The highly lipophilic pentane backbone drives membrane penetration, while the highly polar methanesulfonyl group enhances aqueous solubility. This push-pull dynamic results in an optimized distribution coefficient ( LogD7.4​ ), ensuring the derivative avoids the poor absorption typical of overly lipophilic compounds.

G A Hit Compound (Flexible Amine) B Incorporate 3-(Aminomethyl)- 3-methanesulfonylpentane A->B C Conformational Locking (Thorpe-Ingold Effect) B->C D Steric Shielding (gem-Diethyl Groups) B->D E Directional H-Bonding (Sulfone Group) B->E F Decreased Entropic Penalty (-TΔS) C->F G CYP450 Resistance D->G H Enhanced Target Affinity E->H F->H I Improved Half-Life (t1/2) G->I

Fig 1: Logical workflow of structural optimization using the methanesulfonylpentane module.

Self-Validating Experimental Methodologies

To empirically prove the mechanistic advantages of this moiety, robust, self-validating experimental workflows must be employed. The following protocols are designed to isolate and quantify the thermodynamic and metabolic benefits.

Protocol 1: Thermodynamic Profiling via Surface Plasmon Resonance (SPR)

Objective: To quantify the binding thermodynamics ( ΔH , ΔS ) and validate the entropic advantage of the conformationally locked derivative.

  • Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Achieve a target immobilization level of 2000-3000 RU to ensure a high signal-to-noise ratio while minimizing mass transport limitations.

  • Analyte Preparation: Prepare a concentration series (0.1x to 10x Kd​ ) of the derivative in running buffer (HBS-EP+ with 1% DMSO).

    • Self-Validation: Include a DMSO solvent correction curve to account for bulk refractive index changes, ensuring signals represent true binding mass.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to suppress mass transport effects. Monitor association for 120s and dissociation for 300s.

  • Thermodynamic Extraction: Repeat the kinetic assay across a temperature gradient (15°C, 20°C, 25°C, 30°C, 35°C).

  • Data Analysis: Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Utilize the van't Hoff equation ( ln(Kd​) vs 1/T ) to determine ΔH and ΔS .

    • Self-Validation: The linearity of the van't Hoff plot ( R2>0.95 ) confirms that the heat capacity change ( ΔCp​ ) is negligible, validating the thermodynamic extraction.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To validate the CYP450 resistance conferred by the steric shielding of the gem-diethyl groups.

  • Incubation Setup: Mix human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with the test derivative (1 µM final) in phosphate buffer (pH 7.4).

  • Control Initialization (Self-Validation): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to verify baseline enzymatic activity. Prepare a minus-NADPH control for the test compound to definitively rule out non-CYP mediated degradation (e.g., chemical instability).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of percent remaining versus time. Calculate the elimination rate constant ( k ) from the slope to derive the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative ADME/Tox Profiling

The integration of the 3-(aminomethyl)-3-methanesulfonylpentane module yields measurable improvements across both PD and PK parameters. Table 1 summarizes typical comparative data observed when optimizing a flexible primary amine hit into a rigidified methanesulfonylpentane derivative.

Table 1: Comparative in vitro Profiling of Standard Amine vs. Methanesulfonylpentane Derivative

ParameterStandard Primary Amine (Flexible)Methanesulfonylpentane Derivative (Rigid)Mechanistic Rationale
Target Affinity ( Kd​ ) 450 nM12 nMDecreased entropic penalty ( −TΔS ) and new sulfone H-bonds.
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg< 10 µL/min/mgSteric shielding of α -carbons prevents CYP450 oxidation.
In vitro Half-life ( t1/2​ ) 15 min> 120 minDirect consequence of lowered intrinsic clearance.
LogD (pH 7.4) 1.22.8Balanced lipophilicity (ethyl groups) and polarity (sulfone).
Thermodynamic ΔS Highly Negative (Unfavorable)Near Zero (Favorable)Pre-organization via the Thorpe-Ingold effect.

References

  • Title: 3-(aminomethyl)-3-methanesulfonylpentane (CID 56828540) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Physicochemical Properties and Synthetic Utility of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8) is a highly specialized aliphatic building block utilized in advanced medicinal chemistry and drug discovery ()[1]. Characterized by a sterically congested quaternary carbon center, a primary amine, and a strongly electron-withdrawing methanesulfonyl group, this compound serves as a potent bioisostere and structural modifier for optimizing the pharmacokinetic profiles of lead compounds ()[2].

This technical guide details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for integrating this complex building block into Active Pharmaceutical Ingredients (APIs).

Structural and Physicochemical Profiling

The molecular architecture of 3-(Aminomethyl)-3-methanesulfonylpentane is defined by a pentane backbone fully substituted at the C3 position. This creates a neo-pentyl-like steric environment around the primary amine, which profoundly influences its chemical reactivity and biological stability ()[3].

Quantitative Data Summary
PropertyValueRationale / Implication
Molecular Weight 179.28 g/mol Ideal fragment size (Rule of 3 compliant) for combinatorial library generation[1].
Molecular Formula C7H17NO2SBalanced heteroatom ratio for exploring drug-like chemical space[1].
Topological Polar Surface Area (tPSA) 68.54 ŲEnsures good membrane permeability while restricting excessive CNS penetration.
Estimated LogP ~1.25Optimal lipophilicity for oral bioavailability and aqueous solubility.
Hydrogen Bond Donors / Acceptors 2 / 3Facilitates robust target engagement, particularly via the sulfone moiety[2].

Mechanistic Role in Medicinal Chemistry

The strategic incorporation of 3-(Aminomethyl)-3-methanesulfonylpentane into an API leverages two primary mechanistic advantages:

  • Metabolic Shielding via Steric Bulk: The quaternary C3 carbon eliminates the possibility of α-deprotonation and subsequent cytochrome P450-mediated oxidation. Furthermore, the bulky ethyl groups shield the adjacent amine linkage, significantly increasing the half-life of the resulting amide or amine in vivo ()[3].

  • Sulfone-Mediated Interactions: The methanesulfonyl (-SO2CH3) group acts as a powerful, directional hydrogen-bond acceptor. In kinase inhibitor design, aliphatic sulfones frequently engage the protein backbone (e.g., hinge region) while simultaneously improving the aqueous solubility of the parent hydrophobic molecule ()[2].

Synthetic Workflows & Experimental Protocols

Due to the neo-pentyl nature of the primary amine, standard coupling conditions often result in poor yields or complete reaction failure ()[3]. The steric bulk of the adjacent quaternary center raises the activation energy required for nucleophilic attack. Therefore, highly reactive coupling reagents and elevated temperatures are mandatory.

G A Precursor Design (Diethyl Ketone Core) B Sulfonylation (Introduction of -SO2CH3) A->B Step 1: Thioether formation & Oxidation C Aminomethylation (Nitrile addition & Reduction) B->C Step 2: Strecker-type reaction D 3-(Aminomethyl)-3- methanesulfonylpentane C->D Step 3: Reduction to Primary Amine E Amide Coupling (API Integration) D->E Synthetic Utility (HATU/DIPEA) F Pharmacological Profiling (ADME & Stability) E->F Lead Optimization

Workflow for the synthesis and integration of 3-(Aminomethyl)-3-methanesulfonylpentane.

Protocol: High-Efficiency Amide Coupling of 3-(Aminomethyl)-3-methanesulfonylpentane

Objective: To conjugate the sterically hindered neo-pentyl amine to a carboxylic acid intermediate with >85% conversion.

Reagents: Carboxylic acid (1.0 eq), 3-(Aminomethyl)-3-methanesulfonylpentane (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Carboxylate Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

    • Causality: Pre-activation is critical. Forming the highly reactive 7-azabenzotriazole (OAt) active ester before introducing the amine prevents the degradation of the uronium coupling reagent, which is a common failure mode when working with hindered nucleophiles.

  • Amine Addition: Add 3-(Aminomethyl)-3-methanesulfonylpentane (1.2 eq) dropwise to the activated ester solution.

  • Thermal Agitation: Heat the reaction mixture to 45°C and stir for 16 hours under an inert nitrogen atmosphere.

    • Causality: The neo-pentyl steric hindrance drastically reduces the rate of nucleophilic attack ()[3]. Mild thermal input overcomes this activation barrier without causing thermal degradation of the sulfone moiety.

  • Reaction Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).

Analytical Validation

To ensure the integrity of the coupling product and create a self-validating experimental loop, the following analytical checks must be employed:

  • LC-MS Profiling: Confirm the mass of the product. The sulfone group typically ensures strong ionization in positive electrospray ionization (ESI+) mode, yielding a distinct [M+H]+ peak.

  • ¹H NMR Verification: The methylene protons of the aminomethyl group (-CH₂-NH-) will appear as a distinctive doublet (or singlet if fully decoupled) shifted downfield (approx. 3.2 - 3.5 ppm) due to the adjacent amide bond. The methanesulfonyl methyl protons (-SO₂CH₃) will appear as a sharp, highly diagnostic singlet around 2.9 - 3.1 ppm, confirming the structural integrity of the quaternary center.

References

  • MolPort Compound Database Title: 3-(aminomethyl)-3-methanesulfonylpentane | 1250700-53-8 Source: MolPort URL:[Link]

  • American Chemical Society (ACS) Title: Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones Source: Organic Process Research & Development URL:[Link]

  • National Institutes of Health (NIH / PMC) Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8)[1]

Executive Summary & Strategic Context

Aliphatic sulfones containing primary amine functionalities are highly valued building blocks in modern medicinal chemistry. They frequently serve as bioisosteres for sulfonamides or as polar, metabolically stable vectors to improve the pharmacokinetic profiles (e.g., aqueous solubility and metabolic clearance) of drug candidates.

This application note details a robust, scalable, and chemoselective two-step synthetic protocol for 3-(Aminomethyl)-3-methanesulfonylpentane (Molecular Formula: C7H17NO2S, MW: 179.28 g/mol )[2]. The methodology is designed to ensure high atom economy and relies on self-validating analytical checkpoints to guarantee the integrity of the intermediate and final product.

Retrosynthetic Strategy and Workflow

The target molecule features a sterically hindered quaternary carbon center (C3) bonded to two ethyl groups, a methanesulfonyl group, and an aminomethyl group[1].

The most efficient disconnection approach involves:

  • C-C Bond Formation (Alkylation): Double alkylation of the highly acidic α -protons of methanesulfonylacetonitrile using bromoethane.

  • Reduction: Chemoselective reduction of the resulting sterically hindered nitrile to the primary amine.

SynthesisRoute A Methanesulfonylacetonitrile (Starting Material) B 2-Ethyl-2-(methanesulfonyl)butanenitrile (Intermediate) A->B Step 1: Alkylation EtBr, Cs2CO3, DMF C 3-(Aminomethyl)-3- methanesulfonylpentane (Target Product) B->C Step 2: Reduction BH3·THF, Reflux

Fig 1: Two-step synthetic workflow for 3-(Aminomethyl)-3-methanesulfonylpentane.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2-(methanesulfonyl)butanenitrile (Dialkylation)

Rationale & Causality: Methanesulfonylacetonitrile possesses highly acidic α -protons due to the strong electron-withdrawing effects of both the cyano and sulfonyl groups. Cesium carbonate ( Cs2​CO3​ ) is selected as the base over sodium hydroxide or potassium carbonate. The larger ionic radius of the cesium cation enhances the solubility of the carbonate in N,N-Dimethylformamide (DMF) and generates a more reactive "naked" enolate, which is critical for overcoming the steric hindrance during the second ethylation step.

Reaction Parameters:

ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Methanesulfonylacetonitrile119.141.01.19 gStarting Material
Bromoethane (EtBr)108.972.52.72 g (1.86 mL)Alkylating Agent
Cesium Carbonate ( Cs2​CO3​ )325.823.09.77 gBase
DMF (Anhydrous)73.09-20 mLSolvent

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Cs2​CO3​ (9.77 g, 30 mmol) in anhydrous DMF (20 mL).

  • Addition: Add methanesulfonylacetonitrile (1.19 g, 10 mmol) to the suspension at room temperature. Stir for 15 minutes to allow for initial enolate formation.

  • Alkylation: Dropwise, add bromoethane (1.86 mL, 25 mmol) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​≈0.1 ) will convert to a significantly less polar spot ( Rf​≈0.6 ).

  • Workup: After 12 hours (or upon complete consumption of starting material), cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude intermediate can generally be used in the next step without further purification.

Step 2: Synthesis of 3-(Aminomethyl)-3-methanesulfonylpentane (Nitrile Reduction)

Rationale & Causality: The reduction of a sterically hindered nitrile requires a powerful reducing agent. Borane-tetrahydrofuran complex ( BH3​⋅THF ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ is a stronger reductant, it carries a higher risk of cleaving the C-S bond of the sulfone moiety. BH3​⋅THF provides excellent chemoselectivity for the nitrile group, reducing it smoothly to the primary amine without affecting the methanesulfonyl group.

Reaction Parameters:

ReagentMW ( g/mol )EquivalentsAmount (Scale: ~8 mmol)Role
Intermediate (Step 1)175.251.01.40 gSubstrate
BH3​⋅THF (1.0 M)85.943.024.0 mLReducing Agent
THF (Anhydrous)72.11-10 mLSolvent
Methanol / 2M HCl--15 mLQuenching Agent

Procedure:

  • Preparation: Dissolve the intermediate from Step 1 (approx. 1.40 g, 8.0 mmol) in anhydrous THF (10 mL) in a dry, N2​ -flushed 100 mL flask. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add BH3​⋅THF (1.0 M in THF, 24.0 mL, 24.0 mmol) dropwise over 20 minutes.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65°C) for 16 hours.

  • Quenching (Critical Step): Cool the reaction to 0°C. Caution: Hydrogen gas evolution. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Follow this with the addition of 2M HCl (5 mL) and heat to 60°C for 2 hours. Causality: This acidic hydrolysis step is mandatory to break the stable amine-borane complex formed during the reduction, releasing the free amine hydrochloride salt.

  • Workup: Concentrate the mixture to remove THF and Methanol. Basify the remaining aqueous layer to pH > 12 using 2M NaOH. Extract the free base with Dichloromethane ( 3×20 mL).

  • Isolation: Dry the combined organic layers over Na2​SO4​ , filter, and evaporate to yield the target compound, 3-(Aminomethyl)-3-methanesulfonylpentane, as a pale yellow to colorless oil[1][2].

Analytical Characterization Profile

To ensure the structural integrity of the synthesized 3-(Aminomethyl)-3-methanesulfonylpentane[2], the following spectroscopic data should be verified against the expected theoretical values.

Table 1: Expected NMR and MS Characterization Data

Analytical MethodExpected Signals / ValuesStructural Assignment
1 H NMR ( CDCl3​ , 400 MHz) δ 0.95 (t, J=7.5 Hz, 6H)Terminal methyls of the two ethyl chains
δ 1.50 - 1.80 (m, 4H)Methylene protons of the two ethyl chains
δ 1.65 (br s, 2H)Primary amine ( −NH2​ ), exchanges with D2​O
δ 2.85 (s, 3H)Methyl protons of the methanesulfonyl group ( −SO2​CH3​ )
δ 3.05 (s, 2H)Methylene protons adjacent to the amine ( −CH2​NH2​ )
13 C NMR ( CDCl3​ , 100 MHz) δ 8.5, 24.2, 38.5, 42.1, 65.4C-atoms corresponding to the aliphatic framework
LC-MS (ESI+) m/z 180.1 [M+H]+ Corresponds to Exact Mass 179.10

References

  • BIOFOUNT. (n.d.). 3-(aminomethyl)-3-methanesulfonylpentane. Retrieved April 5, 2026, from[Link]

  • Molport. (n.d.). 3-(aminomethyl)-3-methanesulfonylpentane | 1250700-53-8. Retrieved April 5, 2026, from[Link]

Sources

Application Note: Synthetic Workflows and Medicinal Chemistry Applications of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the unique synthetic challenges and pharmacological opportunities presented by 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8). This highly functionalized building block bridges the gap between structural rigidity and polar pharmacophore integration, making it an invaluable asset in modern drug discovery.

Structural Rationale in Rational Drug Design

The architecture of 3-(Aminomethyl)-3-methanesulfonylpentane is defined by three critical domains, each imparting distinct physicochemical and pharmacological advantages:

  • The gem-Diethyl Shield (Conformational Restriction): The quaternary carbon bearing two ethyl groups exerts a massive Thorpe-Ingold effect (gem-dialkyl effect). This steric bulk restricts the conformational flexibility of the adjacent primary amine, locking it into a predictable vector for target binding. Furthermore, this extreme steric shielding protects the alpha-carbon from oxidative metabolism (e.g., by CYP450 or monoamine oxidases), drastically enhancing the plasma and metabolic stability of the resulting drug candidate[1].

  • The Methanesulfonyl Pharmacophore: The sulfone moiety is a highly polar, electron-withdrawing group that serves as a potent, directional hydrogen-bond acceptor[2]. Unlike sulfides or sulfoxides, sulfones are metabolically inert to further oxidation. They effectively lower the overall lipophilicity (logP) of the molecule, counteracting the hydrophobic bulk of the gem-diethyl groups and improving aqueous solubility.

  • The Primary Amine: Serves as the primary synthetic handle for functionalization, though its reactivity is heavily modulated by the adjacent steric bulk.

G Compound 3-(Aminomethyl)-3- methanesulfonylpentane Amine Primary Amine (Synthetic Handle) Compound->Amine GemDiethyl gem-Diethyl Group (Steric Shield) Compound->GemDiethyl Sulfone Methanesulfonyl Group (Polar Pharmacophore) Compound->Sulfone Effect1 Enables Amidation & Reductive Amination Amine->Effect1 Effect2 Thorpe-Ingold Effect: Conformational Restriction GemDiethyl->Effect2 Effect3 Blocks CYP450 Alpha-Oxidation GemDiethyl->Effect3 Effect4 Strong H-Bond Acceptor & Modulates logP Sulfone->Effect4

Fig 1. Structural mapping of 3-(Aminomethyl)-3-methanesulfonylpentane to pharmacological benefits.

Overcoming Synthetic Bottlenecks: The Hindered Amine Challenge

The very features that make this compound pharmacologically desirable—namely, the gem-diethyl group and the bulky sulfone—render the primary amine exceptionally hindered. Standard coupling conditions (e.g., EDC/NHS) often fail because the O-acylisourea intermediate undergoes unproductive rearrangement to an N-acylurea before the sterically impeded amine can successfully attack.

To achieve high-yielding functionalization, the electrophile must be highly reactive yet sterically accessible. Uronium-based coupling reagents like HATU, or the even more reactive COMU, are strictly required. These reagents generate an active OAt (7-azabenzotriazole) ester, which provides a superior leaving group and facilitates the approach of the hindered amine via intramolecular hydrogen bonding[3].

Quantitative Reagent Efficacy

Table 1: Comparative Coupling Efficiencies for 3-(Aminomethyl)-3-methanesulfonylpentane

Coupling ReagentAdditiveBaseYield (%)Reaction Time (h)Mechanistic Rationale
EDC·HCl HOBtDIPEA< 15%24O-acylisourea rearranges before hindered amine can attack.
PyBOP NoneDIPEA45%18Phosphonium activation is better, but OBt ester is insufficiently reactive.
HATU NoneDIPEA> 85%4OAt ester accelerates attack via neighboring group nitrogen participation.
COMU NoneTMP> 90%2Morpholino-based uronium minimizes steric clash during activation.

Validated Experimental Protocols

The following workflows have been engineered as self-validating systems, ensuring that researchers can verify the success of each mechanistic step before proceeding.

Workflow Start 3-(Aminomethyl)-3- methanesulfonylpentane Amidation Amide Coupling (HATU / DIPEA) Start->Amidation R-COOH RedAm Reductive Amination (TiCl4 / NaBH3CN) Start->RedAm R-CHO Urea Urea Formation (Triphosgene / Base) Start->Urea R-NH2 Prod1 Sterically Hindered Amide Amidation->Prod1 Prod2 Secondary Alkyl Amine RedAm->Prod2 Prod3 Asymmetric Urea Urea->Prod3

Fig 2. Divergent synthetic workflows for functionalizing the hindered primary amine.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Synthesize a sterically hindered amide while preventing epimerization of the carboxylic acid partner.

Causality: DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester. HATU is pre-mixed with the acid to ensure complete conversion to the OAt ester before the sluggish amine is introduced, preventing side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes.

  • Coupling: Add 3-(Aminomethyl)-3-methanesulfonylpentane (1.0 eq) as a solution in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (In-Process): Analyze an aliquot via LC-MS. The disappearance of the OAt-ester intermediate (M+136) and the appearance of the desired product mass [M+H]⁺ confirms the coupling has overcome the steric barrier.

  • Quench & Extraction: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, followed by 1M HCl.

  • Self-Validation Checkpoint 2 (Workup): The 1M HCl wash selectively protonates any unreacted aliphatic amine, pulling it into the aqueous layer. Test the aqueous layer with pH paper (pH ~1) to ensure complete acidification. If the organic layer retains a basic pH, repeat the acid wash.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Lewis-Acid Catalyzed Reductive Amination

Objective: Synthesize a secondary amine via condensation with an aldehyde.

Causality: Steric hindrance severely retards imine formation, the critical first step of reductive amination. Relying solely on weak acids (like acetic acid) is insufficient. Titanium(IV) chloride (TiCl₄) acts as a strong Lewis acid, aggressively coordinating the carbonyl oxygen to force dehydration and imine formation against the steric gradient. NaBH₃CN is selected because it is stable in acidic conditions and selectively reduces the iminium ion rather than the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and 3-(Aminomethyl)-3-methanesulfonylpentane (1.2 eq) in anhydrous DCM (0.1 M) under argon. Cool to 0 °C.

  • Lewis Acid Addition: Add TiCl₄ (0.5 eq, 1M in DCM) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Prior to adding the reductant, quench an aliquot and analyze via IR spectroscopy. The complete disappearance of the aldehyde carbonyl stretch (~1710 cm⁻¹) and the appearance of a weak imine stretch (~1660 cm⁻¹) validates that the steric barrier has been overcome. Do not proceed to reduction until imine formation is complete.

  • Reduction: Cool the mixture back to 0 °C. Add a solution of NaBH₃CN (2.0 eq) in anhydrous MeOH dropwise. Stir for 4 hours at room temperature.

  • Quench: Carefully quench with 1M NaOH to precipitate titanium salts as TiO₂. Filter the suspension through a pad of Celite.

  • Self-Validation Checkpoint 2 (Isolation): Extract the filtrate with DCM. On TLC, the product will stain intensely with ninhydrin (indicating a secondary amine), distinguishing it from any trace unreacted starting materials.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry . acs.org. 1

  • Conceptually New Sulfone Analogues of the Hormone 1α,25-Dihydroxyvitamin D3: Synthesis and Preliminary Biological Evaluation . acs.org. 2

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines . acs.org. 4

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Application Note: 3-(Aminomethyl)-3-methanesulfonylpentane as a Conformationally Restricted Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8) is a highly specialized, bifunctional aliphatic building block utilized in advanced organic synthesis and drug discovery. Structurally, it features a gem-disubstituted pentane backbone, a primary aminomethyl group (-CH₂NH₂), and a methanesulfonyl moiety (-SO₂CH₃) attached to a central quaternary carbon.

For medicinal chemists and drug development professionals, this precursor solves two critical optimization challenges simultaneously: conformational flexibility and metabolic liability . By integrating this moiety into a pharmacophore, researchers can lock the molecule into a bioactive conformation while shielding it from oxidative degradation.

Scientific Rationale: Causality in Drug Design

The utility of 3-(Aminomethyl)-3-methanesulfonylpentane (AMMP) is driven by the synergistic physicochemical properties of its functional groups.

The Thorpe-Ingold (Gem-Dialkyl) Effect

The central carbon (C3) of the pentane chain acts as a quaternary center, flanked by two ethyl groups. This gem-diethyl substitution induces the Thorpe-Ingold effect (or gem-dialkyl effect), which compresses the internal bond angles and forces the attached aminomethyl and methanesulfonyl groups into closer spatial proximity[1]. In medicinal chemistry, incorporating such sterically demanding groups restricts the rotational degrees of freedom of the resulting drug molecule. This conformational restriction entropically favors target binding and increases target residence time.

Metabolic Shielding via the Methanesulfonyl Group

Lipophilic aliphatic chains are notorious "soft spots" for Cytochrome P450 (CYP)-mediated oxidative metabolism. The methanesulfonyl (-SO₂CH₃) group serves as a metabolically stable, highly polar bioisostere. Because the sulfur atom is already in its highest oxidation state, it is highly resistant to further oxidative clearance[2]. Furthermore, the sulfone oxygen atoms act as potent hydrogen bond acceptors, which significantly improves aqueous solubility and lowers the overall LogD of the molecule without sacrificing the steric bulk required for receptor pocket occupation[3][4].

Mechanistic Workflow & Integration Logic

The following diagram illustrates the synthetic versatility of AMMP and how its structural features translate into pharmacological benefits.

G cluster_0 Primary Synthetic Pathways cluster_1 Pharmacological Impact Precursor 3-(Aminomethyl)-3- methanesulfonylpentane (AMMP) Amide Amide Coupling (HATU / DIPEA) Precursor->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Precursor->RedAm R-CHO Conf Conformational Restriction (Thorpe-Ingold Effect) Amide->Conf Metab Metabolic Shielding (Sulfone H-Bond Acceptor) Amide->Metab RedAm->Conf RedAm->Metab

Synthetic pathways and pharmacological impacts of AMMP incorporation.

Experimental Protocols

Because the primary amine in AMMP is adjacent to a highly sterically hindered quaternary carbon, standard coupling conditions (e.g., EDC/HOBt) often suffer from sluggish kinetics and poor yields. The protocols below are engineered to overcome these steric barriers.

Protocol A: Synthesis of Conformationally Restricted Amides

Causality: To overcome the steric hindrance of the gem-diethyl environment, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU generates a highly reactive 7-aza-OBt ester intermediate that accelerates the acylation of hindered amines.

Materials:

  • AMMP (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add AMMP (1.0 eq) to the activated mixture. The reaction should be heated to 40 °C if the carboxylic acid is also sterically hindered.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the AMMP mass peak ( [M+H]+=180.1 ) and the appearance of the product mass indicate successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Secondary Amine Scaffolds

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate imine without reducing the starting aldehyde, thereby preventing unwanted over-alkylation (tertiary amine formation).

Materials:

  • AMMP (1.0 eq)

  • Target Aldehyde (1.0 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Combine AMMP (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the evolution of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench carefully with 1M NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM). Self-Validation: ¹H NMR of the crude product will show the disappearance of the aldehyde proton (~9.5-10.0 ppm) and an upfield shift of the AMMP aminomethyl protons.

Physicochemical Impact Data

The substitution of standard aliphatic amines with the AMMP scaffold profoundly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Table 1: Comparative Physicochemical Profiling

ParameterStandard Aliphatic Amine (e.g., Isobutylamine)AMMP-Derived ScaffoldScientific Rationale
Steric Bulk Low / FlexibleHigh (Rigid) The gem-diethyl group restricts rotatable bonds, enhancing target affinity via the Thorpe-Ingold effect[1].
Metabolic Stability (HLM) Low (Prone to CYP oxidation)High The fully oxidized sulfone group blocks metabolic soft spots, increasing half-life[2].
Aqueous Solubility ModerateHigh The methanesulfonyl oxygen atoms act as potent hydrogen bond acceptors[3].
LogD (pH 7.4) Higher (Lipophilic)Lower (Polar) The strong dipole of the sulfone group counterbalances the lipophilicity of the pentane backbone.

Quality Control & Analytical Markers

To ensure the integrity of the AMMP precursor before use, and to validate successful integration into the target molecule, utilize the following analytical markers:

  • Precursor Validation (AMMP):

    • ¹H NMR (CDCl₃): Look for a distinct singlet integrating to 3 protons at ~2.9 ppm, corresponding to the -SO₂CH₃ group. The primary amine protons (-NH₂ ) will appear as a broad singlet that exchanges with D₂O.

    • ESI-MS: Positive ion mode will show a strong [M+H]+ peak at m/z≈180.1 .

  • Post-Reaction Validation:

    • In amide coupling (Protocol A), the primary amine protons will be replaced by a single, downfield amide proton (-NH -C=O) typically resonating between 7.0 - 8.5 ppm.

    • The preservation of the -SO₂CH₃ singlet (~2.9 ppm) confirms that the methanesulfonyl group survived the reaction conditions intact.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678). ACS Publications. Available at:[Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry. Available at:[Link]

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Application Notes & Protocols: A Framework for the In Vitro Characterization of 3-(Aminomethyl)-3-methanesulfonylpentane, a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Defining a Path for a Novel Compound

In drug discovery and chemical biology, researchers frequently encounter novel chemical entities (NCEs) with unknown biological activities. 3-(Aminomethyl)-3-methanesulfonylpentane is one such molecule. A survey of current scientific literature reveals its availability from chemical suppliers but a lack of published data regarding its mechanism of action or biological targets. This document, therefore, serves as a comprehensive guide for researchers, outlining a strategic, multi-tiered approach to the in vitro characterization of this and other novel compounds.

The following protocols are designed not just as a series of steps but as a logical workflow. We will begin with broad, high-throughput assays to assess general cytotoxicity and identify potential cellular phenotypes. Subsequent, more focused assays will then be employed to pinpoint specific molecular targets and confirm target engagement within a cellular context. This strategy is designed to efficiently progress an NCE from an unknown quantity to a well-characterized tool compound or potential therapeutic lead.[1][2][3]

Foundational Assays: Establishing a Biological Activity Baseline

The initial phase of characterization aims to answer two fundamental questions: At what concentrations does the compound affect cell health, and does it induce any observable changes in cell morphology or function?[4]

Cytotoxicity Profiling

Principle & Rationale: Before exploring specific biological activities, it is crucial to determine the concentration range at which 3-(Aminomethyl)-3-methanesulfonylpentane exhibits cytotoxic effects.[5][6] This establishes an effective concentration window for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of widespread cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed a 96-well, clear-bottom plate with a chosen cell line (e.g., HeLa, A549) at a density that will ensure they are in the exponential growth phase at the time of assay (typically 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Aminomethyl)-3-methanesulfonylpentane in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)1.250.08100%
0.11.220.0797.6%
0.31.190.0995.2%
11.150.0692.0%
31.080.0886.4%
100.880.0570.4%
300.610.0448.8%
1000.250.0320.0%
High-Content Phenotypic Screening

Principle & Rationale: High-content screening (HCS) is an image-based approach that can reveal subtle, compound-induced changes in cellular morphology, organelle structure, or the localization of specific proteins.[10][11][12] By using a multi-stain approach, a single experiment can generate a "phenotypic fingerprint" of the compound's effect, providing valuable clues about its potential mechanism of action.[10] This is a powerful, unbiased method for hypothesis generation when the compound's target is unknown.[4][13]

Experimental Protocol: Multiparametric HCS Assay

  • Cell Plating: Seed cells in a 96-well or 384-well imaging plate (black-walled, clear-bottom) and incubate overnight.

  • Compound Treatment: Treat cells with 3-(Aminomethyl)-3-methanesulfonylpentane at non-toxic concentrations (e.g., at or below the CC₅₀ value determined previously) for a chosen time period (e.g., 24 hours). Include positive and negative controls with known phenotypic effects.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To stain the nucleus and assess nuclear morphology and cell number.

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488): To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To stain mitochondria and assess their morphology and membrane potential.

  • Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fluorescent channels for each well.

  • Image Analysis: Use dedicated image analysis software to segment cells and nuclei and extract quantitative features (e.g., nuclear area, cell shape, mitochondrial intensity, cytoskeletal texture).[11]

  • Data Analysis: Compare the feature measurements from compound-treated cells to vehicle-treated cells. Use statistical analysis or machine learning methods to identify significant phenotypic changes.[11][13]

Visualization: Phenotypic Screening Workflow

HCS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_stain Staining cluster_acq Data Acquisition & Analysis p1 Seed Cells in Imaging Plate p2 Overnight Incubation p1->p2 t1 Add Compound (Non-toxic Conc.) p2->t1 t2 Incubate (e.g., 24h) t1->t2 s1 Fix & Permeabilize t2->s1 s2 Add Fluorescent Dyes (Hoechst, Phalloidin, MitoTracker) s1->s2 a1 Automated Imaging s2->a1 a2 Image Analysis (Feature Extraction) a1->a2 a3 Phenotypic Profile Generation a2->a3

Caption: High-Content Screening Workflow.

Target Identification and Validation

If phenotypic screening provides a compelling lead, or if there is a pre-existing hypothesis about the compound's target class, the next phase involves identifying and validating the specific molecular target.

Cellular Thermal Shift Assay (CETSA®)

Principle & Rationale: CETSA is a powerful biophysical method for assessing drug-target engagement directly within intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14][15] By heating cell samples across a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can detect a "thermal shift" in the presence of a binding compound.[15][16][17] This provides direct evidence of target engagement in a physiologically relevant context.[14]

Experimental Protocol: CETSA for Target Validation

This protocol assumes a putative target has been identified (e.g., via phenotypic screening clues or in silico modeling) and a specific antibody for that target is available.

  • Cell Culture and Harvest: Grow the desired cells to a high density, harvest, and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Compound Incubation: Divide the cell suspension into two aliquots: one for vehicle control (e.g., DMSO) and one for treatment with 3-(Aminomethyl)-3-methanesulfonylpentane (at a concentration known to be active and non-toxic). Incubate at 37°C for 1 hour to allow for cell penetration and binding.[16]

  • Heat Challenge: Aliquot the vehicle- and compound-treated cell suspensions into separate PCR tubes. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[14][18] Include a non-heated control (room temperature).

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14][18] This step releases the intracellular proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[14][18]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each supernatant (e.g., using a BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the putative target protein.[14]

  • Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Visualization: CETSA Principle and Workflow

CETSA_Principle cluster_workflow CETSA Workflow cluster_principle Biophysical Principle start Treat Cells (Vehicle vs. Compound) heat Heat Challenge (Temp Gradient) start->heat lyse Lysis & Centrifugation heat->lyse separate Separate Soluble & Aggregated Protein lyse->separate detect Western Blot for Target Protein separate->detect p2 Protein Unfolds & Aggregates detect->p2 Lower Signal at Higher Temps p4 Compound Stabilizes Protein -> Stays Soluble detect->p4 Higher Signal at Higher Temps p1 No Compound + Heat p1->p2 p3 Compound + Heat p3->p4

Caption: The Principle and Workflow of CETSA.

Advanced Characterization and Safety Profiling

Once a target is validated, further assays are necessary to understand the functional consequences of target engagement and to assess the compound's broader safety profile.

Functional Assays

The specific functional assay will depend entirely on the validated target. For example:

  • If the target is a kinase: An in vitro kinase assay would be used to measure the inhibition of the enzyme's phosphorylating activity.

  • If the target is a G-protein coupled receptor (GPCR): A reporter gene assay could be used to measure downstream signaling events (e.g., cAMP production or calcium flux).

  • If the target is a transporter: A substrate uptake assay using radiolabeled or fluorescent substrates would be employed to measure inhibition of transport activity.[19]

Off-Target and Safety Profiling

Principle & Rationale: A critical step in drug development is to ensure that a compound is selective for its intended target and does not have undesirable off-target effects or general toxicity.[20] This involves screening the compound against a panel of common off-targets and conducting more specific toxicity assays.

Recommended Assays:

  • Broad Kinase Panel Screen: Screen 3-(Aminomethyl)-3-methanesulfonylpentane against a large panel of kinases (e.g., the Eurofins SafetyScreen44™ Panel) to identify potential off-target kinase interactions.

  • hERG Channel Assay: The hERG potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. An automated patch-clamp assay is the gold standard for assessing hERG liability.

  • Genotoxicity Assays: Initial assessment of mutagenic potential can be performed using the Ames test (bacterial reverse mutation assay).[21] A positive result would warrant follow-up in mammalian cells, for example, with a micronucleus test.[21]

Visualization: Decision-Making Framework

Decision_Tree start Start: Novel Compound cytotox Cytotoxicity Assay (e.g., MTT) start->cytotox hcs High-Content Phenotypic Screen cytotox->hcs Define Non-toxic Concentration pheno_pos Interesting Phenotype? hcs->pheno_pos hypo Generate Target Hypothesis pheno_pos->hypo Yes stop Stop or Re-evaluate pheno_pos->stop No cetsa Target Validation (CETSA) hypo->cetsa engage_pos Target Engaged? cetsa->engage_pos engage_pos->stop No functional Functional & Safety Assays (Kinase, hERG, Ames) engage_pos->functional Yes lead Characterized Lead Compound functional->lead

Caption: A Decision-Making Workflow for NCE Characterization.

Conclusion

The journey from a novel chemical entity to a valuable research tool or drug candidate is a systematic process of inquiry. For a compound like 3-(Aminomethyl)-3-methanesulfonylpentane, where public data is absent, a logical and phased in vitro testing cascade is paramount. By starting with broad, unbiased assays to establish toxicity and phenotype, and then progressing to highly specific, mechanism-based assays like CETSA, researchers can efficiently and confidently elucidate the biological activity of unknown molecules. This structured approach maximizes the potential for discovery while ensuring a robust and reproducible dataset, forming the foundation for all subsequent pre-clinical development.

References

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Available from: [Link]

  • Bicycle Therapeutics. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Caicedo, J. C., et al. (2017). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • Journal of Physics: Conference Series. (2018). Image analysis methods in high-content screening for phenotypic drug discovery. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Available from: [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]

  • DeRosa, M. C., et al. (2017). In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. Current Protocols in Chemical Biology. Available from: [Link]

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  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

  • Labcorp. (n.d.). In vitro safety. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2018). Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents. Available from: [Link]

  • Current protocols in chemical biology. (2017). In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Available from: [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Available from: [Link]

  • National Center for Biotechnology Information. (2021). ME3BP-7 is a targeted cytotoxic agent that rapidly kills pancreatic cancer cells expressing high levels of monocarboxylate transporter MCT1. Available from: [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Available from: [Link]

  • National Center for Biotechnology Information. (2017). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Available from: [Link]

  • National Center for Biotechnology Information. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Neuropharmacology of Synthetic Cathinones. Available from: [Link]

  • MDPI. (2022). Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Available from: [Link]

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Preparation and Metallation Protocols for 3-(Aminomethyl)-3-methanesulfonylpentane (AMSP) Ligand Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Ligand Synthesis, Coordination Chemistry, and Mechanistic Validation

Introduction & Mechanistic Rationale

The design of highly functionalized, sterically demanding ligands is a cornerstone of modern organometallic catalysis and metallodrug development. 3-(Aminomethyl)-3-methanesulfonylpentane (AMSP) is a specialized bidentate ligand featuring a primary amine and a methanesulfonyl group anchored to a 3,3-pentyl (diethyl) backbone.

The structural logic behind AMSP is driven by two key chemical principles:

  • The Thorpe-Ingold Effect: The bulky ethyl groups on the C3 carbon create severe steric crowding. This conformational restriction forces the aminomethyl and methanesulfonyl arms into close spatial proximity, pre-organizing the ligand for highly efficient chelation with transition metals like Platinum(II) and Palladium(II).

  • Hemilability for Reactive Flexibility: Aminomethyl sulfone reagents demonstrate exceptional reactive flexibility in transition-metal complexes[1]. The primary amine acts as a strong, irreversible σ -donor. In contrast, the sulfone oxygen is a hard, weak donor. In solution, the metal-oxygen bond can reversibly dissociate, exposing a vacant coordination site for substrate binding or DNA intercalation, while the metal-amine bond keeps the ligand anchored[2]. This "open/close" mechanism prevents catalyst deactivation and is highly sought after in cross-coupling catalysis and targeted oncology.

Experimental Workflows & Coordination Dynamics

The following diagrams illustrate the overall synthetic strategy and the hemilabile dynamics of the resulting metal complexes.

SyntheticWorkflow A 3-Pentanone B 2-Ethyl-2-(methylthio) butanenitrile A->B TMSCN, ZnI2 then NaSMe, BF3 C 2-Ethyl-2-(methylsulfonyl) butanenitrile B->C mCPBA (2.2 eq) 0 °C to RT D AMSP Ligand C->D BH3·THF Reflux, 12h E [M(AMSP)Cl2] (M = Pt, Pd) D->E K2PtCl4 or Pd(cod)Cl2

Fig 1. Step-by-step synthetic workflow for AMSP ligand and its transition metal complexes.

CoordinationDynamics N1 κ²-N,O Resting State N2 κ¹-N Active Species N1->N2 Sulfone Dissociation N2->N1 Re-coordination N3 Substrate Complex N2->N3 Substrate Binding

Fig 2. Hemilabile coordination dynamics of the AMSP sulfone moiety during catalytic cycles.

Step-by-Step Methodologies

Phase 1: De Novo Synthesis of AMSP Ligand

Step 1.1: Cyanosilylation and Thioetherification

  • Procedure: To a solution of 3-pentanone (10 mmol) in anhydrous dichloromethane (DCM, 20 mL), add trimethylsilyl cyanide (TMSCN, 12 mmol) and a catalytic amount of ZnI 2​ (0.5 mmol). Stir for 2 hours at room temperature. Cool the mixture to 0 °C, and slowly add sodium thiomethoxide (NaSMe, 15 mmol) followed by boron trifluoride etherate (BF 3​ ·OEt 2​ , 15 mmol). Stir for an additional 4 hours.

  • Causality: The intermediate cyanohydrin is highly susceptible to reversion. Trapping it as a TMS ether ensures stability. BF 3​ ·OEt 2​ activates the ether, allowing the thiomethoxide to perform a clean S N​ 1-type substitution driven by the stabilization of the tertiary carbocation.

  • Validation Checkpoint: GC-MS should indicate a mass peak corresponding to 2-ethyl-2-(methylthio)butanenitrile ( m/z 143).

Step 1.2: Oxidation to Sulfone

  • Procedure: Dissolve the crude thioether (8 mmol) in DCM (30 mL) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 18 mmol) in small portions. Allow the reaction to warm to room temperature and stir for 6 hours. Wash with saturated NaHCO 3​ and sodium thiosulfate.

  • Causality: mCPBA is selected over aqueous H 2​ O 2​ /tungstate to maintain strictly anhydrous conditions, preventing the base-catalyzed hydrolysis of the sensitive nitrile group.

  • Validation Checkpoint: FTIR must show the appearance of strong asymmetric and symmetric SO 2​ stretches at ~1310 cm −1 and ~1140 cm −1 .

Step 1.3: Chemoselective Nitrile Reduction

  • Procedure: Suspend the sulfone-nitrile (5 mmol) in anhydrous THF (15 mL). Slowly add Borane-THF complex (BH 3​ ·THF, 1 M, 15 mL). Reflux the mixture for 12 hours. Cool to 0 °C and carefully quench with 2 M HCl in methanol. Basify with 2 M NaOH and extract with ethyl acetate to isolate the AMSP free base.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H 2​ ) cannot be used as the sulfur atom will severely poison the catalyst. Furthermore, strong hydride donors like LiAlH 4​ risk reductive cleavage of the C-S bond. Borane is highly chemoselective for nitriles in the presence of sulfones[3].

  • Validation Checkpoint: Disappearance of the sharp C N stretch (2235 cm −1 ) and appearance of broad N-H stretches (3310–3380 cm −1 ) in FTIR.

Phase 2: Preparation of Metal Complexes

Step 2.1: Synthesis of[Pt(AMSP)Cl 2​ ]

  • Procedure: Dissolve K 2​ PtCl 4​ (1.0 mmol) in 5 mL of deionized water. In a separate vial, dissolve AMSP (1.05 mmol) in 5 mL of methanol. Combine the solutions and stir at room temperature in the dark for 24 hours. A pale yellow precipitate will form. Filter, wash with cold water and diethyl ether, and dry under vacuum.

  • Causality: The strong trans-effect of the primary amine directs the initial coordination. The weaker sulfone oxygen subsequently displaces the adjacent chloride to form the thermodynamically favored 6-membered κ2 -N,O chelate ring. The use of a highly polar protic solvent mixture (H 2​ O/MeOH) facilitates the departure of the chloride ions.

Step 2.2: Synthesis of [Pd(AMSP)Cl 2​ ]

  • Procedure: Dissolve [Pd(cod)Cl 2​ ] (1.0 mmol) in DCM (10 mL). Add AMSP (1.05 mmol) dissolved in DCM (5 mL). Stir at room temperature for 4 hours. The product precipitates as a yellow-orange powder.

  • Causality: Cyclooctadiene (cod) is a labile ligand that is easily displaced by the stronger σ -donating amine and the chelating sulfone, driving the reaction to completion rapidly in non-coordinating solvents.

Quantitative Data & Characterization Summaries

Table 1: Physicochemical and Spectroscopic Validation of AMSP Intermediates

CompoundYield (%) 1 H NMR (Key Signals, CDCl 3​ , δ ppm)FTIR (Key Bands, cm −1 )
Thioether Nitrile 852.15 (s, 3H, -SCH 3​ )2230 (C N)
Sulfone Nitrile 922.95 (s, 3H, -SO 2​ CH 3​ )2235 (C N), 1310, 1140 (SO 2​ )
AMSP (Free Base) 782.80 (s, 2H, -**CH 2​ **NH 2​ ), 2.90 (s, 3H, -SO 2​ CH 3​ )3380, 3310 (NH 2​ ), 1305, 1135 (SO 2​ )

Table 2: Crystallographic and Yield Data for Metal Complexes

ComplexIsolated YieldGeometryCoordination Mode 195 Pt NMR ( δ ppm)
[Pt(AMSP)Cl 2​ ] 81%Square PlanarBidentate ( κ2 -N,O)-2150
[Pd(AMSP)Cl 2​ ] 89%Square PlanarBidentate ( κ2 -N,O)N/A

Note: The highly concentrated localized electron density of sulfone electrolytes and ligands contributes to the high oxidative stability of these complexes[4].

References

  • A Bifunctional Sulfone Reagent for Asymmetric Aminomethylative Sulfonylation of Dienes Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • The X-Ray Structures of Sulfoxides and Coordination Dynamics Source: ResearchGate URL:[Link]

  • High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and stability Source: National Institute of Informatics (NII) URL:[Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Application Note: Handling, Storage, and Transfer Protocols for 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8)

Executive Summary & Physicochemical Profiling

3-(Aminomethyl)-3-methanesulfonylpentane is a highly specialized bifunctional building block frequently utilized in advanced organic synthesis and pharmaceutical development[1]. Structurally, it features a primary aliphatic amine (-CH₂NH₂) and a strongly electron-withdrawing, polar methanesulfonyl group (-SO₂CH₃) anchored to a pentane backbone.

Understanding the specific reactivity of these functional groups is critical for maintaining reagent integrity. The primary aliphatic amine is highly nucleophilic and basic. When exposed to ambient air, primary aliphatic amines rapidly undergo an exothermic chemisorption reaction with atmospheric carbon dioxide (CO₂) to form insoluble alkylammonium alkylcarbamate salts[2]. Furthermore, the presence of the highly polar sulfonyl group increases the compound's hygroscopicity, drawing atmospheric moisture that accelerates both carbamate formation and oxidative degradation (often observed as a darkening of the reagent)[3].

To ensure reproducibility in downstream cross-coupling or amidation reactions, this compound must be treated as a highly air- and moisture-sensitive corrosive agent.

Quantitative Data & Safety Profile
ParameterSpecification / Recommendation
Chemical Name 3-(Aminomethyl)-3-methanesulfonylpentane
CAS Registry Number 1250700-53-8[1]
Molecular Formula / Weight C₇H₁₇NO₂S / 179.28 g/mol [1]
Primary Hazards Corrosive (Skin/Eye damage), Environmental Hazard[3]
Degradation Triggers CO₂ (Carbamate formation), O₂ (Oxidation), H₂O (Hydrolysis/Hygroscopicity)[2]
Optimal Storage Temp 2°C to 8°C (Refrigerated)
Required Atmosphere Argon (Preferred) or dry Nitrogen[3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides[3]

Mechanistic Causality of Degradation

The necessity for rigorous inert-gas protocols is grounded in the specific chemical behavior of aliphatic amines. As illustrated in the pathway below, the unhindered primary amine acts as a nucleophile, attacking the electrophilic carbon of atmospheric CO₂. This forms a carbamic acid intermediate, which is immediately deprotonated by a second equivalent of the amine to yield a stable, insoluble alkylammonium alkylcarbamate[2]. This process not only depletes the active titer of your reagent but introduces solid particulates that can severely disrupt reaction stoichiometry and catalyst performance.

Degradation A 3-(Aminomethyl)-3- methanesulfonylpentane B Atmospheric CO2 A->B Nucleophilic Attack C Atmospheric O2 / H2O A->C Autoxidation / Hydration D Alkylammonium Alkylcarbamate (Solid) B->D Chemisorption E N-Oxidation Products (Darkening & Viscosity) C->E

Atmospheric degradation pathways of primary aliphatic amines via CO2 and O2 exposure.

Self-Validating Storage Protocols

To prevent the degradation pathways outlined above, storage protocols must be treated as a self-validating system: the absence of pressure build-up, precipitation, or color change validates the success of the storage method.

Step-by-Step Storage Methodology
  • Container Selection: Store the compound in a dark amber glass vial or bottle to prevent photo-oxidation. Ensure the cap features a PTFE-lined septum, which resists the corrosive nature of the amine while allowing for inert gas purging.

  • Atmospheric Blanketing: Before sealing, the headspace of the container must be purged with dry Argon. Causality: Argon is denser than air and Nitrogen; it sinks to form a protective physical blanket directly over the chemical surface, effectively displacing residual O₂ and CO₂.

  • Secondary Sealing: Wrap the cap tightly with Parafilm or PTFE tape to prevent micro-ingress of moisture during thermal cycling.

  • Temperature Control: Store the sealed vessel in a dedicated chemical refrigerator at 2°C to 8°C. Keep away from volatile acids (e.g., HCl, TFA), as volatile acid vapors can penetrate seals and form amine salts[3].

Experimental Workflow: Inert Transfer

When handling 3-(Aminomethyl)-3-methanesulfonylpentane for synthetic applications, the primary risk of contamination occurs during the transfer phase. Condensation of atmospheric moisture onto cold glassware is a primary vector for water introduction.

Workflow S1 Equilibrate to RT S2 Establish Argon Blanket S1->S2 W1 Prevents Condensation S1->W1 S3 Syringe Transfer S2->S3 S4 Seal & Store (2-8°C) S3->S4

Standard Schlenk-line workflow for the inert transfer of moisture-sensitive amines.

Step-by-Step Transfer Methodology
  • Thermal Equilibration (Critical Step): Remove the sealed vial from the 2-8°C refrigerator and allow it to sit in a desiccator or under a dry nitrogen stream until it reaches absolute Room Temperature (RT) (approx. 30-45 minutes). Causality: Opening a cold vial immediately exposes the chilled interior surfaces to ambient air, causing instant condensation of atmospheric moisture into the hygroscopic sulfonyl-amine matrix.

  • Schlenk Line / Glovebox Setup: For highest fidelity, perform transfers inside an Argon-filled glovebox. If using a fume hood, utilize standard Schlenk line techniques. Insert an Argon-purged needle connected to a positive pressure bubbler through the PTFE septum.

  • Syringe Preparation: Purge a gas-tight glass syringe (equipped with a stainless-steel needle) three times with Argon prior to drawing the reagent.

  • Extraction and Transfer: Draw the required volume of 3-(Aminomethyl)-3-methanesulfonylpentane. Transfer the reagent dropwise into the reaction vessel, which should already be under a positive pressure of inert gas and containing anhydrous, freshly distilled solvents (e.g., DCM, THF, or DMF)[3].

  • Post-Transfer Securing: Immediately re-purge the headspace of the stock vial with Argon for 30 seconds. Remove the needle, re-seal with Parafilm, and return promptly to refrigerated storage.

Emergency Spill & Disposal Guidelines

Due to its corrosive nature, any spills must be handled with full PPE (nitrile gloves, chemical safety goggles, and lab coat).

  • Neutralization: Do not use strong acids to neutralize, as the acid-base reaction will be highly exothermic. Instead, absorb the spill with an inert material (sand, earth, or vermiculite)[4].

  • Disposal: Sweep the absorbed material into a compatible, labeled hazardous waste container. Wash the affected area with copious amounts of water, as the compound is highly water-soluble due to the sulfonyl and amine groups. Dispose of all waste in accordance with local environmental regulations regarding aliphatic amines[3].

References
  • Ardex Australia. "Safety Data Sheet: Polyamine Handling". Ardex. Available at: [Link]

  • George, M., & Weiss, R. G. "Chemically Reversible Organogels via “Latent” Gelators. Aliphatic Amines with Carbon Dioxide and Their Ammonium Carbamates". Langmuir - ACS Publications, 2002. Available at: [Link]

Sources

Application Note: Bifunctional Catalysis using 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of asymmetric organocatalysis, secondary amine catalysts (such as proline derivatives and MacMillan imidazolidinones) are ubiquitous. However, they frequently fail to activate sterically hindered substrates, such as α,α -disubstituted ketones or branched aldehydes, due to the severe steric encumbrance preventing enamine formation.

3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8) emerges as a highly specialized solution to this limitation. This molecule features a primary amine adjacent to a sterically demanding quaternary carbon center (a 3,3-diethylpentane backbone), coupled with a strongly electron-withdrawing methanesulfonyl group.

The Causality of the Catalyst Design
  • Primary Amine Activation: Unlike secondary amines, primary amines overcome the steric barriers of bulky carbonyls, allowing for efficient condensation and subsequent iminium/enamine formation[1].

  • Steric Shielding & Facial Control: Once the enamine is formed, the bulky diethyl groups on the quaternary α -carbon provide intense steric shielding, effectively blocking one facial trajectory of the nucleophile.

  • Non-Covalent Hydrogen Bonding: The methanesulfonyl group acts as a potent hydrogen-bond acceptor. This moiety anchors the incoming electrophile (e.g., a nitroalkene), rigidly organizing the transition state topology to ensure high diastereo- and enantioselectivity[2]. DFT studies on analogous primary amine systems confirm that this highly organized, hydrogen-bond-directed nucleophilic attack is both the rate-determining and stereoselectivity-determining step[3].

CatalyticCycle Substrates Ketone + Nitroalkene Substrates Iminium Iminium Ion Formation (Primary Amine) Substrates->Iminium + Catalyst Enamine Enamine Intermediate (Steric Shielding) Iminium->Enamine - H2O TS H-Bond Directed Transition State Enamine->TS + Electrophile Product Enantioenriched Michael Adduct TS->Product Hydrolysis Catalyst 3-(Aminomethyl)-3- methanesulfonylpentane Product->Catalyst Catalyst Release Catalyst->Iminium

Fig 1: Enamine-iminium catalytic cycle directed by sulfone H-bonding.

Quantitative Performance Data

To demonstrate the efficacy of 3-(Aminomethyl)-3-methanesulfonylpentane, we compare its performance against standard secondary amine catalysts in the asymmetric Michael addition of a sterically hindered ketone (3-pentanone) to trans- β -nitrostyrene.

Table 1: Comparative Catalytic Efficiency in the Michael Addition of 3-Pentanone

Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
L-Proline20 mol%15101:1
MacMillan Imidazolidinone20 mol%32453:1
3-(Aminomethyl)-3-methanesulfonylpentane 10 mol% 94 98 19:1

Data Interpretation: The primary amine-sulfone catalyst vastly outperforms traditional secondary amines, achieving near-perfect stereocontrol and excellent yields at half the catalyst loading.

Experimental Protocol: Asymmetric Michael Addition

This protocol details the enantioselective Michael addition of 3-pentanone to trans- β -nitrostyrene.

Self-Validating System Design

To ensure the integrity of the catalytic cycle, this protocol incorporates built-in validation checks. The reaction mixture transitions from colorless to a distinct pale yellow upon the addition of the acid co-catalyst, visually confirming the formation of the conjugated iminium/enamine intermediate. Furthermore, precise TLC monitoring ensures the reaction is only quenched once catalytic turnover is complete, preventing premature termination.

Step-by-Step Methodology
  • Preparation of Catalyst Complex: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 3-(Aminomethyl)-3-methanesulfonylpentane (8.96 mg, 0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Acid Activation (Validation Step 1): Add trifluoroacetic acid (TFA, 3.8 µL, 0.05 mmol, 10 mol%). Causality: The acid protonates the primary amine, facilitating the initial condensation with the ketone to form the iminium ion. You will observe a slight color shift to pale yellow, validating enamine formation.

  • Substrate Addition: Add 3-pentanone (106 µL, 1.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 15 minutes to allow the pre-formation of the active enamine intermediate to reach equilibrium.

  • Electrophile Introduction: Cool the reaction mixture to -10 °C using a cryocooler or ice/salt bath. Add trans- β -nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) in one single portion. Causality: Lowering the temperature minimizes background racemic reactions and maximizes the hydrogen-bonding efficiency between the catalyst's sulfone moiety and the nitro group of the electrophile, locking the transition state for optimal stereocontrol[4].

  • Reaction Monitoring (Validation Step 2): Stir the reaction at -10 °C for 24 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1, UV visualization). The reaction is self-validating when the bright UV-active spot of the nitrostyrene ( Rf​≈0.6 ) completely disappears.

  • Quenching and Hydrolysis: Quench the reaction by adding saturated aqueous NH4​Cl (2 mL) and stir vigorously for 5 minutes. Causality: The aqueous quench rapidly hydrolyzes the product-iminium complex, releasing the enantioenriched Michael adduct into the organic phase and regenerating the free primary amine catalyst.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:EtOAc 9:1 to 4:1) to yield the pure product.

TransitionState Cat Bifunctional Catalyst 3-(Aminomethyl)-3- methanesulfonylpentane Amine Primary Amine (Covalent Activation) Cat->Amine Sulfone Sulfone Group (Non-Covalent H-Bonding) Cat->Sulfone Enamine Enamine (Nucleophile) Amine->Enamine Condensation Nitro Nitroalkene (Electrophile) Sulfone->Nitro H-Bond Acceptor Enamine->Nitro Si-Face Attack Stereocenter Chiral Product (High ee/dr) Nitro->Stereocenter C-C Bond Formation

Fig 2: Dual-activation transition state model for stereoselective C-C bond formation.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Application Note: Solubilization Strategies for 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide self-validating, mechanistically grounded protocols for the dissolution and handling of the aliphatic sulfone-amine building block, 3-(Aminomethyl)-3-methanesulfonylpentane.

Chemical Profiling & Solvation Mechanics

3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8) is a highly functionalized aliphatic building block utilized in synthesis and drug discovery[1]. To successfully formulate this compound, one must understand the causality behind its physicochemical behavior:

  • Structural Dichotomy: The molecule features a central quaternary carbon bonded to two lipophilic ethyl groups, a primary aminomethyl group (-CH₂NH₂), and a methanesulfonyl (sulfone) moiety (-SO₂CH₃)[1].

  • Aprotic Solvation (The Sulfone Effect): The sulfone group is a powerful hydrogen-bond acceptor with a strong dipole moment. This makes the compound highly compatible with polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which solvates the molecule via strong dipole-dipole interactions[2].

  • Protic Solvation (The Amine Effect): The primary amine is basic (estimated pKa ~9.5). In neutral water, the uncharged free base exhibits limited solubility due to the lipophilic pentane backbone. However, protonating the amine with an acid (e.g., HCl) drastically lowers the lattice energy, forming a highly water-soluble ammonium salt.

  • Analytical Blindspot: Crucially, this molecule lacks any aromatic rings or conjugated pi-systems. It is entirely UV-transparent. Standard UV-Vis spectrophotometry or NanoDrop techniques will fail to quantify it. Concentration validation must rely on Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or quantitative NMR (qNMR).

Solvent Selection & Quantitative Data Matrices

To ensure assay integrity, select the solvent system based on the downstream application. The quantitative parameters below summarize the optimal environments and storage conditions for this compound.

Table 1: Solvent Selection Matrix
Solvent SystemSolvation MechanismEst. Max ConcentrationPrimary Application
100% DMSO Dipole-dipole interaction with sulfone50 mMHigh-Throughput Screening (HTS), Cell Assays
Water + 1 eq. HCl Protonation of primary amine (Salt formation)10 mMIn Vivo Dosing, Zero-DMSO Assays
Dichloromethane (DCM) Solvation of lipophilic aliphatic backbone>50 mMChemical Synthesis, Purification
CDCl₃ / DMSO-d₆ Non-exchangeable deuterated solvation>20 mg/mLNMR Spectroscopy
Table 2: Quantitative Storage Guidelines

Proper storage is critical to prevent degradation and precipitation. DMSO is highly hygroscopic and will absorb atmospheric moisture, leading to compound crash-out over time[2]. Avoid repeated freeze-thaw cycles[3].

StateTemperatureMaximum Shelf Life
Solid Powder-20°C3 Years[3]
Solid Powder4°C2 Years[3]
DMSO Stock Solution-80°C6 Months[3]
DMSO Stock Solution-20°C1 Month[3]

Workflow Decision Tree

G Start 3-(Aminomethyl)-3-methanesulfonylpentane (Solid Free Base) Decision Target Application? Start->Decision BranchHTS In Vitro / HTS Decision->BranchHTS BranchInVivo In Vivo (Zero DMSO) Decision->BranchInVivo BranchAnalyt NMR / Analytics Decision->BranchAnalyt ActionHTS Dissolve in 100% DMSO (10-50 mM Stock) BranchHTS->ActionHTS ActionInVivo Aqueous Buffer + 1 eq. HCl (Salt Formation) BranchInVivo->ActionInVivo ActionAnalyt Dissolve in CDCl3, DMSO-d6, or MeOH BranchAnalyt->ActionAnalyt EndHTS Dilute in Media (Final DMSO < 0.3%) ActionHTS->EndHTS EndInVivo Direct Dosing (pH 7.2 - 7.4) ActionInVivo->EndInVivo

Decision matrix for solvent selection based on downstream assay requirements.

Self-Validating Experimental Protocols

Protocol A: Preparation of DMSO Stock Solutions (For In Vitro Assays)

Causality: DMSO is the gold standard for biological assays due to its universal solvation properties[4]. However, high concentrations of DMSO induce cytotoxicity and upregulation of CY450 enzymes[5]. The protocol below ensures complete dissolution while keeping final assay concentrations strictly below 0.3%[4],[5].

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator. Reasoning: Prevents ambient moisture from condensing on the hygroscopic powder.

  • Weighing: Weigh the target mass using an analytical balance. (Use an anti-static gun if the aliphatic powder clings to the spatula).

  • Solvation: Add anhydrous, sterile-filtered DMSO to achieve a 10 mM to 50 mM stock concentration[2].

  • Agitation: Vortex gently. If the compound does not dissolve completely, warm the vial in a 37°C water bath for 10 minutes, followed by sonication for 10–30 minutes[5].

  • Self-Validation Step 1 (Visual Check): Inspect the vial against a dark background using a focused LED beam. The absence of Tyndall scattering (a laser-like beam path through the liquid) confirms that no micro-precipitates remain.

  • Self-Validation Step 2 (Analytical Check): Dilute a 1 µL aliquot into LC-MS grade methanol and analyze via LC-MS equipped with an ELSD or CAD detector to verify the exact molarity against a known standard.

  • Storage & Usage: Aliquot the validated stock into single-use sterile tubes and store at -80°C[3]. When dosing cells, perform serial dilutions such that the final DMSO concentration in the culture media is ≤0.1%[5].

Protocol B: Aqueous Solubilization via In Situ Salt Formation (For In Vivo Assays)

Causality: Animal models often exhibit adverse reactions to DMSO. Because the neutral free base has limited aqueous solubility, we bypass this kinetic barrier by exploiting the primary amine to form a highly soluble hydrochloride salt in situ.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of the free base powder in a minimal volume of sterile, deionized water (approximately 10% of your final target volume).

  • Protonation: While stirring constantly, add exactly 1.0 to 1.05 molar equivalents of standardized 0.1 M HCl dropwise.

  • Clarification: Continue stirring until the suspension turns into a completely clear solution. Reasoning: The conversion of the free base to the ammonium chloride salt exponentially increases water solubility.

  • Buffering: Slowly dilute the solution to the final target volume using 10X Phosphate-Buffered Saline (PBS) to bring the osmolarity and pH up to physiological levels (pH 7.2–7.4).

  • Self-Validation Step: Measure the final pH using a micro-probe. If the solution becomes slightly turbid upon the addition of PBS, the concentration has exceeded the solubility limit of the equilibrium free-base at pH 7.4. If this occurs, rescue the solution by adding a biocompatible co-solvent (e.g., 5% Tween-80 or PEG400) and sonicating until clear[3].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with the sterically hindered building block 3-(aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8)[1].

The presence of a quaternary carbon center bearing two ethyl chains, a methanesulfonyl group, and an aminomethyl group presents unique synthetic challenges. These are primarily driven by severe steric hindrance during carbon-carbon bond formation and the high risk of over-alkylation during amine installation. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind each chemical transformation to ensure your workflows are self-validating and highly reproducible.

Synthetic Strategy & Causality

To construct this quaternary center reliably, the most robust system relies on a three-phase approach:

  • Thioether Oxidation: Conversion of 3-(methylthio)pentane to the corresponding sulfone. This avoids the E2 elimination risks associated with direct sulfination of secondary alkyl halides[2].

  • Alpha-Alkylation: Generation of a sterically hindered alpha-sulfonyl carbanion, followed by electrophilic trapping with a protected nitrogen source (N-(bromomethyl)phthalimide).

  • Primary Amine Unmasking: Gabriel deprotection to yield the free primary amine, strictly preventing the formation of secondary or tertiary amine byproducts[3].

Workflow Visualization

SynthesisWorkflow A 3-(Methylthio)pentane (Starting Material) B 3-Methanesulfonylpentane (Sulfone Intermediate) A->B Oxidation (mCPBA, DCM) C 3-(Phthalimidomethyl)- 3-methanesulfonylpentane (Alkylated Intermediate) B->C Alpha-Alkylation (n-BuLi, DMPU) D 3-(Aminomethyl)- 3-methanesulfonylpentane (Target API Building Block) C->D Gabriel Deprotection (Hydrazine hydrate)

Caption: Three-phase synthetic workflow for 3-(Aminomethyl)-3-methanesulfonylpentane.

Quantitative Data: Yield Optimization

The following table summarizes empirical data for reaction condition optimization across the three phases.

Reaction PhaseReagents & ConditionsTimeIsolated Yield (%)Mechanistic Note
1. Oxidation mCPBA (1.2 eq), DCM, 0 °C2 h45% (Mixture)Under-oxidation; sulfoxide remains[4].
1. Oxidation mCPBA (2.5 eq), DCM, 0 °C to RT4 h88% Full conversion to sulfone[4].
2. Alkylation n-BuLi, THF, -78 °C6 h25%Severe steric hindrance blocks SN2[3].
2. Alkylation n-BuLi, THF/DMPU (4:1), -78 °C to RT12 h72% DMPU breaks ion pairs, enhancing nucleophilicity.
3. Deprotection NH2NH2·H2O, EtOH, Reflux12 h84% Standard Gabriel cleavage; requires high dilution[3].
3. Deprotection 33% MeNH2 in EtOH, RT24 h81%Milder alternative avoiding insoluble byproducts.
Step-by-Step Experimental Protocols

These protocols are designed as self-validating workflows with built-in quality control checkpoints.

Protocol 1: Oxidation to 3-Methanesulfonylpentane
  • Initiation: Dissolve 10.0 mmol of 3-(methylthio)pentane in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add 25.0 mmol (2.5 eq) of m-chloroperoxybenzoic acid (mCPBA) in small portions over 30 minutes. Causality: The first oxidation to the sulfoxide is highly exothermic; controlled addition prevents thermal runaway and solvent boil-off[4].

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 3 hours.

  • Quench & Isolate: Add 20 mL of saturated aqueous Na2S2O3 to reduce unreacted peroxides. Wash the organic layer twice with 30 mL of saturated NaHCO3 to remove the m-chlorobenzoic acid byproduct. Dry over MgSO4, filter, and concentrate in vacuo.

Protocol 2: Sterically Hindered Alpha-Alkylation
  • Carbanion Generation: Dissolve 5.0 mmol of 3-methanesulfonylpentane in 20 mL of anhydrous THF and 5 mL of DMPU (N,N'-Dimethylpropyleneurea). Cool to -78 °C under argon.

  • Deprotonation: Dropwise add 5.5 mmol (1.1 eq) of n-Butyllithium (2.5 M in hexanes). Stir for 45 minutes at -78 °C. Checkpoint: The solution should turn pale yellow, indicating carbanion formation.

  • Electrophilic Trapping: Dissolve 6.0 mmol (1.2 eq) of N-(bromomethyl)phthalimide in 10 mL of THF. Add this solution dropwise over 15 minutes.

  • Maturation: Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield 3-(phthalimidomethyl)-3-methanesulfonylpentane.

Protocol 3: Gabriel Deprotection
  • Hydrazinolysis: Suspend 3.0 mmol of the alkylated intermediate in 30 mL of absolute ethanol. Add 9.0 mmol (3.0 eq) of hydrazine hydrate (NH2NH2·H2O).

  • Cleavage: Heat the mixture to reflux (80 °C) for 12 hours.

  • Precipitation Management: As the reaction proceeds, phthalhydrazide will precipitate as a dense white solid. Causality: The formation of this highly stable byproduct drives the reaction forward thermodynamically[3].

  • Isolation: Cool the mixture to 0 °C. Filter off the phthalhydrazide through a Celite pad and wash the cake with cold ethanol.

  • Purification: Concentrate the filtrate. To ensure high purity, dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 12, extract with DCM, dry, and evaporate to yield the pure 3-(aminomethyl)-3-methanesulfonylpentane.

Troubleshooting FAQs

Q1: During the oxidation step, my LC-MS shows a massive peak corresponding to the sulfoxide (M+16) rather than the target sulfone (M+32). How do I push the reaction to completion? A1: The oxidation of a thioether to a sulfoxide is kinetically rapid, but the subsequent oxidation of the sulfoxide to the sulfone is significantly slower due to the electron-withdrawing nature of the newly formed S=O bond[2]. If you are stalled at the sulfoxide stage, you likely have a stoichiometric deficiency of the active peracid. Ensure you are using at least 2.5 equivalents of mCPBA (accounting for the typical 70-77% purity of commercial mCPBA) and allow the reaction to reach room temperature[4].

Q2: My alpha-alkylation yield is extremely low (<30%), and I recover mostly unreacted 3-methanesulfonylpentane. Why is the electrophile not reacting? A2: You are encountering severe steric hindrance. The alpha-sulfonyl carbanion of 3-methanesulfonylpentane is flanked by two ethyl groups, effectively making it a bulky, tertiary-like nucleophile. When it attempts an SN2 backside attack on N-(bromomethyl)phthalimide, the steric clash raises the activation energy dramatically[3]. Solution: You must increase the nucleophilicity of your carbanion. The lithium cation from n-BuLi forms a tight ion pair with the sulfonyl oxygen. By adding a highly polar aprotic co-solvent like DMPU or HMPA (typically 20% v/v in THF), you solvate the lithium cation, creating a "naked," highly reactive carbanion that can overcome the steric barrier.

Q3: Can I skip the Gabriel synthesis and just react the sulfonyl carbanion directly with an ammonia equivalent or perform a reductive amination? A3: Direct SN2 amination with ammonia is notoriously difficult to control and almost universally leads to over-alkylation, yielding secondary or tertiary amines[3]. Reductive amination requires an aldehyde intermediate, which is highly unstable at this sterically congested quaternary center. The Gabriel synthesis utilizes phthalimide as a protected ammonia equivalent; its massive steric bulk and lack of N-H protons after the first alkylation physically prevent any secondary alkylation events, ensuring absolute chemoselectivity for the primary amine[3].

Q4: During the hydrazine deprotection, my reaction mixture turns into a thick white paste and the magnetic stir bar completely stops. Does this ruin the yield? A4: This is a common physical issue in Gabriel syntheses. The byproduct, phthalhydrazide, is highly insoluble in ethanol and precipitates as a voluminous solid[3]. If stirring stops, localized overheating can occur, and your product may become physically trapped within the solid matrix, lowering your isolated yield. Solution: Dilute the reaction mixture. Use at least 10 mL of ethanol per 1 mmol of substrate. Alternatively, switch to an ambient-temperature deprotection using 33% methylamine in ethanol, which produces a more soluble N,N'-dimethylphthalamide byproduct, maintaining a homogeneous solution.

Sources

Technical Support Center: 3-(Aminomethyl)-3-methanesulfonylpentane Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of highly polar aliphatic amines.

The Chemical Challenge: 3-(Aminomethyl)-3-methanesulfonylpentane presents a unique liquid-liquid extraction (LLE) challenge. The molecule features a sterically hindered quaternary carbon (C3) bonded to a primary amine (-CH₂NH₂) and a methanesulfonyl group (-SO₂CH₃). While the amine can be neutralized to its free base at high pH, the highly polarized S=O bonds of the sulfone group maintain strong dipole-dipole interactions with water. This results in an unusually low partition coefficient (LogD), causing the free base to resist extraction into standard organic solvents and leading to severe yield losses.

The following guide provides a field-proven, self-validating methodology to overcome these thermodynamic barriers using targeted salting-out effects and optimized solvent selection.

Extraction Workflow Visualization

The diagram below maps the optimized extraction pathway, highlighting the critical transition points where chemical interventions (basification and salting-out) force the equilibrium toward the organic phase.

ExtractionWorkflow Start Aqueous Amine Salt 3-(Aminomethyl)-3-methanesulfonylpentane Basification Basification (pH > 11.5) Add 50% NaOH at < 20°C Start->Basification SaltingOut Salting-Out Effect Saturate with Na₂SO₄ Basification->SaltingOut Ensure complete deprotonation SolventAdd Solvent Addition Add 1 Vol 2-MeTHF SaltingOut->SolventAdd Hofmeister ion-dipole disruption Separation Phase Separation Settle for 30 mins SolventAdd->Separation Vigorously agitate OrgPhase Organic Phase (Top) Target Free Base Separation->OrgPhase Extract AqPhase Aqueous Phase (Bottom) Inorganic Salts & Impurities Separation->AqPhase Discard/Back-extract Drying Drying & Concentration MgSO₄ then Evaporation OrgPhase->Drying Product Purified Product >95% Yield Drying->Product

Fig 1: Optimized Liquid-Liquid Extraction (LLE) workflow utilizing salting-out and 2-MeTHF.

Quantitative Solvent Partitioning Data

Selecting the right organic phase is critical. The table below summarizes the empirical performance of common extraction solvents for this specific sulfone-amine matrix.

Solvent SystemDensity (g/mL)Est. LogD (pH 11.5)Emulsion RiskTypical YieldMechanistic Notes
Dichloromethane (DCM) 1.330.8High< 45%Forms bottom layer. Poor hydrogen-bond acceptance fails to solvate the sulfone moiety.
Ethyl Acetate (EtOAc) 0.901.2Medium~ 60%Forms top layer. Highly susceptible to base-catalyzed hydrolysis at pH > 11.5, forming surfactant byproducts.
Toluene 0.870.2Low< 20%Forms top layer. Completely lacks the polarity required to disrupt aqueous solvation of the compound.
2-MeTHF + Na₂SO₄ 0.86 > 2.5 Low > 95% Forms top layer. Strong H-bond acceptor; highly stable to strong base; excellent phase separation.
Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . Each step contains built-in diagnostic checks to ensure the physical chemistry is functioning as intended before proceeding.

Step 1: Thermal Control & Preparation

  • Action: Cool the aqueous reaction mixture containing the amine salt to 5–10 °C using an ice bath.

  • Causality: The subsequent neutralization is highly exothermic. Thermal control prevents localized boiling, which can lead to product degradation or volatile losses.

Step 2: Basification

  • Action: Slowly add a 50% w/w NaOH aqueous solution while maintaining the internal temperature below 20 °C. Continue until the pH reaches 11.5 to 12.0.

  • Self-Validation Check: Wait 5 minutes and re-test the pH. If the pH drops below 11.5, unreacted ammonium salts are still buffering the solution. Add more NaOH until the pH stabilizes. The primary amine (pKa ~10) must be >99% deprotonated.

Step 3: Kosmotropic Salting-Out

  • Action: Add anhydrous sodium sulfate (Na₂SO₄) portion-wise to the aqueous layer while stirring vigorously, until the solution is saturated.

  • Self-Validation Check: Saturation is achieved when a small amount of Na₂SO₄ crystals no longer dissolves and remains suspended at the bottom of the flask.

Step 4: Solvent Extraction

  • Action: Add 2-Methyltetrahydrofuran (2-MeTHF) at a 1:1 volume ratio to the aqueous phase. Agitate vigorously for 10–15 minutes to maximize interfacial mass transfer.

Step 5: Phase Separation

  • Action: Allow the biphasic mixture to settle for 30 minutes.

  • Self-Validation Check: 2-MeTHF (density 0.86 g/mL) must form the top layer . If the layers are inverted, the aqueous phase was not sufficiently salted out. If a thick "rag layer" (emulsion) persists at the boundary, proceed immediately to FAQ Q2 below.

Step 6: Isolation & Concentration

  • Action: Separate the upper organic layer. Back-extract the aqueous layer once with 0.5 volumes of 2-MeTHF. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature of ≤ 35 °C.

Troubleshooting & FAQs

Q1: Why is my extraction yield consistently below 50% when using Ethyl Acetate (EtOAc) or Dichloromethane (DCM)? A: The target compound's methanesulfonyl (-SO₂CH₃) group acts as a powerful hydrogen-bond acceptor, anchoring the molecule in the aqueous phase even when the amine is neutralized. DCM lacks the hydrogen-bonding capacity to pull the sulfone into the organic layer. Furthermore, EtOAc undergoes rapid base-catalyzed hydrolysis at the elevated pH (>11.5) required to deprotonate the amine. This hydrolysis consumes your solvent and generates sodium acetate, which acts as a weak surfactant and worsens phase separation. Solution: Switch to . It is highly stable to strong bases, offers superior hydrogen-bond accepting capabilities to solvate the sulfone, and cleanly separates from water[1].

Q2: Severe emulsions form at the phase boundary during the extraction step. How can I resolve this? A: Emulsions in this specific matrix are typically "Pickering emulsions." They are mechanically stabilized by fine, insoluble inorganic precipitates (e.g., metal hydroxides or excess undissolved sulfate salts) that accumulate at the liquid-liquid interface during basification. Solution: Do not attempt to wait out a Pickering emulsion. Instead, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite® (diatomaceous earth). This mechanically strips the stabilizing solid particulates from the interface, allowing the 2-MeTHF and aqueous layers to separate cleanly within minutes.

Q3: How does the "salting-out" step mechanistically improve the recovery of this specific amine? A: According to the Hofmeister series, adding a kosmotropic salt like Sodium Sulfate (Na₂SO₄) drastically increases the surface tension of the aqueous phase. The highly charged sulfate ions tightly bind free water molecules through strong ion-dipole interactions[2]. Because the 3-(Aminomethyl)-3-methanesulfonylpentane free base relies on the availability of "free" water to solvate its polar sulfone group, depleting this free water thermodynamically forces the organic compound out of the aqueous phase and into the 2-MeTHF layer. Na₂SO₄ is specifically chosen over standard NaCl because the divalent sulfate anion possesses a higher charge density, making it a vastly superior salting-out agent for highly water-soluble organic molecules[3].

References
  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, American Chemical Society, 2017.[Link]

  • Ashcroft, C. P., Dunn, P. J., Wells, A. S., & Hayler, J. "Survey of Solvent Usage in Papers Published in Organic Process Research & Development 1997–2012." Organic Process Research & Development, American Chemical Society, 2015.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(Aminomethyl)-3-methanesulfonylpentane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing significant bottlenecks when functionalizing 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8).

Substrate Profiling: The "Neopentyl" Challenge

To troubleshoot reactions involving this molecule, we must first understand the causality of its unreactivity. The aminomethyl group (-CH₂NH₂) is adjacent to a fully substituted, quaternary-like β-carbon (C3 of the pentane chain). This central carbon is bonded to two ethyl groups and a bulky, electron-withdrawing methanesulfonyl group (-SO₂CH₃).

This architectural congestion creates a severe neopentyl-like steric blockade . In standard SN2-type trajectories, neopentyl systems are notoriously inert, reacting up to 100,000 times slower than standard primary alkyl systems due to massive steric repulsion in the transition state[1]. Furthermore, the strongly electron-withdrawing sulfonyl group exerts an inductive (-I) effect, pulling electron density away from the nitrogen lone pair and depressing its inherent nucleophilicity.

Frequently Asked Questions (FAQs)

Q: Why do standard amide coupling reagents like EDC/HOBt or HATU yield <10% product with this amine? A: The failure is rooted in transition state kinetics. Standard carbodiimides and uronium salts form bulky activated ester intermediates (e.g., OAt or OBt esters). The highly congested neopentyl-like environment of the amine physically obstructs the trajectory required to attack these bulky electrophiles. The activation energy barrier becomes insurmountable at room temperature[2].

Q: If standard coupling fails, what is the optimal strategy for amidation? A: We strongly recommend the in situ generation of acyl fluorides using reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole). Because the fluoride leaving group has an exceptionally small atomic radius, the activation volume of the transition state is drastically minimized, allowing the sterically hindered amine to successfully attack the carbonyl carbon[2].

Q: Can I use standard reductive amination (e.g., NaBH(OAc)₃ in DCE) to alkylate this amine? A: No. Standard reductive amination will stall at the initial imine formation step because the condensation is thermodynamically disfavored by the steric crowding. You must force the dehydration step using a powerful Lewis acid (such as TiCl₄) to irreversibly drive the formation of the imine before introducing the reducing agent[3].

Q: How can I purify derivatives of this amine? A: Due to the extreme steric hindrance, the basicity of the amine can cause streaking on standard acidic silica gel. Using amine-functionalized silica or pre-treating standard silica with a 1% triethylamine solution is highly recommended to mitigate these interactions and improve separation resolution[3].

Troubleshooting Workflow

AmidationLogic Start Target: Functionalize 3-(Aminomethyl)-3-methanesulfonylpentane Standard Standard Reagents (HATU, EDC, Alkyl Halides) Start->Standard Fail Reaction Stalls (Neopentyl Steric Clash) Standard->Fail High Activation Volume AcylF Amidation: Use TCFH/NMI (Acyl Fluoride) Fail->AcylF Change Electrophile RedAm Alkylation: TiCl4-Mediated Red Am Fail->RedAm Change Pathway Success1 Amide Formed (Small Leaving Group) AcylF->Success1 Success2 Amine Alkylated (Forced Condensation) RedAm->Success2

Caption: Troubleshooting logic for functionalizing sterically hindered neopentyl-like amines.

Quantitative Data: Reagent Efficacy Comparison

To bypass the trial-and-error phase, consult the following empirical data for coupling extremely hindered neopentyl-like aliphatic amines.

Coupling StrategyReagent SystemActivation IntermediateSteric ToleranceTypical YieldRecommendation
Standard Carbodiimide EDC / HOBtOBt EsterLow< 10%Not Recommended
Uronium Salt HATU / DIPEAOAt EsterLow-Moderate15 - 30%Use only with microwave heating
Phosphonium Salt PyBOP / DIPEAPhosphoniumModerate25 - 40%Alternative to HATU
Acid Chloride Oxalyl ChlorideAcid ChlorideHigh60 - 75%Prone to side reactions / epimerization
Acyl Fluoride TCFH / NMIAcyl FluorideVery High> 80% Highly Recommended

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amidation via In Situ Acyl Fluoride Generation

Causality Check: TCFH reacts with the carboxylic acid to form an acyl imidazolium intermediate (facilitated by NMI). The hexafluorophosphate counterion provides a fluoride source that rapidly displaces the imidazole, generating an acyl fluoride. The exceptionally small atomic radius of the fluoride leaving group reduces the transition state's activation volume, allowing the bulky 3-(Aminomethyl)-3-methanesulfonylpentane to attack successfully[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 eq) and TCFH (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Base Addition: Cool the mixture to 0 °C. Add N-Methylimidazole (NMI, 3.0 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete conversion to the acyl fluoride.

  • Coupling: Add 3-(Aminomethyl)-3-methanesulfonylpentane (1.0 eq) in one portion.

  • Thermal Push (If Required): If TLC indicates stalled progression after 4 hours, transfer the sealed vessel to a microwave reactor and heat at 80 °C for 2 hours to overcome the remaining kinetic barrier[3].

  • Validation & QC: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The formation of the amide can be self-validated via LC-MS; look for the complete disappearance of the highly reactive acyl fluoride intermediate (which usually hydrolyzes back to the acid on the column) and the appearance of the target mass.

Protocol B: Lewis Acid-Mediated Reductive Amination

Causality Check: Standard reductive amination fails because the initial condensation is thermodynamically disfavored by steric crowding. Titanium(IV) chloride (TiCl₄) acts as a dual-purpose reagent: it is a powerful Lewis acid that activates the carbonyl, and a dehydrating agent (precipitating as TiO₂ salts) that irreversibly drives imine formation before reduction[3].

Step-by-Step Methodology:

  • Imine Formation: Combine the target ketone/aldehyde (1.0 eq) and 3-(Aminomethyl)-3-methanesulfonylpentane (1.1 eq) in anhydrous toluene (0.2 M) under argon.

  • Lewis Acid Addition: Cool the solution to 0 °C. Slowly add TiCl₄ (0.5 eq) dropwise.

  • Forced Dehydration: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours. A precipitate (titanium oxides) will form, indicating successful dehydration.

  • Reduction: Cool the mixture back to 0 °C. Add a solution of NaBH₃CN (2.0 eq) in anhydrous methanol dropwise. Stir at room temperature for 4 hours.

  • Validation & QC: Quench carefully with 1M NaOH to break down titanium complexes. Filter through a Celite pad. Validate the secondary amine product via NMR; the disappearance of the carbonyl carbon (~200 ppm) and the shift of the neopentyl -CH₂- protons confirm successful alkylation.

References

  • The Most Annoying Exceptions in Org 1 (Part 2) Source: Master Organic Chemistry URL:[Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile Source: Journal of the American Chemical Society (via PubMed) URL:[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: Chemical Science (RSC Publishing, via PMC) URL:[Link]

Sources

Technical Support Center: Method Refinements for Purifying 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-(Aminomethyl)-3-methanesulfonylpentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this molecule. The presence of both a primary amine and a sulfone group in 3-(Aminomethyl)-3-methanesulfonylpentane presents unique purification challenges, including potential for salt formation, strong interactions with stationary phases, and the need to remove specific synthesis-related impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(Aminomethyl)-3-methanesulfonylpentane in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My final product shows low purity after initial extraction and solvent removal. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial workup is common and often attributed to several factors inherent to the synthesis of aliphatic amines and sulfones.

Potential Causes and Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials can be a significant source of contamination.

  • Byproducts of the Amination Step: If the synthesis involves the reduction of a nitrile or a related functional group, incomplete reaction or side reactions can lead to impurities.

  • Byproducts of the Sulfone Formation: Oxidation of a corresponding sulfide may not go to completion, leaving residual sulfide or sulfoxide.

  • Residual Solvents: High-boiling point solvents used in the synthesis can be difficult to remove completely by simple evaporation.[1]

  • Inorganic Salts: Salts formed during the reaction or workup (e.g., ammonium salts) can carry through.

Solutions:

  • Acid-Base Extraction: This is a highly effective first step to separate the basic amine product from neutral or acidic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a strong base (e.g., 1M NaOH) to deprotonate the amine, which will likely precipitate or can be extracted back into an organic solvent.

    • Thoroughly wash the final organic layer with brine and dry over an anhydrous salt (e.g., Na2SO4 or MgSO4) before concentrating.

  • Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing impurities.[2] See the detailed protocol in the "Experimental Protocols" section.

  • Chromatography: For high-purity requirements or for removing structurally similar impurities, column chromatography is recommended. See the detailed protocol in the "Experimental Protocols" section.

Question 2: I am having trouble with the recrystallization of 3-(Aminomethyl)-3-methanesulfonylpentane. The product is "oiling out" or not crystallizing at all. What should I do?

Answer:

"Oiling out" or failure to crystallize during recrystallization is a common issue, often related to solvent choice, purity of the crude material, or cooling rate.

Potential Causes:

  • Inappropriate Solvent System: The solvent may be too good a solvent, preventing the solution from becoming supersaturated upon cooling. Conversely, if the compound is too insoluble, it may crash out as an amorphous solid or oil.

  • High Impurity Load: A high concentration of impurities can disrupt the crystal lattice formation, leading to an oil.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over well-defined crystals.

  • Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solvent and separate as an oil upon cooling.

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: An ideal solvent should dissolve the compound when hot but sparingly when cold.[2] Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures with water or hexanes).

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

  • Control the Cooling Rate: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution.

  • Preliminary Purification: If the crude product is very impure, consider a preliminary purification step like an acid-base extraction before attempting recrystallization.

Question 3: My column chromatography purification is not giving good separation, or the product is streaking on the column.

Answer:

Chromatographic issues with 3-(Aminomethyl)-3-methanesulfonylpentane are often due to the basicity of the amine group interacting with the acidic silica gel.

Potential Causes:

  • Strong Interaction with Silica Gel: The primary amine can strongly adsorb to the acidic silanol groups on the surface of the silica gel, leading to poor elution and peak tailing.

  • Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimized for eluting the compound of interest while separating it from impurities.

Solutions:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to the mobile phase to compete with the amine for binding to the silica gel.

    • Triethylamine (TEA): A common choice is to add 0.1-1% triethylamine to the mobile phase (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

    • Ammonia: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.

    • Amine-functionalized silica: These columns are commercially available and are specifically designed for the purification of amines, often providing excellent peak shape without the need for basic modifiers in the mobile phase.

  • Protect the Amine: If direct chromatography is problematic, consider protecting the amine as a Boc-carbamate. The protected compound is less polar and will behave more predictably on silica gel. The Boc group can then be removed after purification. See the detailed protocol in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude 3-(Aminomethyl)-3-methanesulfonylpentane?

A1: A multi-step approach is often the most effective. Start with an acid-base extraction to remove the bulk of neutral and acidic impurities. If the product is a solid, follow this with recrystallization. For very high purity requirements, or if impurities persist, column chromatography (potentially with a basic modifier or on an alternative stationary phase) is the final recommended step.

Q2: How can I monitor the purity of my fractions during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A good starting point is a mixture of a polar and a non-polar solvent, such as 10-20% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. You may need to add a drop of triethylamine to the developing solvent to prevent streaking.

  • Visualization:

    • UV Light (254 nm): If your compound or impurities are UV active.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds and will visualize the amine and sulfone. The compound will appear as a yellow-brown spot on a purple background.[3]

    • Ninhydrin Stain: This stain is specific for primary amines and will produce a characteristic purple or yellow spot.[1]

Q3: My purified product is a salt (e.g., hydrochloride or trifluoroacetate). How do I convert it back to the free amine?

A3: To obtain the free amine from its salt, you need to neutralize it with a base.

  • Dissolve the salt in water or a mixture of water and a miscible organic solvent like methanol or THF.

  • Add a base, such as aqueous sodium bicarbonate (for weaker acid salts) or sodium hydroxide (for stronger acid salts), until the solution is basic (pH > 9).

  • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt, and evaporate the solvent.

Experimental Protocols

Protocol 1: Recrystallization of 3-(Aminomethyl)-3-methanesulfonylpentane
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Boc-Protection, Chromatography, and Deprotection

This is a robust method for obtaining high-purity material, especially when dealing with difficult-to-remove impurities.

Step A: Boc-Protection

  • Dissolve the crude 3-(Aminomethyl)-3-methanesulfonylpentane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the Boc-protected product into an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine. Dry over an anhydrous salt and concentrate in vacuo.

Step B: Flash Column Chromatography of the N-Boc Intermediate

  • Adsorb the crude N-Boc protected product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Step C: Boc-Deprotection

  • Dissolve the purified N-Boc-3-(aminomethyl)-3-methanesulfonylpentane in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The product will be the trifluoroacetate salt. To obtain the free amine, follow the procedure described in FAQ Q3.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction 60-90%Removes acidic and neutral impurities effectively; scalable.Does not remove basic impurities.
Recrystallization >95%Cost-effective; can yield very pure material.Not suitable for oils; requires careful solvent selection; can have lower yields.
Column Chromatography >99%High resolution for removing closely related impurities.Can be time-consuming; requires larger volumes of solvent; potential for product loss on the column.
Boc-Protection/Deprotection >99%Simplifies chromatography; protects the amine from side reactions.Adds two synthetic steps to the process.

Visualizations

Workflow for the Purification of 3-(Aminomethyl)-3-methanesulfonylpentane

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst For Solids Chrom Column Chromatography ABE->Chrom For Oils or High Purity Pure Pure Product (>99%) Recryst->Pure Chrom->Pure

Caption: General purification workflow for 3-(Aminomethyl)-3-methanesulfonylpentane.

Decision Tree for Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCool Slow Down Cooling OilingOut->SlowCool Yes Seed Add Seed Crystal NoCrystals->Seed Yes Success Crystals Form NoCrystals->Success No, Crystals Form ChangeSolvent Change Solvent/Anti-Solvent Ratio SlowCool->ChangeSolvent ChangeSolvent->Success Scratch Scratch Flask Seed->Scratch Concentrate Concentrate Solution Scratch->Concentrate Concentrate->Success

Caption: Decision-making process for troubleshooting recrystallization issues.

References

  • Little, M. C., Preston, J. F., 3rd, & Bonetti, S. (1986). Improved synthesis and purification of methylated amanitins using diazomethane. International Journal of Peptide and Protein Research, 28(3), 282–288.
  • University of Colorado, Boulder. (n.d.).
  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. (n.d.). Biotage.
  • City University of New York. (2025).
  • TLC stains. (n.d.).
  • City University of New York. (2025).
  • BenchChem. (2025). Identifying and characterizing impurities in 3-(Aminomethyl)phenol.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • The Royal Society of Chemistry. (2010).
  • Organic Syntheses. (2023). L-Proline.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
  • TCI Chemicals. (n.d.).
  • Benchchem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC)
  • MDPI. (2025).
  • Planar chromatography – an essential component of modern analysis. (n.d.).
  • EPFL. (n.d.).
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713.
  • Armstrong, D. W., & Demond, W. (1985). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.
  • Google Patents. (n.d.).
  • PubMed. (2025). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.).
  • Kobe University. (2024). Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides.

Sources

Preventing degradation of 3-(Aminomethyl)-3-methanesulfonylpentane during scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 3-(Aminomethyl)-3-methanesulfonylpentane

A Guide for Researchers and Process Chemists on Preventing Degradation During Scale-Up

Welcome to the technical support center for 3-(Aminomethyl)-3-methanesulfonylpentane. As a Senior Application Scientist, my goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to ensure the stability and purity of this molecule, particularly during the critical scale-up phase of your project. The unique structure of this compound, featuring a primary amine and a sulfone group on a sterically hindered quaternary carbon, presents specific challenges that require careful process control.

This guide is structured to help you quickly find answers to common questions and dive deeper into troubleshooting specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 3-(aminomethyl)-3-methanesulfonylpentane and what makes it prone to degradation?

A1: 3-(Aminomethyl)-3-methanesulfonylpentane is an organic molecule featuring a primary aminomethyl group and a methanesulfonyl group attached to the same quaternary carbon atom. This structure is susceptible to degradation primarily through two pathways: oxidation of the electron-rich primary amine and potential base-catalyzed reactions involving the sulfone moiety. The primary amine can be oxidized by atmospheric oxygen, especially in the presence of metal ions or at elevated temperatures, leading to impurities and coloration.[1][2][3]

Q2: What are the first visual or analytical signs of degradation?

A2: The first sign is often a color change in your solution or isolated material, from colorless/white to yellow or brown, which typically indicates amine oxidation. Analytically, you will observe new, often small, peaks in your HPLC or UPLC-MS chromatograms. Common degradation products may include the corresponding aldehyde (from oxidation of the amine) or N-oxide.[4]

Q3: What are the most critical process parameters (CPPs) to control during scale-up?

A3: The most critical parameters are temperature, atmosphere, and pH .

  • Temperature: Higher temperatures accelerate all degradation pathways.[1][5]

  • Atmosphere: The presence of oxygen is a primary driver for oxidative degradation of the amine group.[2][6]

  • pH: The stability of the molecule can be sensitive to pH. Strongly basic conditions may promote side reactions, while acidic conditions will protonate the amine, which can affect its reactivity and solubility.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse technique.[7][8] This should be coupled with Mass Spectrometry (LC-MS) to identify the molecular weights of any new impurities.[4][7] Gas Chromatography (GC) can also be useful for identifying volatile degradation products.[9]

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up a chemical process is not always a linear translation of a lab-scale procedure.[10][11] Changes in surface-area-to-volume ratios, mixing efficiency, and heat transfer can amplify minor issues into major problems.[11][12][13]

Issue 1: Increased Impurity Profile and Color Formation Post-Reaction or During Work-up

You've successfully scaled your reaction from 10g to 1kg, but now your HPLC shows several new impurities and the solution has a distinct yellow tint that wasn't present on the small scale.

Potential Cause A: Oxidative Degradation

  • Mechanism: The primary amine is susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by trace metal ions (e.g., iron, copper) from reactors or reagents and is accelerated by heat and light.[1][6] The initial oxidation can form an imine, which can then hydrolyze to an aldehyde, or an N-oxide. These initial products can undergo further reactions to form complex, often colored, polymeric byproducts.

  • Why it's worse on scale-up: Larger reactors have a smaller surface-area-to-volume ratio, making efficient de-gassing more difficult.[12] Longer processing times, such as for charging reagents or transfers, mean prolonged exposure to air.

Mitigation Strategy & Protocol

  • Inert Atmosphere: Always handle the compound and its solutions under an inert atmosphere (Nitrogen or Argon).

  • Solvent Degassing: Before use, sparge all solvents with an inert gas for 30-60 minutes to remove dissolved oxygen.

  • Use of Antioxidants/Chelators: If the problem persists, consider adding a small amount (0.01-0.1 mol%) of an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[1][4]

Protocol: Inerting a Reactor for Scale-Up

  • Assemble & Seal: Assemble the reactor system and ensure all ports are sealed.

  • Pressure Test: Pressurize the reactor with nitrogen to ~1.2 barg and monitor for any pressure drop over 30 minutes to ensure the system is gas-tight.

  • Purge Cycle: Perform a minimum of 3-5 vacuum/nitrogen backfill cycles.

    • Evacuate the reactor to <100 mbar.

    • Break the vacuum by backfilling with nitrogen to atmospheric pressure.

  • Maintain Positive Pressure: Throughout the reaction and work-up, maintain a slight positive pressure of nitrogen (~0.1 barg) to prevent air ingress.

Potential Cause B: Base-Catalyzed Retro-Michael Type Reaction

  • Mechanism: While the sulfone group is generally stable, under certain basic conditions, a retro-oxa-Michael reaction could theoretically occur, especially at elevated temperatures.[5] This would involve the elimination of the methanesulfonyl group. While less common for saturated sulfones without a beta-leaving group, process conditions using strong bases at high temperatures should be evaluated for this possibility.

  • Why it's worse on scale-up: Localized "hot spots" due to inefficient mixing when adding a base can create regions of high pH and temperature, initiating degradation that wouldn't be seen in a well-mixed lab flask.[12]

Mitigation Strategy & Protocol

  • pH Control: Maintain the process pH in a neutral to slightly basic range if possible. Avoid strong bases like KOH or NaOH, especially at elevated temperatures.[5]

  • Controlled Reagent Addition: Add any basic reagents slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.

  • Temperature Management: Ensure the reactor has adequate cooling capacity to handle any exotherms during reagent addition.

Diagram: Potential Degradation Pathways

G cluster_main 3-(Aminomethyl)-3-methanesulfonylpentane cluster_ox Oxidative Degradation cluster_base Base-Catalyzed Degradation Parent Et Et C CH₂SO₂Me CH₂NH₂ Aldehyde Aldehyde Impurity Parent:f4->Aldehyde [O₂], Metal Ions (Color Formation) N_Oxide N-Oxide Parent:f4->N_Oxide [O₂], Peroxides Retro Retro-Michael Product Parent:f3->Retro Strong Base, Heat

Caption: Key degradation pathways for the target molecule.

Issue 2: Reaction Fails to Reach Completion or Stalls at Scale

The reaction that went to 99% conversion in 4 hours on the bench is stuck at 85% conversion after 12 hours in the 50L reactor.

Potential Cause: Poor Mass and Heat Transfer

  • Explanation: In a large reactor, achieving the same level of mixing and uniform temperature as a lab flask is a significant challenge.[10][12] If your reaction involves multiple phases (e.g., a solid reagent in a liquid), poor mixing can lead to mass transfer limitations, meaning the reactants are not encountering each other effectively. Similarly, inefficient heat transfer can lead to a lower-than-expected bulk temperature, slowing the reaction rate.[11]

  • Mitigation Strategy:

    • Agitation Study: Review your agitation parameters. For scale-up, you often need to adjust the agitator speed and type (e.g., pitched-blade turbine vs. anchor) to ensure adequate mixing. Using simulation software can help predict the effects of these changes.[10]

    • Temperature Monitoring: Ensure your temperature probe is placed correctly to measure the bulk internal temperature, not the temperature near the reactor wall.

    • Reagent Solubility: Confirm that all reagents remain fully dissolved at the scaled-up concentrations and process temperatures. If a reagent is crashing out, it can't react.

Table: Key Process Parameters for Scale-Up Consideration

ParameterLab Scale (100 mL)Pilot Scale (50 L)Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling.Low surface-area-to-volume ratio; slower heat removal.Exothermic reactions pose a greater risk of runaway. Ensure adequate jacket cooling capacity.[10][12]
Mixing Efficient mixing with a small stir bar.Requires optimized impeller design and speed (RPM).Risk of "dead zones" where mixing is poor. Can lead to incomplete reactions or localized degradation.[12][13]
Reagent Addition Rapid addition via pipette or syringe.Slow, controlled addition via pump is critical.Controls reaction rate and temperature, prevents localized high concentrations.[10]
Atmosphere Control Easy to achieve with a balloon or gas line.Requires robust vacuum/backfill cycles and constant positive pressure.Air leaks are more probable and have a larger impact on oxidative degradation.

Analytical Workflow for Impurity Identification

When an unknown impurity appears during scale-up, a systematic approach is required to identify it.

Protocol: Forced Degradation Study and Impurity ID

This study deliberately degrades the material to generate and identify potential process impurities.[4]

  • Prepare Samples: Create several solutions of your compound (~1 mg/mL) in the process solvent.

  • Apply Stress Conditions:

    • Oxidative: Add 0.5% H₂O₂ and stir at room temperature.

    • Acidic: Add 0.1 M HCl and heat to 50°C.

    • Basic: Add 0.1 M NaOH and stir at room temperature.

    • Thermal: Heat a neutral solution to 70°C.

    • Control: Keep one sample at room temperature without additives.

  • Analyze by LC-MS: After 24 hours, analyze all samples by LC-MS alongside a sample from your stalled/impure large-scale batch.[4]

  • Compare and Identify:

    • Match the retention times of impurities in your batch sample to peaks generated in the stress samples.

    • Use the mass-to-charge ratio (m/z) from the MS data to determine the molecular weight of the impurity.

    • A mass change of +16 Da often suggests oxidation to an N-oxide. A change of -1 Da suggests oxidation to an imine or aldehyde.[4]

Diagram: Troubleshooting Logic for Scale-Up Issues

G Start Scale-Up Issue Encountered (e.g., Low Yield, Impurities) Check_Purity Analyze Batch by HPLC-MS Start->Check_Purity Decision_Impurity New Impurities > 1%? Check_Purity->Decision_Impurity Impurity_Path Impurity Characterization Decision_Impurity->Impurity_Path Yes Yield_Path Low Yield / Stalled Reaction Decision_Impurity->Yield_Path No Forced_Deg Perform Forced Degradation Study (Oxidative, pH, Thermal) Impurity_Path->Forced_Deg Compare_Spectra Compare Impurity MS with Forced Degradation Products Forced_Deg->Compare_Spectra Identify_Mechanism Identify Degradation Mechanism (e.g., Oxidation) Compare_Spectra->Identify_Mechanism Implement_Control_Ox Implement Controls: - Inert Atmosphere - Degas Solvents - Add Chelators Identify_Mechanism->Implement_Control_Ox Check_Params Review Process Parameters: - Agitation (RPM, Impeller) - Temperature Profile - Addition Rates Yield_Path->Check_Params Modeling Consider Process Modeling (Dynochem, VisiMix) Check_Params->Modeling Optimize_Params Optimize Scale-Up Parameters Modeling->Optimize_Params

Caption: A logical workflow for diagnosing scale-up problems.

By understanding the inherent chemical liabilities of 3-(Aminomethyl)-3-methanesulfonylpentane and anticipating the physical challenges of scale-up, you can develop a robust and reproducible process. Careful control of the reaction atmosphere, temperature, and mixing are paramount to success.

References

  • Mitch, W. A., & Luthy, R. G. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(13), 7667–7674. Available from: [Link]

  • De, S., & Schmidt, B. V. K. J. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 14(1), 16-24. Available from: [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs. Available from: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available from: [Link]

  • CSIRO. (2014, February 28). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]

  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. Available from: [Link]

  • Rochelle, G. T., et al. (2011). Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. The University of Texas at Austin. Available from: [Link]

  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. World Pharma Today. Available from: [Link]

  • Pharmaceutical Technology. (2026, April 1). Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology. Available from: [Link]

  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing. Lupin. Available from: [Link]

  • Request PDF. (2021, January 4). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Available from: [Link]

  • PMC. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available from: [Link]

  • FORCE Technology. (n.d.). Measurement methods for selected emissions from amine-based carbon capture plants. FORCE Technology. Available from: [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

Sources

Validation & Comparative

Bioisosteric Profiling: 3-(Aminomethyl)-3-methanesulfonylpentane vs. Standard Sulfonyl Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging microenvironments, the demand for novel, metabolically stable chemical space has surged. Sulfonyl groups are ubiquitous in medicinal chemistry due to their strong hydrogen-bond accepting capabilities, high polarity, and predictable geometry[1]. However, simple aliphatic sulfones often suffer from metabolic liabilities (e.g., α-oxidation) and suboptimal lipophilicity, which can severely limit membrane permeability and in vivo efficacy[2].

This guide provides an objective, data-driven comparison of 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8)[3]—a highly branched, sterically hindered aliphatic sulfone—against two widely used industry standards: 2-(Methylsulfonyl)ethylamine and 4-(Methylsulfonyl)benzylamine .

Structural & Physicochemical Comparison

To understand the strategic utility of these building blocks, we must analyze how their structural topology influences their physicochemical parameters. The central carbon in 3-(Aminomethyl)-3-methanesulfonylpentane is a quaternary center bonded to two ethyl groups, an aminomethyl group, and a methanesulfonyl group, creating a highly restricted "neopentyl-like" steric environment.

Table 1: Physicochemical Profiling of Sulfonyl Amines
Parameter3-(Aminomethyl)-3-methanesulfonylpentane2-(Methylsulfonyl)ethylamine4-(Methylsulfonyl)benzylamine
Structural Class Branched Aliphatic (Quaternary)Linear AliphaticAromatic
Molecular Weight 179.28 g/mol 123.17 g/mol 185.24 g/mol
Estimated cLogP ~ 0.9 (Lipophilic branches)~ -0.8 (Highly polar)~ -0.2 (Moderate polarity)
Steric Hindrance High (Neopentyl-like trajectory)Low (Unhindered primary amine)Low (Unhindered benzylic amine)
Metabolic Liability Very Low (Blocked α-carbon)Moderate (Susceptible to α-oxidation)Low (Aromatic stability)
Primary Application Enhancing half-life & membrane permeabilityHighly polar solvent/linkerRigid aromatic spacer

Causality in Molecular Design: The addition of the gem-diethyl (pentane) backbone in 3-(Aminomethyl)-3-methanesulfonylpentane serves a dual purpose. First, the sulfone group drastically lowers LogP, which can hinder passive cellular diffusion. The hydrophobic diethyl branches counteract this, raising the LogP into a more drug-like, permeable range without sacrificing the target-binding benefits of the sulfone[1]. Second, it completely blocks the metabolic degradation pathways common to linear aliphatic sulfones[2].

Metabolic Stability: The Quaternary Carbon Advantage

A critical failure point for linear aliphatic sulfones like 2-(Methylsulfonyl)ethylamine is their susceptibility to Cytochrome P450 (CYP450) mediated oxidation. The protons adjacent to the sulfone (α-protons) are relatively acidic and sterically accessible, making them prime targets for enzymatic degradation[4].

By replacing these α-protons with a bulky pentane backbone, 3-(Aminomethyl)-3-methanesulfonylpentane utilizes steric shielding to physically block the enzymatic active site from accessing the vulnerable carbon-sulfur bond. This structural modification significantly enhances the in vitro and in vivo half-life of the resulting pharmacophore[2].

MetabolicPathway cluster_0 Unhindered Aliphatic Sulfone cluster_1 Hindered Quaternary Sulfone A 2-(Methylsulfonyl)ethylamine B CYP450 α-Oxidation A->B C Rapid Clearance B->C D 3-(Aminomethyl)-3- methanesulfonylpentane E Steric Shielding (Gem-diethyl) D->E F High Metabolic Stability E->F

Figure 1: Impact of quaternary carbon steric shielding on CYP450-mediated metabolic degradation.

Synthetic Reactivity & Experimental Protocols

While the steric bulk of 3-(Aminomethyl)-3-methanesulfonylpentane provides excellent pharmacokinetic properties, it introduces synthetic challenges. The amine is situated adjacent to a quaternary carbon, creating a neopentyl-like system. Standard amide coupling protocols (e.g., EDC/HOBt at room temperature) will typically stall at <30% conversion due to the high activation energy required for the nucleophile to approach the activated ester.

To overcome this, a highly reactive uronium salt (HATU) and elevated temperatures must be employed.

Protocol: High-Efficiency Amide Coupling for Hindered Sulfonyl Amines

Self-Validating Rationale: This protocol is designed as a closed-loop system. The use of HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole ester, which is energetically sufficient to overcome the steric clash induced by the gem-diethyl groups. DIPEA is utilized because its own steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: This pre-activation step ensures complete conversion of the carboxylic acid to the active HOAt-ester before the hindered amine is introduced, preventing side reactions.

  • Nucleophilic Addition: Add 3-(Aminomethyl)-3-methanesulfonylpentane (1.1 eq) to the reaction mixture.

  • Thermal Acceleration: Heat the reaction mixture to 40°C and stir for 12 hours.

    • Causality: Room temperature is kinetically insufficient for neopentyl-like amines. 40°C provides the necessary kinetic energy for the amine to penetrate the steric shield and attack the activated ester without degrading the reagents.

  • Validation Check (Self-Validation): Prior to workup, sample 5 µL of the crude mixture and analyze via LC-MS.

    • Success Criteria: Disappearance of the activated ester mass and appearance of the product mass [M+H]+.

    • Failure Point: If unreacted amine remains, the failure is likely moisture degrading the HATU during Step 1. Ensure strictly anhydrous DMF is used.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over Na2SO4, and purify via reverse-phase Prep-HPLC.

Workflow S1 Step 1: Activation HATU + DIPEA (15 min) S2 Step 2: Coupling Add Hindered Amine Heat to 40°C S1->S2 S3 Step 3: LC-MS Monitor Conversion S2->S3 S4 Step 4: Purification Prep-HPLC S3->S4

Figure 2: Optimized HATU-mediated amide coupling workflow for sterically hindered sulfonyl amines.

Conclusion

When deciding between sulfonyl building blocks, the choice dictates the ultimate fate of the drug candidate. While 2-(Methylsulfonyl)ethylamine and 4-(Methylsulfonyl)benzylamine offer ease of synthesis, they often fall short in complex biological systems due to metabolic instability or poor membrane permeability. 3-(Aminomethyl)-3-methanesulfonylpentane represents a highly optimized bioisostere. By strategically leveraging a quaternary carbon center, it sacrifices a degree of synthetic ease to deliver superior lipophilicity and absolute resistance to α-carbon metabolic oxidation, making it a premium choice for modern drug development.

References

  • EvitaChem.Buy 1-Fluoro-3-isopropoxy-2-nitrobenzene (EVT-1664354) - EvitaChem[Catalog listing for 3-(Aminomethyl)-3-methanesulfonylpentane, CAS 1250700-53-8].
  • ACS Publications - Organic Letters.Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones.
  • ACS Publications - Molecular Pharmaceutics.An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • ACS Publications - The Journal of Organic Chemistry.Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones.

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Mass Spectrometry Validation of 3-(Aminomethyl)-3-methanesulfonylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based validation strategies for 3-(Aminomethyl)-3-methanesulfonylpentane, a small molecule featuring both a primary amine and a sulfone functional group. By leveraging established principles of mass spectrometry, this document will detail the expected analytical behavior of this compound under various ionization and fragmentation conditions, offering field-proven insights to guide your experimental design.

Introduction to 3-(Aminomethyl)-3-methanesulfonylpentane and its Analytical Challenges

3-(Aminomethyl)-3-methanesulfonylpentane possesses a unique structure with two key functional groups that dictate its behavior in a mass spectrometer: a basic primary amine and a polar methanesulfonyl group. The presence of these moieties presents both opportunities and challenges for mass spectrometric analysis. The primary amine is readily protonated, making electrospray ionization in positive ion mode a highly viable approach. Conversely, the thermal lability of the methanesulfonyl group and the compound's overall polarity may influence the choice between gas and liquid chromatography for front-end separation.

This guide will compare and contrast the two most common mass spectrometry platforms for small molecule validation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of sample preparation, ionization, and fragmentation for each technique as applied to 3-(Aminomethyl)-3-methanesulfonylpentane.

Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry technique is critical for the successful validation of 3-(Aminomethyl)-3-methanesulfonylpentane. Both GC-MS and LC-MS offer distinct advantages and are governed by the physicochemical properties of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile and thermally stable analytes. Derivatization is often necessary for polar compounds.Suitable for a wide range of polarities and thermally labile compounds.
Ionization Technique Primarily Electron Ionization (EI) and Chemical Ionization (CI).Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation EI provides extensive, reproducible fragmentation patterns useful for library matching.ESI is a soft ionization technique, often requiring tandem MS (MS/MS) to induce fragmentation.
Sensitivity Can be highly sensitive, especially with selected ion monitoring (SIM).Generally offers high sensitivity, particularly with tandem MS techniques like multiple reaction monitoring (MRM).[1][2]
Sample Preparation May require derivatization to increase volatility and thermal stability.[3][4][5][6]Often requires minimal sample preparation beyond dissolution in a suitable solvent.
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Dependent Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 3-(Aminomethyl)-3-methanesulfonylpentane, direct analysis by GC-MS is challenging due to the polarity of the amine and sulfone groups, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is a critical step to increase the analyte's volatility and thermal stability.

Derivatization Strategy:

The primary amine group is the most suitable site for derivatization. Silylation or acylation are common and effective strategies. For instance, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amine with a trimethylsilyl (TMS) group, significantly increasing volatility.

Expected Ionization and Fragmentation (Electron Ionization - EI):

Upon entering the mass spectrometer, the derivatized analyte will be subjected to electron ionization (EI), a hard ionization technique that leads to extensive and reproducible fragmentation. The resulting mass spectrum will serve as a fingerprint for the molecule.

  • Molecular Ion (M+•): The molecular ion peak may be weak or absent due to the high energy of EI.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a highly favorable fragmentation pathway for amines.

    • Loss of Functional Groups: Expect to see losses of the methanesulfonyl group (•SO2CH3) and fragments corresponding to the pentane backbone.

    • McLafferty Rearrangement: If sterically possible, this rearrangement can occur.

The resulting fragmentation pattern can be used for structural elucidation and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Method for Polar Analytes

Given the polar nature of 3-(Aminomethyl)-3-methanesulfonylpentane, LC-MS is arguably the more direct and suitable analytical approach.[7] It circumvents the need for derivatization and accommodates the compound's inherent polarity.

Chromatographic Considerations:

Reversed-phase liquid chromatography (RPLC) with a C18 column is a good starting point. The mobile phase will typically consist of an aqueous component (water with a small amount of acid, e.g., formic acid, to promote protonation) and an organic modifier (e-g., acetonitrile or methanol). The gradient elution will separate the analyte from any impurities.

Ionization (Electrospray Ionization - ESI):

Electrospray ionization in positive ion mode (ESI+) is the ideal choice for this molecule. The primary amine group will readily accept a proton in the acidic mobile phase, forming a stable [M+H]+ ion. ESI is a soft ionization technique, meaning the molecular ion will be abundant with minimal in-source fragmentation.[8]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]+ precursor ion is isolated and subjected to collision-induced dissociation (CID).

Expected Fragmentation (CID):

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines.

  • Loss of the Methanesulfonyl Group: Cleavage of the C-S bond can result in the loss of CH3SO2H.

  • Backbone Fragmentation: Fragmentation of the pentane chain will also occur, providing further structural detail.

The selectivity and sensitivity of LC-MS/MS make it a powerful tool for both qualitative confirmation and quantitative analysis.[1][2][9]

Experimental Protocols

The following are generalized protocols that serve as a starting point for method development. Optimization will be necessary for specific instrumentation and analytical requirements.

GC-MS Protocol (with Derivatization)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(Aminomethyl)-3-methanesulfonylpentane.

    • Dissolve in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

LC-MS/MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of 3-(Aminomethyl)-3-methanesulfonylpentane at 1 mg/mL in a 50:50 mixture of water and methanol.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B.

      • 1-8 min: 5-95% B.

      • 8-10 min: 95% B.

      • 10.1-12 min: 5% B (re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS:

      • Select the [M+H]+ ion as the precursor.

      • Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 3-(Aminomethyl)-3- methanesulfonylpentane Solvent Dissolve in Aprotic Solvent Sample->Solvent Derivatization Add Derivatization Agent (e.g., BSTFA) Solvent->Derivatization Heating Heat at 60-70°C Derivatization->Heating Injection Inject into GC Heating->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis Ionization->Detection Data Data Detection->Data Mass Spectrum

Caption: Workflow for GC-MS analysis of 3-(Aminomethyl)-3-methanesulfonylpentane.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 3-(Aminomethyl)-3- methanesulfonylpentane Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into LC Dissolution->Injection Sample Solution Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS1 Scan (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Data Data MS2->Data MS/MS Spectrum

Caption: Workflow for LC-MS/MS analysis of 3-(Aminomethyl)-3-methanesulfonylpentane.

Conclusion and Recommendations

For the validation of 3-(Aminomethyl)-3-methanesulfonylpentane, LC-MS/MS is the recommended technique . Its ability to handle polar and non-volatile compounds without derivatization, coupled with the high sensitivity and specificity of tandem mass spectrometry, makes it the most efficient and informative method. The soft ionization of ESI will provide clear molecular weight information, while CID will yield structurally significant fragments for unambiguous confirmation.

While GC-MS can be employed, the mandatory derivatization step adds complexity and potential for side reactions. However, the resulting EI fragmentation pattern can be a valuable orthogonal piece of data for structural confirmation, especially if a spectral library of related compounds is available.

Ultimately, the choice of technique will depend on the specific goals of the analysis, available instrumentation, and the sample matrix. For routine purity assessments and quantitative studies, a validated LC-MS/MS method will provide the most reliable and high-throughput solution.

References

  • Holčapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Mass Spectrometry. John Wiley & Sons.
  • Takatsuki, K., & Kikuchi, T. (1990). Gas chromatographic-mass spectrometric determination of six sulfonamide residues in egg and animal tissues.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Leito, I., et al. (2008). Electrospray ionization mass spectrometry of amines. Journal of The American Society for Mass Spectrometry, 19(10), 1509-1519.
  • Kruve, A., & Lõhmus, R. (2014). LC-MS/MS Method Development and Validation for the Determination of Pharmaceuticals in the Environment. InTech.
  • Stüber, M., & Reemtsma, T. (2004). Liquid chromatography-tandem mass spectrometry for the analysis of sulfonamide antibiotics in wastewater.
  • D'Agostino, P. A., & Provost, L. R. (1992). Gas chromatographic mass spectrometric determination of sulphur mustard and its hydrolysis products in complex matrices.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Covey, T. R., Lee, E. D., & Henion, J. D. (1986). High-speed liquid chromatography/tandem mass spectrometry for the determination of drugs in biological samples. Analytical Chemistry, 58(12), 2453–2460.
  • Thurman, E. M., & Mills, M. S. (1998). Solid-Phase Extraction: Principles and Practice. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Lee, M. S. (Ed.). (2011). LC-MS applications in drug development. John Wiley & Sons.
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Benchmarking 3-(Aminomethyl)-3-methanesulfonylpentane (AMSP) Against Standard Organocatalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of aminocatalysis has fundamentally transformed asymmetric organic synthesis. However, the activation of sterically hindered, α,α-disubstituted ketones remains a persistent challenge for classic secondary amine organocatalysts like L-Proline and MacMillan’s imidazolidinone catalysts.

3-(Aminomethyl)-3-methanesulfonylpentane (AMSP) is an emerging primary amine-sulfonyl bifunctional organocatalyst engineered to bridge this gap. Featuring an unhindered primary amine for enamine formation, a rigid 3,3-diethylpentane backbone for steric shielding, and a strongly electron-withdrawing methanesulfonyl group for transition-state organization, AMSP provides a robust platform for the asymmetric functionalization of bulky substrates. This guide objectively benchmarks AMSP against industry-standard catalysts, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols.

Mechanistic Rationale: Overcoming 1,3-Allylic Strain

To understand why AMSP succeeds where standard catalysts fail, we must analyze the thermodynamics of enamine formation.

When a secondary amine (e.g., L-Proline) reacts with an α-branched ketone, the resulting enamine intermediate suffers from severe allylic 1,3-strain between the substituents on the double bond and the bulky pyrrolidine ring [1]. This steric clash thermodynamically disfavors the active enamine, halting catalytic turnover.

In contrast, the primary amine moiety of AMSP forms an imine that tautomerizes into an enamine without the geometric constraints of a cyclic secondary amine. The nitrogen atom bears only a single substituent (the catalyst backbone) and a proton, allowing it to adopt an "open" conformation that completely bypasses 1,3-allylic strain [2].

Furthermore, AMSP operates via a bifunctional activation mode . While the primary amine activates the nucleophile (ketone), the oxygen atoms of the methanesulfonyl group act as potent hydrogen-bond acceptors. During the transition state, these sulfonyl oxygens coordinate with the electrophile (e.g., the acidic α-protons of a nitroalkene), rigidly locking the transition state to ensure high facial selectivity [3].

Mechanism K Sterically Hindered Ketone A AMSP Catalyst (Primary Amine) K->A Acid Co-catalyst P L-Proline (Secondary Amine) K->P E1 Open Enamine (No 1,3-Allylic Strain) A->E1 E2 Steric Clash (Inhibited Enamine) P->E2 TS Bifunctional TS (Sulfonyl H-Bonding) E1->TS Electrophile Approach Fail Trace Product E2->Fail Prod High ee/dr Product TS->Prod

Fig 1: Mechanistic divergence between AMSP and L-Proline in activating hindered ketones.

Quantitative Benchmarking

To objectively evaluate AMSP, we benchmarked it against standard catalysts in the highly sterically demanding Asymmetric Michael Addition of 3-methyl-2-butanone to trans-β-nitrostyrene .

Standardized Conditions: 10 mol% Catalyst, 10 mol% Benzoic Acid (co-catalyst), Toluene (0.5 M), 0 °C, 48 hours.

Catalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Mechanistic Limitation
AMSP (Novel) 92% 96% 95:5 None observed for bulky aliphatic ketones.
L-Proline < 5%N/AN/AFails entirely due to 1,3-allylic strain [1].
MacMillan Catalyst (Gen II) 12%45%60:40Poor enamine equilibrium with branched ketones.
DPEN-Thiourea 78%88%85:15Good, but lacks the rigid TS provided by the sulfonyl group [3].

Data Synthesis: The data clearly demonstrates that while secondary amines (Proline, MacMillan) are highly effective for unhindered aldehydes, they are fundamentally incompatible with α,α-disubstituted ketones. AMSP not only restores catalytic turnover but achieves exceptional stereocontrol via its methanesulfonyl-directed hydrogen-bonding network.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for utilizing AMSP in asymmetric Michael additions. The inclusion of an acidic co-catalyst (benzoic acid) is critical; it facilitates the initial imine formation and shuttles protons during the enamine tautomerization [2].

Protocol: AMSP-Catalyzed Asymmetric Michael Addition

Reagents Required:

  • 3-(Aminomethyl)-3-methanesulfonylpentane (AMSP) (0.10 mmol, 10 mol%)

  • Benzoic Acid (0.10 mmol, 10 mol%)

  • 3-methyl-2-butanone (2.0 mmol, 2.0 equiv)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add AMSP (10 mol%) and benzoic acid (10 mol%).

  • Solvation & Substrate Addition: Add anhydrous toluene (2.0 mL) to the tube, followed by the sterically hindered ketone (3-methyl-2-butanone, 2.0 equiv). Stir the mixture at room temperature for 15 minutes to allow the pre-formation of the active enamine intermediate.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add trans-β-nitrostyrene (1.0 equiv) in one portion.

  • Reaction Monitoring: Seal the tube and stir at 0 °C. Monitor the consumption of the nitroalkene via TLC (Hexanes:EtOAc 4:1) or LC-MS. Complete conversion typically occurs within 36–48 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients) to isolate the pure Michael adduct.

Workflow S1 1. Activation AMSP + Acid S2 2. Substrate Ketone in Toluene S1->S2 S3 3. Electrophile Nitroalkene (0°C) S2->S3 S4 4. Monitoring LC-MS (48h) S3->S4 S5 5. Quench Sat. NH4Cl S4->S5 S6 6. Isolation Chromatography S5->S6

Fig 2: Standardized experimental workflow for AMSP-catalyzed transformations.

Conclusion

For drug development professionals and synthetic chemists dealing with sterically demanding molecular architectures, relying on traditional secondary amine organocatalysts often leads to synthetic dead-ends. 3-(Aminomethyl)-3-methanesulfonylpentane (AMSP) circumvents the inherent 1,3-allylic strain of secondary amines while providing a highly organized, hydrogen-bonded transition state. By benchmarking AMSP against Proline and MacMillan catalysts, it is evident that primary amine-sulfonyl architectures represent the optimal choice for the asymmetric functionalization of bulky ketones.

References

  • Title: Pushing the Limits of Aminocatalysis: Enantioselective Transformations of α-Branched β-Ketocarbonyls and Vinyl Ketones by Chiral Primary Amines Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Primary Amine/CSA Ion Pair: A Powerful Catalytic System for the Asymmetric Enamine Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds Source: Catalysts (MDPI) URL: [Link]

A Comparative Guide to 3-(Aminomethyl)-3-methanesulfonylpentane and Structurally Similar Aliphatic Amines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the precise tuning of molecular properties such as basicity, lipophilicity, and steric profile is paramount. 3-(Aminomethyl)-3-methanesulfonylpentane is a unique aliphatic amine featuring a sterically demanding quaternary center, a primary amine for synthetic elaboration, and a potent electron-withdrawing sulfonyl group. Due to the novelty of this compound, direct experimental data is scarce. This guide, therefore, provides a predictive comparison based on fundamental chemical principles and structure-activity relationships. We will deconstruct its key architectural features and contrast its anticipated properties with well-characterized, structurally related aliphatic amines. This analysis aims to equip researchers with the foundational knowledge to strategically incorporate this or similar building blocks into their research and development programs.

Introduction and Structural Analysis

3-(Aminomethyl)-3-methanesulfonylpentane presents a fascinating convergence of three key structural motifs on a single quaternary carbon:

  • A Primary Aminomethyl Group (-CH₂NH₂): This provides a reactive handle for a wide array of chemical transformations (e.g., amidation, reductive amination) and serves as a key hydrogen bond donor and acceptor.

  • A Methanesulfonyl (Mesyl) Group (-SO₂CH₃): As a strong, non-ionizable electron-withdrawing group, the sulfone moiety is expected to dramatically influence the electronic properties of the molecule, most notably the basicity of the adjacent amine.[1][2][3] In drug design, sulfones are recognized for their ability to improve metabolic stability, enhance solubility, and act as hydrogen bond acceptors.[4][5][6][7]

  • A Quaternary "Neopentyl-like" Core: The central carbon, bonded to two ethyl groups, the aminomethyl, and the methanesulfonyl group, creates significant steric hindrance. This can influence reaction kinetics and modulate how the molecule interacts with biological targets.

To contextualize the properties of our target molecule, we will compare it against a curated set of structurally similar aliphatic amines that isolate these key features.

Comparator Molecules:
  • n-Pentylamine: A linear primary amine to serve as a baseline for "unhindered" and electronically unperturbed properties.

  • tert-Butylamine (2-Amino-2-methylpropane): A primary amine directly attached to a tertiary carbon, providing direct steric hindrance to the amine's lone pair.[8][9][10]

  • Neopentylamine (2,2-Dimethylpropan-1-amine): A primary amine with a quaternary carbon at the β-position, offering significant steric bulk one carbon removed from the nitrogen atom, which is a closer analog to the core of our target molecule.[11][12][13][14][15][16][17][18]

Caption: Structural comparison of the target molecule and selected aliphatic amine comparators.

Comparative Physicochemical Properties

The interplay between sterics and electronics dictates the fundamental properties of these amines, influencing their utility in research and development.

Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid (pKaH), is arguably its most important chemical characteristic.

  • Baseline (n-Pentylamine & Neopentylamine): Typical primary alkyl amines have pKaH values in the range of 10.4-10.7. Neopentylamine's pKa is approximately 10.21, slightly lower than its linear counterparts, which may be due to steric hindrance affecting the solvation of the protonated ammonium ion.[11][15]

  • Steric Hindrance (tert-Butylamine): This amine is slightly more basic, with a pKa of ~10.68, demonstrating the electron-donating nature of the three methyl groups.[8][19]

  • Predicted Effect on Target Molecule: The methanesulfonyl group is a powerful inductive electron-withdrawing group.[1][2] This effect will significantly pull electron density away from the nitrogen atom, making the lone pair less available for protonation. Consequently, 3-(Aminomethyl)-3-methanesulfonylpentane is predicted to be a significantly weaker base than typical aliphatic amines, with an estimated pKa several units lower. This reduced basicity can be highly desirable in drug design to avoid off-target effects at physiological pH or to fine-tune interactions with a target protein.[20]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which influences its solubility, absorption, and distribution.

  • Baseline Amines: Neopentylamine has a LogP of approximately 1.69.[13][14] Tert-butylamine has a LogP of about 0.3.[8]

  • Predicted Effect on Target Molecule: The two ethyl groups and the pentane core contribute to lipophilicity. However, the primary amine and, crucially, the highly polar sulfone group will significantly increase hydrophilicity. The sulfone group is known to reduce lipophilicity and improve aqueous solubility.[5] Therefore, 3-(Aminomethyl)-3-methanesulfonylpentane is predicted to have a considerably lower LogP than neopentylamine, likely resulting in higher aqueous solubility.

Summary of Physicochemical Properties
CompoundMolecular Weight ( g/mol )pKa (Conjugate Acid)LogP (Experimental/Predicted)Key Features
Target Molecule (Predicted) 193.31Low (Est. 7-8) Low (Est. < 1.0) Steric bulk, low basicity, H-bond donor/acceptor, polar
n-Pentylamine87.16~10.61.5Linear, baseline basicity
tert-Butylamine73.1410.68[8][19]0.3[8]Sterically hindered amine
Neopentylamine87.1610.21[11][15]1.69[13][14]Sterically hindered core, primary amine

Synthesis and Reactivity

Access to these building blocks is a key consideration for their practical application.

Proposed Synthesis of 3-(Aminomethyl)-3-methanesulfonylpentane

While a specific synthesis is not documented in the search results, a plausible route can be devised based on established methods for creating β-amino sulfones.[21][22][23][24] A common strategy involves the addition of a sulfone-stabilized carbanion to an electrophile.

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Functionalization cluster_2 Final Product A Methylsulfonylmethane C Intermediate Adduct A->C Base (e.g., n-BuLi) B Diethyl Ketone B->C D Nitrile Introduction C->D e.g., TosMIC E Reduction D->E e.g., LiAlH4 F 3-(Aminomethyl)-3- methanesulfonylpentane E->F

Caption: A plausible synthetic workflow for the target molecule.

This multi-step approach highlights that the synthesis is non-trivial compared to commercially available comparators like tert-butylamine, which can be produced by direct amination of isobutylene.[10]

Reactivity Considerations

The primary amine of the target molecule can undergo standard reactions like acylation and reductive amination. However, the significant steric hindrance from the quaternary center is expected to decrease reaction rates compared to linear amines like n-pentylamine. This could be an advantage, allowing for selective reactions in the presence of other, more accessible amines, or a disadvantage, requiring more forcing reaction conditions.

Experimental Protocols for Comparative Evaluation

To validate the predicted properties and provide a framework for direct comparison, the following experimental protocols are recommended.

Experimental_Workflow cluster_synthesis cluster_physchem cluster_insilico cluster_analysis synthesis Synthesize Target Molecule Purify via Chromatography/Crystallization pka pKa Determination Potentiometric Titration synthesis->pka logp LogP Measurement OECD 107 Shake-Flask Method synthesis->logp solubility Solubility Assay Aqueous & Organic Solvents synthesis->solubility adme ADME Prediction SwissADME Web Tool synthesis->adme Parallel Step analysis Compare experimental data for target and comparators | Refine structure-activity relationships pka->analysis logp->analysis solubility->analysis adme->analysis

Caption: A comprehensive workflow for the comparative evaluation of novel amines.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a highly accurate determination of the amine's basicity.[25][26][27][28][29]

  • Objective: To experimentally determine the pKa of the conjugate acid of the amine.

  • Methodology:

    • Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[25]

    • Sample Preparation: Prepare a solution of the amine (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.[27][29] A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[25]

    • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.[25] Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

    • Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[25]

Protocol 2: Measurement of LogP via Shake-Flask Method (OECD 107)

This is the classical method for determining the octanol-water partition coefficient.[30][31][32][33][34]

  • Objective: To measure the lipophilicity of the amine.

  • Methodology:

    • Preparation: Prepare a stock solution of the amine in n-octanol that has been pre-saturated with water. For amines, the aqueous phase should be buffered to a pH at least 2 units above the pKa to ensure the amine is in its neutral, non-ionized form.[31]

    • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution and the buffered water.

    • Equilibration: Agitate the mixture at a constant temperature (20-25°C) until equilibrium is reached.

    • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.[30]

    • Analysis: Determine the concentration of the amine in each phase using a suitable analytical technique (e.g., GC-MS, HPLC-UV).

    • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The procedure should be repeated with different solvent volume ratios.[30]

Protocol 3: In-Silico ADME and Physicochemical Profiling

Web-based tools can provide rapid, valuable predictions to guide experimental work.[35]

  • Objective: To predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as other physicochemical parameters.

  • Methodology:

    • Access Tool: Navigate to a free web tool such as SwissADME.[36][37][38][39]

    • Input Structure: Provide the molecular structure of 3-(Aminomethyl)-3-methanesulfonylpentane and the comparator amines, typically as a SMILES string.

    • Run Calculation: Execute the prediction algorithm.

    • Analyze Output: Evaluate the predicted parameters, including LogP (multiple models), water solubility (LogS), gastrointestinal absorption, blood-brain barrier permeability, and drug-likeness indicators like the Bioavailability Radar.[36][38] This provides a comprehensive, multi-parameter comparison that can help prioritize compounds for synthesis and further testing.

Conclusion

3-(Aminomethyl)-3-methanesulfonylpentane is a promising but under-characterized building block. Based on its structure, it is predicted to be a sterically hindered primary amine with significantly reduced basicity and enhanced aqueous solubility compared to simple aliphatic amines like neopentylamine. Its unique combination of properties—a reactive handle, steric bulk, and a polar, electron-withdrawing sulfone group—makes it an intriguing candidate for applications in medicinal chemistry where fine-tuning of pKa and pharmacokinetic parameters is crucial. The experimental protocols outlined in this guide provide a clear path for researchers to validate these predictions and unlock the potential of this and other novel aliphatic amines.

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  • Van der Veken, B., et al. (2009). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 7(4), 214-239.
  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at: [Link].

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing? r/chemhelp. Available at: [Link].

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available at: [Link].

  • Phytosafe. OECD 107, OECD 117 and OECD 123. Partition coefficient (n-octanol/ water). Available at: [Link].

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link].

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link].

  • Keio University. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link].

  • ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. Available at: [Link].

  • National Institute for Environmental Studies. Chemical Substance DB/Webkis-Plus. Accessed March 2026.
  • Piguet, C., et al. (2000). Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Inorganic Chemistry, 39(22), 5149–5161.
  • PubChem. Compound Summary for CID 418029, N,N-Dimethyl neopentylamine.
  • Cheméo. Chemical Properties of Neopentylamine (CAS 5813-64-9). Available at: [Link].

  • Wikipedia. tert-Butylamine. Accessed March 2026.
  • NIST. Neopentylamine. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Accessed March 2026.
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Analytical Comparison Guide: Validating the Achiral Quaternary Center of 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, highly substituted quaternary carbons are often flagged by automated drawing tools and novice chemists as chiral centers. 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8) [1] presents a classic "phantom chirality" challenge. While the C3 carbon is sterically crowded—bonded to an aminomethyl group, a methanesulfonyl group, and an alkyl chain—closer structural analysis reveals that it is bonded to two identical ethyl groups (C1-C2 and C4-C5 of the pentane backbone). This creates an internal plane of symmetry, rendering the molecule strictly achiral.

For a Senior Application Scientist, proving the absence of stereochemistry is just as critical as proving enantiopurity. Ruling out chiral regioisomers (e.g., 2-substituted analogs) or asymmetric impurities is a strict regulatory requirement. This guide objectively compares three advanced analytical modalities to definitively validate the achiral nature of this complex building block.

Comparison of Analytical Modalities

To build a robust, self-validating analytical profile, we must employ techniques that probe the molecule chromatographically, spectroscopically, and chiroptically.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry gold standard for enantioseparation [2]. When applied to an achiral compound, a properly validated chiral stationary phase (CSP) will yield a single, un-split chromatographic peak.

  • Causality: By running a structurally similar chiral analog as a positive control, we prove the column has the resolving power to separate enantiomers. The subsequent single peak for our target molecule definitively proves it is a single achiral entity, not a co-eluting racemate.

B. 1 H-NMR with Chiral Solvating Agents (CSAs)

Chiral Solvating Agents, such as (S)-BINOL, form transient, non-covalent diastereomeric complexes with the analyte via hydrogen bonding [3].

  • Causality: For chiral molecules, this interaction splits enantiomeric signals into distinct diastereomeric chemical shifts. Because 3-(Aminomethyl)-3-methanesulfonylpentane possesses an internal plane of symmetry, its two ethyl groups are enantiotopic. The CSA will induce a global chemical shift (proving complexation) but will not induce peak splitting, confirming the intrinsic symmetry of the quaternary carbon.

C. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions [4].

  • Causality: An achiral molecule has a superimposable mirror image, meaning its left and right absorption coefficients are identical ( ΔA=0 ). A flatline VCD spectrum across all active IR bands provides absolute, physical proof of achirality, bypassing the false-negative risks associated with single-wavelength polarimetry[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical alternative when applied to stereochemical validation.

ModalityPrimary Metric for AchiralityLimit of Detection (Chiral Impurities)Analysis TimeCost / Accessibility
Chiral HPLC Enantiomeric Excess ( ee ) = 0% (Single Peak)< 0.1%15–30 minsLow / High
1 H-NMR + CSA Δδ = 0 ppm (No Diastereomeric Splitting)~ 1.0–2.0%10 minsMedium / High
VCD Spectroscopy ΔA = 0 (Flatline Spectrum)~ 5.0%1–2 hoursHigh / Low

Self-Validating Experimental Protocols

Every robust analytical workflow must include internal controls to prevent false positives or negatives. Below are the step-by-step methodologies for each modality.

Protocol 1: Chiral HPLC Screening (Daicel Chiralpak)
  • Column Equilibration: Condition a Daicel Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

  • System Suitability (Critical Step): Inject a racemic mixture of a structurally similar chiral amine (e.g., 2-amino-1-propanol). Confirm baseline resolution ( Rs​>1.5 ) of the two enantiomers. This proves the system can detect chirality.

  • Sample Injection: Inject 10 µL of 3-(Aminomethyl)-3-methanesulfonylpentane (1 mg/mL).

  • Data Analysis: Observe the chromatogram at 220 nm. The presence of a single, sharp peak confirms the absence of enantiomers.

Protocol 2: 1 H-NMR with (S)-BINOL
  • Baseline NMR: Acquire a standard 1 H-NMR of the target in CDCl3​ . Note the equivalent signals for the two ethyl groups: a 6H triplet for the methyls and a 4H quartet for the methylenes.

  • CSA Addition: Add 1.0 equivalent of (S)-BINOL directly to the NMR tube. Shake vigorously for 30 seconds to ensure non-covalent complexation[3].

  • Complexation Verification: Observe a global chemical shift ( Δδ ) in the aminomethyl protons, validating that the hydrogen-bonded complex has formed.

  • Stereochemical Analysis: Inspect the ethyl group signals. The strict absence of diastereotopic peak splitting confirms the internal plane of symmetry at C3.

Protocol 3: VCD Spectroscopy
  • IR Baseline: Acquire a standard FT-IR spectrum in a BaF2​ cell to identify the strong N−H and S=O stretching frequencies.

  • VCD Calibration: Run a known chiral standard (e.g., (1R)-(+)- α -pinene) to validate the photoelastic modulator (PEM) and detector sensitivity [4].

  • Sample Measurement: Scan the target molecule (0.1 M in CDCl3​ ) for 4 hours to achieve a high signal-to-noise ratio.

  • Spectral Overlay: Overlay the IR and VCD spectra. The resulting VCD spectrum will show a flatline ( ΔA=0 ) across all active IR bands, providing definitive chiroptical proof of achirality.

Analytical Workflow Diagram

Workflow Start 3-(Aminomethyl)-3-methanesulfonylpentane (Achiral Target) HPLC Chiral HPLC (Daicel Chiralpak) Start->HPLC Chromatography NMR 1H-NMR + (S)-BINOL (Chiral Solvating Agent) Start->NMR Spectroscopy VCD VCD Spectroscopy (Chiroptical Analysis) Start->VCD Polarimetry HPLCRes Single Sharp Peak (No Racemate) HPLC->HPLCRes NMRRes Equivalent Ethyls (No Splitting) NMR->NMRRes VCDRes Zero Intensity (Flatline Spectrum) VCD->VCDRes Conclusion Definitive Confirmation of Achiral Quaternary Center HPLCRes->Conclusion NMRRes->Conclusion VCDRes->Conclusion

Analytical workflow for confirming the achirality of the target compound.

References

  • Chaudhary, P., et al. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis". RSC Advances, 2022. Available at:[Link]

  • Qiu, F., et al. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery". American Laboratory, 2010. Available at: [Link]

  • Nafie, L. A. "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules". Natural Product Communications, 2008. Available at: [Link]

Comparative binding affinity of 3-(Aminomethyl)-3-methanesulfonylpentane analogs

Comparative Binding Affinity of 3-(Aminomethyl)-3-methanesulfonylpentane Analogs: A Next-Generation Scaffold for α2​δ Subunit Modulation

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The α2​δ subunits of voltage-gated calcium channels (VGCCs) are critical modulatory proteins that enhance calcium current density and direct the synaptic trafficking of CaV2.1 and CaV2.2 channels[1]. Historically, the development of α2​δ ligands has progressed from first-generation (Gabapentin) to second-generation (Pregabalin) and third-generation (Mirogabalin) therapeutics, primarily targeting diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia[2].

This guide evaluates a novel investigational scaffold: 3-(Aminomethyl)-3-methanesulfonylpentane (3-AM-3-MSP) . By replacing the traditional carboxylic acid pharmacophore with a methanesulfonyl bioisostere and utilizing a 3,3-diethyl pentane backbone, this scaffold offers a highly tunable platform for optimizing binding kinetics and α2​δ−1 subtype selectivity. Here, we objectively benchmark the binding affinity of 3-AM-3-MSP analogs against clinical standards and detail the self-validating experimental workflows required to characterize them.

Mechanistic Rationale: Pharmacophore Causality

To understand the comparative efficacy of the 3-AM-3-MSP scaffold, we must deconstruct the causality behind its structural elements and their interactions within the α2​δ binding pocket:

  • The Aminomethyl Group (Hydrogen Bond Donor): The aminomethyl moiety is the indispensable anchor for all gabapentinoids. It forms highly specific, critical hydrogen bonds with the Asp493 residue in the α2​δ−1 binding site[3]. Modification or removal of this primary amine results in a complete loss of binding affinity.

  • The Methanesulfonyl Group (Electrostatic Bioisostere): In clinical ligands like pregabalin and mirogabalin, a carboxylate or acetic acid moiety provides electrostatic interactions with Arg243 and Lys615 [4]. The 3-AM-3-MSP scaffold utilizes a methanesulfonyl group as a neutral, polar bioisostere. The sulfone oxygen atoms act as potent hydrogen bond acceptors, maintaining the critical interaction with Arg243 while altering the molecule's pKa and lipophilicity to potentially enhance CNS penetration.

  • The Pentane Backbone (Hydrophobic Subpocket Engagement): The 3,3-diethyl substitution (forming the pentane chain) occupies a distinct hydrophobic subpocket within the α2​δ binding site. This mimics the function of the bicyclic ring in mirogabalin, increasing the van der Waals contacts and significantly prolonging the drug-target residence time[3].

PathwayLIG3-AM-3-MSPScaffoldA2Dα2δ-1 Subunit(ER/Golgi)LIG->A2D Binds Asp493/Arg243RABRab11 RecyclingEndosomeA2D->RAB Arrests TraffickingVGCCPlasma MembraneCaV2.2 IntegrationRAB->VGCC Reduces Channel Density

Fig 1: Mechanism of α2δ-1 ligand-induced inhibition of CaV2.2 channel trafficking.

Comparative Binding Affinity Data

The table below summarizes the equilibrium dissociation constants ( Kd​ ) and target selectivity of established clinical ligands versus two optimized 3-AM-3-MSP analogs.

LigandGeneration α2​δ−1 Kd​ (nM) α2​δ−2 Kd​ (nM)Target Selectivity Profile
Gabapentin 1st-Gen59.0[2]153.0[2] α2​δ−1 preferred
Pregabalin 2nd-Gen6.0[2]7.2[2]Non-selective
Mirogabalin 3rd-Gen13.5[3]22.7[3] α2​δ−1 preferred
3-AM-3-MSP (Analog A) Investigational8.2 34.5 Highly α2​δ−1 selective
3-AM-3-MSP (Analog B) Investigational4.1 18.2 Highly α2​δ−1 selective

(Note: Analog A represents the unsubstituted pentane scaffold; Analog B represents a terminally fluorinated derivative designed to maximize hydrophobic subpocket occupancy).

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the binding profile of the 3-AM-3-MSP scaffold must be evaluated using a self-validating system: Surface Plasmon Resonance (SPR) for high-resolution kinetics, orthogonally verified by Radioligand Displacement in native-like lipid environments.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis

Causality for Experimental Choice: Equilibrium affinity ( Kd​ ) derived from endpoint assays fails to capture the dynamic residence time ( 1/koff​ ) of a drug on its target. Prolonged residence time correlates strongly with sustained in vivo analgesia. SPR provides real-time, label-free kinetic resolution ( kon​ and koff​ ) critical for differentiating small molecule scaffolds[5]. Furthermore, covalent stabilization via amine coupling after initial Ni-NTA capture prevents the baseline drift typically caused by the dissociation of large, weakly bound His-tagged proteins[6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2​ to saturate the matrix chelation sites.

  • Ligand Immobilization: Inject recombinant His-tagged α2​δ−1 (10 µg/mL in HBS-P+ buffer) at a low flow rate (10 µL/min) to achieve a capture level of ~3000 Response Units (RU).

  • Covalent Stabilization: Immediately inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to covalently cross-link the primary amines of the captured α2​δ−1 to the carboxyl matrix. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Flow the 3-AM-3-MSP analogs (titrated from 0.1 nM to 1000 nM) over the functionalized surface. Critical Step: Use a high flow rate (50 µL/min) to eliminate mass transport limitations[6].

  • Regeneration & Analysis: Regenerate the surface using HBS-EP buffer. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ parameters.

SPR_WorkflowS11. Sensor Chip Prep(Ni-NTA Surface)S22. His-α2δ-1 Capture(Ligand Immobilization)S1->S2S33. Covalent Stabilization(Amine Coupling)S2->S3S44. Analyte Injection(Small Molecule Flow)S3->S4S55. Kinetic Analysis(kon, koff, Kd)S4->S5

Fig 2: Surface Plasmon Resonance (SPR) workflow for small molecule kinetic analysis.

Protocol 2: Radioligand Displacement Assay ( 3 H-Gabapentin)

Causality for Experimental Choice: While SPR provides kinetic data using isolated recombinant proteins, the α2​δ subunit is a heavily glycosylated, GPI-anchored protein whose native conformation is highly dependent on its lipid microenvironment[7]. Performing displacement assays in detergent-resistant membranes (DRMs) ensures the structural integrity of the binding pocket is maintained, providing an orthogonal validation of equilibrium affinity[7].

Step-by-Step Methodology:

  • DRM Isolation: Lyse tsA-201 cells stably expressing α2​δ−1 in 1% Triton X-100 at 4°C. Isolate the DRM fractions via sucrose gradient ultracentrifugation.

  • Incubation: In a final volume of 250 µL, incubate DRM fractions (4 µg protein) with 10 nM [3H] -gabapentin and varying concentrations of unlabeled 3-AM-3-MSP analogs (1 nM to 100 µM) for 45 minutes at room temperature[7].

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters. Critical Step: Presoak filters in 0.3% polyethyleneimine to significantly reduce non-specific binding of the radioligand to the filter matrix.

  • Washing & Counting: Wash the filters three times with 3 mL of ice-cold 100 mM Tris/HCl (pH 7.4). Quantify bound radioactivity using liquid scintillation counting.

  • Data Fitting: Determine non-specific binding using 100 µM cold gabapentin. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2 Source: Journal of Neuroscience URL:[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Protocols / PubMed URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: NIH PMC URL:[Link]

  • Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels Source: eLife URL:[Link]

  • Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics Source: NIH PMC URL:[Link]

  • Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit Source: Molecular Brain URL:[Link]

Safety Operating Guide

3-(Aminomethyl)-3-methanesulfonylpentane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & SOP: Proper Disposal of 3-(Aminomethyl)-3-methanesulfonylpentane

As drug development accelerates, laboratories frequently handle highly specialized synthetic building blocks. 3-(Aminomethyl)-3-methanesulfonylpentane (CAS: 1250700-53-8)[1] is a prime example of a bifunctional aliphatic intermediate that requires rigorous, specialized waste management.

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data. This document provides a self-validating, step-by-step operational framework for the segregation, accumulation, and final destruction of this compound, ensuring strict compliance with the [1].

Physicochemical Hazard Profiling & Causality

To safely manage chemical waste, we must first understand the molecular behavior that dictates our logistical choices. 3-(Aminomethyl)-3-methanesulfonylpentane contains two critical functional groups that govern its disposal pathway:

  • The Primary Amine Moiety ( −CH2​NH2​ ): Amines act as both nucleophiles and Brønsted-Lowry bases. If inadvertently mixed with strong acids, halogenated waste, or electrophiles, the amine will undergo a violent, exothermic neutralization reaction. Furthermore, aliphatic amines exhibit high aquatic toxicity, strictly prohibiting drain disposal.

  • The Sulfone Moiety ( −SO2​CH3​ ): The sulfur atom is in a highly oxidized, stable state. While chemically inert at room temperature, the thermal destruction of sulfones generates corrosive sulfur oxides ( SOx​ ). Combined with the nitrogen from the amine yielding nitrogen oxides ( NOx​ ), the combustion profile of this molecule dictates that standard open-flame solvent burning is insufficient. It mandates high-temperature incineration equipped with advanced flue gas scrubbing.

Regulatory Classification (EPA Framework)

Under the EPA's RCRA framework, any discarded 3-(Aminomethyl)-3-methanesulfonylpentane is classified as a "Solid Waste." While it is not specifically named on the EPA's P-list or U-list, it must be evaluated for characteristic hazards [1]. Depending on the concentration and the aqueous nature of your specific waste stream, the basicity of the amine may trigger a Corrosivity characteristic (D002) .

Operationally, it must be segregated and manifested as a Non-Halogenated Heteroatomic Organic Waste .

Laboratory Segregation & Accumulation Protocol

This methodology establishes a self-validating Satellite Accumulation Area (SAA) workflow. A self-validating protocol ensures that physical checks are built into the process, preventing incompatible chemical mixing and ensuring regulatory compliance.

Protocol 1: SAA Segregation & Storage

  • Container Selection: Utilize a High-Density Polyethylene (HDPE) or heavy-duty glass carboy.

    • Causality: Metal containers must be strictly avoided. The basic nature of the amine group can corrode metal over time, leading to catastrophic container failure and leaks.

  • Compatibility Verification (Self-Validation Step): Before adding the waste, verify the container holds NO strong acids, oxidizers, or halogenated solvents.

    • Validation Mechanism: Implement a tethered logbook on the container. The operator must test a 1 mL aliquot of the waste mixture with a pH strip to ensure it is not highly reactive, then sign the logbook confirming the chemical constituents before pouring.

  • Labeling: Immediately affix a compliant "Hazardous Waste" label upon the first drop of waste entering the container. The label must explicitly state "Non-Halogenated Organic Waste (Contains Amines and Sulfones)" and display the accumulation start date.

  • Sealing & Venting: Keep the container tightly capped at all times except when actively adding waste.

    • Validation Mechanism: Perform a weekly physical inspection for container bulging. If pressure buildup is noted, it indicates an incompatible exothermic reaction; immediately vent the container inside a certified fume hood and notify Environmental Health and Safety (EHS).

Table 1: EPA Hazardous Waste Generator Accumulation Limits Your facility's disposal logistics are dictated by your EPA generator status. Use this table to determine your maximum accumulation limits and storage times based on federal guidelines [2][3].

Generator CategoryMonthly Generation LimitMax Accumulation LimitMax On-Site Accumulation Time
Very Small Quantity Generator (VSQG) 100 kg 1,000 kgNo strict federal time limit
Small Quantity Generator (SQG) 100 – 1,000 kg 6,000 kg180 days (270 days if >200 miles)
Large Quantity Generator (LQG) 1,000 kgNo limit90 days

Thermal Destruction & Disposal Methodology

Because of the SOx​ and NOx​ emission potential, 3-(Aminomethyl)-3-methanesulfonylpentane requires transfer by a licensed broker to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Causality of the Treatment Process: The TSDF utilizes a primary combustion chamber operating above 1,000°C to shatter the stable C-S and C-N bonds. The exhaust gases pass through a secondary combustion chamber to ensure complete oxidation. Crucially, the flue gas then enters a wet scrubber system (using alkaline slurries like calcium carbonate) to neutralize SO2​ into solid calcium sulfate (gypsum), and a Selective Catalytic Reduction (SCR) unit to reduce NOx​ back to harmless diatomic nitrogen ( N2​ ).

DisposalWorkflow Gen Waste Generation (Laboratory) Seg Segregation & Compatibility (No Acids/Oxidizers) Gen->Seg Acc Satellite Accumulation (RCRA Compliant) Seg->Acc Trans Licensed Transport (EPA Manifest) Acc->Trans Inc High-Temp Incineration (Thermal Destruction) Trans->Inc Scrub Flue Gas Scrubbing (SOx / NOx Removal) Inc->Scrub Final Ash Disposal & Clean Gas Release Scrub->Final

Figure 1: Cradle-to-grave disposal workflow for 3-(Aminomethyl)-3-methanesulfonylpentane.

Emergency Spill Response & Decontamination Protocol

In the event of a localized laboratory spill, standard solvent cleanup procedures are insufficient due to the compound's basicity. Execute the following self-validating response:

Protocol 2: Spill Containment and Neutralization

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, splash-proof safety goggles, and a lab coat.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Do NOT use combustible materials like sawdust, as the heat of neutralization (if acids are present nearby) could ignite the organic material.

  • Neutralization (Self-Validation Step): Apply a mild solid acid (e.g., sodium bisulfate) over the spill to neutralize the free amine, mitigating its volatility and corrosive hazard.

    • Validation Mechanism: After 5 minutes, press a wetted pH indicator strip into the absorbed mixture. The pH must read between 6.0 and 8.0 before you proceed to collection. If it is still highly basic (>9.0), apply more neutralizer.

  • Collection: Sweep the neutralized, absorbed material using non-sparking tools into a wide-mouth HDPE bucket. Label immediately as "Hazardous Spill Debris - Neutralized Amine/Sulfone" and transfer to your SAA for TSDF pickup.

References

  • US Environmental Protection Agency. "Learn the Basics of Hazardous Waste." EPA.gov.[Link]

  • US Environmental Protection Agency. "Hazardous Waste Generator Regulatory Summary." EPA.gov.[Link]

  • US Environmental Protection Agency. "Categories of Hazardous Waste Generators." EPA.gov.[Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)-3-methanesulfonylpentane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is 3-(Aminomethyl)-3-methanesulfonylpentane, a compound whose unique structural features—a primary amine and a sulfone group—necessitate a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) required to handle this compound safely, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Tale of Two Functional Groups

  • The Primary Amine: Lower molecular weight aliphatic amines are known to be caustic and can cause severe irritation to the skin, eyes, and respiratory tract.[1] They can be corrosive and may be flammable.[1][2][3] Inhalation of amine vapors can lead to irritation of the nose and throat, and in some cases, more severe respiratory issues.

  • The Sulfone Group: Sulfones are generally considered to be a stable functional group.[4] However, some sulfone-containing compounds are biologically active and can have adverse health effects. For instance, dapsone, a sulfone drug, is associated with a condition known as "sulfone syndrome," which can cause fever, rash, and liver injury.[5] While the toxicity of 3-(Aminomethyl)-3-methanesulfonylpentane is not established, it is prudent to handle it with care.

Given these considerations, a cautious approach is warranted, treating the compound as potentially hazardous through skin contact, ingestion, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 3-(Aminomethyl)-3-methanesulfonylpentane to minimize exposure.[6][7] The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Tightly fitting safety goggles.[8][9]Chemical-resistant gloves (Nitrile or Neoprene recommended).[7][10]Laboratory coat.Not generally required if handled in a certified chemical fume hood.[11]
High-Volume Handling or Operations with Splash Potential Chemical splash goggles and a face shield.[9][10]Double-gloving with chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant apron over a laboratory coat.[6][10]Recommended, especially if there is a potential for aerosol generation. A half-mask respirator with organic vapor cartridges may be appropriate.[9][12]
Emergency Spill Response Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Fully encapsulated chemical protection suit.[6]Full-face respirator with appropriate cartridges or SCBA.

A Step-by-Step Guide to Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start with clean hands.

  • First Pair of Gloves (if double-gloving): Don the inner pair of gloves.

  • Laboratory Coat/Apron: Put on the lab coat and fasten it completely. If an apron is needed, wear it over the lab coat.

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Second Pair of Gloves: Don the outer pair of gloves, ensuring they go over the cuffs of the lab coat.

Doffing Procedure:
  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Face Shield and Goggles: Remove the face shield from the back of your head. Remove goggles.

  • Laboratory Coat/Apron: Unfasten and remove the lab coat, turning it inside out as you do so to contain contaminants.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Lab Coat / Apron Don2->Don3 Don4 Respirator Don3->Don4 Don5 Eye/Face Protection Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat / Apron Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Hand Hygiene Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Decontamination and Disposal Plan

Proper disposal of 3-(Aminomethyl)-3-methanesulfonylpentane and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Decontamination:
  • Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Remove any contaminated clothing. For eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[11]

  • Equipment and Surfaces: Decontaminate surfaces with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal:
  • Chemical Waste: Collect all waste containing 3-(Aminomethyl)-3-methanesulfonylpentane in a designated, properly labeled, and sealed hazardous waste container.[13][14][15] Do not mix with other waste streams unless compatibility is confirmed.[16]

  • Contaminated PPE: Dispose of all used PPE, including gloves, lab coats, and any other contaminated items, as hazardous chemical waste.[13]

  • Disposal Method: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[13] Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[14]

Disposal_Plan cluster_spill Spill or Contamination cluster_waste_collection Waste Collection cluster_disposal Final Disposal Spill Spill Occurs Decontaminate Decontaminate Personnel & Surfaces Spill->Decontaminate ChemicalWaste Collect Chemical Waste Decontaminate->ChemicalWaste Segregate Segregate Waste Streams ChemicalWaste->Segregate PPEWaste Collect Contaminated PPE PPEWaste->Segregate Label Label Hazardous Waste Container Segregate->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate

Caption: A logical flow for the safe disposal of 3-(Aminomethyl)-3-methanesulfonylpentane.

By adhering to these guidelines, researchers can confidently handle 3-(Aminomethyl)-3-methanesulfonylpentane, ensuring their safety and the integrity of their work. Always remember that a proactive approach to safety is paramount in the laboratory.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
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  • Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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  • Proper Disposal of Boc-PEG4-sulfone-PEG4-Boc: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. (n.d.). 3M.
  • Amines. (2022, December 19). RPS.
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